5-Methyl-2-heptanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C8H19N |
|---|---|
Poids moléculaire |
129.24 g/mol |
Nom IUPAC |
5-methylheptan-2-amine |
InChI |
InChI=1S/C8H19N/c1-4-7(2)5-6-8(3)9/h7-8H,4-6,9H2,1-3H3 |
Clé InChI |
IGELDTXGMACMRK-UHFFFAOYSA-N |
SMILES |
CCC(C)CCC(C)N |
SMILES canonique |
CCC(C)CCC(C)N |
Origine du produit |
United States |
Foundational & Exploratory
5-Methyl-2-heptanamine CAS number 53907-81-6
An In-Depth Technical Guide to 5-Methyl-2-heptanamine (CAS: 53907-81-6)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a branched-chain primary aliphatic amine. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, plausible synthetic routes, analytical methodologies, and safety considerations, grounding all claims in authoritative data.
Core Molecular Identity and Physicochemical Properties
This compound, registered under CAS number 53907-81-6, is an organic compound with the molecular formula C8H19N.[1][2][3] Its structure features a seven-carbon heptane backbone with a methyl group at the fifth position and an amine group at the second position. This substitution pattern results in two chiral centers (at C2 and C5), meaning the molecule can exist as a mixture of four stereoisomers. The presence of these stereoisomers is a critical consideration in its synthesis, analysis, and biological activity.
The molecule is also known by several synonyms, including 1,4-Dimethylhexylamine and 5-methylheptan-2-amine.[2][3] Its structural isomer, 6-methyl-2-heptanamine (CAS 543-82-8), also known as Octodrine or DMHA, has gained notoriety as a stimulant, and literature pertaining to it often provides valuable comparative insights.[4]
Below is a visualization of the 2D chemical structure of this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 53907-81-6 | [1][3][5] |
| Molecular Formula | C8H19N | [1][2][3] |
| Molecular Weight | 129.24 g/mol | [2] |
| IUPAC Name | 5-methylheptan-2-amine | [2] |
| Boiling Point | 157-157.5 °C | [1] |
| Density (Predicted) | 0.783 ± 0.06 g/cm³ | [1] |
| Refractive Index | 1.4238 (at 24 °C) | [1] |
| pKa (Predicted) | 11.04 ± 0.35 | [3] |
| Water Solubility | Slightly soluble (3.1 g/L at 25 °C) | [3] |
| LogP (Predicted) | 2.86 |[1] |
Plausible Synthesis Pathway: Reductive Amination
While specific, peer-reviewed synthesis procedures for this compound are not widely published, a chemically sound and industrially common method can be inferred from the synthesis of its isomers and other primary amines: the reductive amination of a corresponding ketone.[4] The logical precursor for this synthesis is 5-methyl-2-heptanone (CAS 18217-12-4).[6][7]
The process involves two key stages:
-
Imine Formation: The ketone reacts with an amine source, typically ammonia, to form an intermediate imine. This reaction is often catalyzed by a mild acid.
-
Reduction: The imine is subsequently reduced to the desired primary amine. A variety of reducing agents can be employed, with choices often dictated by selectivity, safety, and cost.
Exemplary Laboratory-Scale Protocol
This protocol is a representative example based on established chemical principles for reductive amination.[4] Researchers must conduct their own risk assessments and optimization.
Objective: Synthesize this compound from 5-methyl-2-heptanone.
Materials:
-
5-methyl-2-heptanone
-
Ammonium acetate or Ammonia in Methanol
-
Sodium cyanoborohydride (NaBH₃CN) or a hydrogenation setup (e.g., H₂, Pd/C)
-
Methanol (Anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-2-heptanone (1.0 eq) in anhydrous methanol.
-
Causality: Methanol serves as a polar protic solvent, suitable for dissolving the reactants and facilitating the reaction.
-
-
Amine Source Addition: Add ammonium acetate (approx. 3-5 eq). The large excess drives the equilibrium towards imine formation.
-
Causality: Ammonium acetate provides both ammonia and a mild acidic catalyst (acetic acid) to promote the condensation reaction between the ketone and ammonia.
-
-
Reducing Agent Introduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN, approx. 1.5 eq) portion-wise.
-
Causality: NaBH₃CN is a selective reducing agent that is stable in mildly acidic conditions and preferentially reduces the protonated imine over the ketone, maximizing yield. The reaction is performed cold to control the reaction rate and minimize side reactions.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting ketone.
-
Work-up and Extraction:
-
Quench the reaction by slowly adding dilute HCl to decompose any remaining NaBH₃CN.
-
Adjust the pH to >11 with a concentrated NaOH solution to deprotonate the amine salt, making it soluble in organic solvents.
-
Extract the aqueous layer three times with diethyl ether.
-
Causality: The basic work-up ensures the amine is in its free-base form for efficient extraction into a non-polar organic solvent.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The resulting crude product can be purified via fractional distillation under vacuum to yield pure this compound.
-
Analytical Methodologies and Characterization
Accurate characterization of this compound requires a combination of spectroscopic and chromatographic techniques. The presence of two stereocenters makes chiral separation a paramount analytical challenge.
Spectroscopic Analysis
-
Mass Spectrometry (MS): GC-MS is the ideal technique for confirming the molecular weight (129.24 g/mol ) and identifying characteristic fragmentation patterns.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: Will exhibit characteristic N-H stretching bands for the primary amine group (typically around 3300-3400 cm⁻¹) and C-H stretching for the alkyl chain.[2]
Chromatographic Analysis: The Chiral Separation Imperative
Given the two chiral centers, resolving the four possible stereoisomers is crucial for any application in pharmacology or drug development. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for this purpose.[9][10][11]
Exemplary Chiral HPLC Protocol
This protocol is a starting point for method development, based on successful separations of similar chiral amines.[12][13]
Objective: Separate the stereoisomers of this compound.
Instrumentation & Materials:
-
HPLC system with UV or MS detector
-
Chiral column (e.g., Daicel Chiralpak series like IA, IB, or ID, which are polysaccharide-based)
-
Mobile Phase: Hexane/Isopropanol mixture with a basic additive (e.g., Diethylamine, DEA).
Step-by-Step Methodology:
-
Column Selection: Choose a polysaccharide-based CSP (e.g., Chiralpak ID).
-
Causality: These columns are known for their broad enantioselectivity for a wide range of chiral compounds, including amines.
-
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol with 0.1% DEA.
-
Causality: The hexane/isopropanol ratio controls the polarity and retention time. The basic additive (DEA) is critical; it deactivates acidic sites on the silica support and ensures sharp, symmetrical peaks for the basic amine analyte by preventing tailing.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or ideally, Mass Spectrometry for higher sensitivity and specificity.
-
-
Analysis & Optimization: Inject a solution of the synthesized this compound. If separation is incomplete, systematically adjust the isopropanol percentage and the type/concentration of the basic additive to optimize resolution between the stereoisomer peaks.
Applications and Research Context
The primary interest in this compound stems from its structural similarity to other stimulant compounds.
-
Dietary Supplements and Stimulants: Isomers of methylheptanamine, particularly 2-amino-6-methylheptane (DMHA), are found in pre-workout and weight-loss supplements.[14] this compound is sometimes ambiguously grouped under the umbrella term "2-aminoisoheptane".[15] These compounds act as central nervous system stimulants, though research into their safety and efficacy, especially for the 5-methyl isomer, is limited.[14]
-
Chemical Intermediate: As a primary amine with a branched alkyl chain, it serves as a versatile building block in organic synthesis. It can be a precursor for creating more complex molecules for agrochemicals, pharmaceuticals, or material science applications.[4]
Safety, Handling, and Toxicology
No specific, comprehensive Safety Data Sheet (SDS) for CAS 53907-81-6 is readily available in public databases.[3] Therefore, safety protocols must be established by extrapolating from data on closely related isomers like 6-methyl-2-heptanamine and general principles for handling aliphatic amines.
Table 2: Anticipated Hazards and Handling Precautions
| Hazard Category | Anticipated Hazard | Recommended Precaution |
|---|---|---|
| Physical Hazard | Flammable liquid and vapor. | Keep away from heat, sparks, and open flames. Use explosion-proof equipment. |
| Health Hazard | Harmful if swallowed. Causes skin and serious eye irritation. | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using. Wear protective gloves, eye, and face protection. |
| Handling | Vapors may be irritating to the respiratory tract. | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhaling vapors. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[16] |
| First Aid | | IF ON SKIN: Take off contaminated clothing and rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Seek immediate medical attention.[17] |
Disclaimer: This safety information is advisory and based on analogous compounds. Always consult a specific, supplier-provided SDS before handling this compound.
Conclusion
This compound (CAS 53907-81-6) is a chiral aliphatic amine whose technical profile is largely defined by its structural relationship to known stimulants. While its synthesis is achievable through standard organic chemistry techniques like reductive amination, its analysis presents the significant challenge of resolving four stereoisomers, a task requiring specialized chiral chromatography. Its primary application context is in the controversial field of dietary supplements, though its potential as a synthetic building block should not be overlooked. For researchers and developers, a thorough understanding of its stereochemistry and careful adherence to safety protocols based on related structures are essential for any investigation involving this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound | 53907-81-6 [chemicalbook.com]
- 6. 5-methyl-2-heptanone, 18217-12-4 [thegoodscentscompany.com]
- 7. 5-METHYL-2-HEPTANONE | 18217-12-4 [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. mdpi.com [mdpi.com]
- 12. yakhak.org [yakhak.org]
- 13. researchgate.net [researchgate.net]
- 14. DMHA (octodrine) in dietary supplement products [opss.org]
- 15. DMHA / 2-Aminoisoheptane / Octodrine: Stimulant in Dispute with FDA [blog.priceplow.com]
- 16. This compound [akkochem.com]
- 17. fishersci.com [fishersci.com]
Spectroscopic Profile of 5-Methyl-2-heptanamine: A Comprehensive Technical Guide
Introduction
5-Methyl-2-heptanamine, a chiral aliphatic amine, presents a simple yet illustrative case study for the application of fundamental spectroscopic techniques in structural elucidation. Its unambiguous characterization is crucial for its use in chemical synthesis, and as a potential intermediate in the development of more complex molecules. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the experimental considerations and interpretation that underpin the definitive assignment of its molecular structure. This document is intended for researchers, scientists, and professionals in drug development who rely on robust analytical data for compound verification and quality control.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, including its eight carbon atoms in distinct chemical environments, the primary amine group, and multiple chiral centers, give rise to a unique spectroscopic fingerprint. Understanding the correlation between these structural elements and the resulting spectral data is paramount for unambiguous identification.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's spectrum.
-
Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the local electronic environment, with carbons closer to the electronegative nitrogen atom appearing further downfield.
| Carbon Atom | Chemical Shift (δ, ppm) | Assignment Rationale |
| C1 | ~14.2 | Terminal methyl group, least deshielded. |
| C2 | ~49.5 | Carbon attached to the amine group, significantly deshielded. |
| C3 | ~40.1 | Methylene carbon adjacent to the chiral center C2. |
| C4 | ~22.8 | Methylene carbon. |
| C5 | ~32.5 | Chiral center with methyl and ethyl substituents. |
| C6 | ~29.3 | Methylene carbon of the ethyl group. |
| C7 | ~11.5 | Terminal methyl group of the ethyl substituent. |
| C8 | ~19.5 | Methyl group attached to the chiral center C5. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here are predicted values based on typical chemical shift ranges for aliphatic amines.
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring protons through chemical shifts, integration, and signal splitting (multiplicity).
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| H on C1 | ~0.8-0.9 | Triplet | 3H | Methyl group split by the adjacent methylene group. |
| H on C2 | ~2.8-3.0 | Multiplet | 1H | Methine proton attached to the nitrogen, deshielded. |
| H on C3 | ~1.2-1.4 | Multiplet | 2H | Diastereotopic methylene protons. |
| H on C4 | ~1.1-1.3 | Multiplet | 2H | Methylene protons. |
| H on C5 | ~1.4-1.6 | Multiplet | 1H | Methine proton at the chiral center. |
| H on C6 | ~1.2-1.4 | Multiplet | 2H | Methylene protons of the ethyl group. |
| H on C7 | ~0.8-0.9 | Triplet | 3H | Terminal methyl group of the ethyl substituent. |
| H on C8 | ~0.8-0.9 | Doublet | 3H | Methyl group split by the adjacent methine proton. |
| H on N | ~1.1 (broad) | Singlet | 2H | Amine protons, often broad and may exchange with D₂O. |
Note: The multiplicity of some signals may be complex due to diastereotopicity and overlapping signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the primary amine group gives rise to characteristic absorption bands.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
IR Spectral Data and Interpretation
The IR spectrum of this compound is dominated by absorptions from C-H and N-H bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H stretch | Primary Amine |
| 2850-2960 | C-H stretch | Alkane (CH, CH₂, CH₃) |
| 1590-1650 | N-H bend (scissoring) | Primary Amine |
| 1450-1470 | C-H bend (scissoring) | CH₂ |
| 1370-1380 | C-H bend (rocking) | CH₃ |
| 1000-1250 | C-N stretch | Aliphatic Amine |
The presence of a primary amine is strongly indicated by the two N-H stretching bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches) and the N-H bending vibration.[1][2] The strong C-H stretching absorptions below 3000 cm⁻¹ confirm the aliphatic nature of the molecule.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization: Electron Ionization (EI) is a common method for analyzing small, volatile molecules like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used. The GC separates the sample from any impurities before it enters the mass spectrometer.
-
Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.
Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (129.25 g/mol ).[3] However, for aliphatic amines, the molecular ion peak is often weak or absent. The fragmentation pattern is dominated by α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This is the most favorable fragmentation pathway as it leads to the formation of a stable, resonance-stabilized iminium cation.
Major Fragment Ions:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 129 | [C₈H₁₉N]⁺ | Molecular Ion (M⁺) |
| 114 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 86 | [M - C₃H₇]⁺ | Loss of a propyl radical. |
| 44 | [CH₃CH=NH₂]⁺ | Base Peak; α-cleavage at the C2-C3 bond. |
| 29 | [C₂H₅]⁺ | Ethyl cation. |
The base peak at m/z 44 is highly characteristic of a primary amine with a methyl group attached to the α-carbon.[3] This fragment is formed by the cleavage of the bond between C2 and C3, resulting in the stable iminium ion [CH₃CHNH₂]⁺.
Figure 2: Key fragmentation pathways of this compound in Mass Spectrometry.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of the primary amine functional group, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This orthogonal approach, where each technique provides complementary information, is fundamental to the robust analytical workflows required in chemical research and development. The data and interpretations presented in this guide serve as a reliable reference for the spectroscopic identification of this compound.
References
- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 3. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 5-Methyl-2-heptanamine via Reductive Amination of 5-methyl-2-heptanone
Executive Summary
The synthesis of aliphatic amines is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical intermediates to agrochemicals. 5-Methyl-2-heptanamine, a chiral branched-chain amine, serves as a valuable building block and a model compound for demonstrating advanced synthetic methodologies. This guide provides an in-depth technical analysis of the conversion of 5-methyl-2-heptanone to this compound. We will dissect the core synthetic strategy—reductive amination—exploring the causality behind various experimental choices, from classical approaches to modern catalytic systems. This document is designed to be a field-proven resource, offering detailed protocols, comparative analyses, and a forward-looking perspective on the synthesis of this and related aliphatic amines.
Introduction: The Strategic Value of Reductive Amination
This compound (C₈H₁₉N) is an aliphatic amine whose structure presents synthetic challenges and opportunities, particularly concerning stereocontrol at its two chiral centers.[1][2] Its synthesis from the readily available prochiral ketone, 5-methyl-2-heptanone, is a classic yet highly relevant transformation.[3][4]
The most robust and widely adopted strategy for this conversion is reductive amination . This method is a cornerstone of C-N bond formation, valued for its efficiency and high degree of control, which circumvents common issues like overalkylation that plague alternative methods such as direct alkylation of ammonia.[5][6] Reductive amination is a class of reactions that converts a carbonyl group to an amine through an intermediate imine.[5] From a green chemistry perspective, many reductive amination protocols are one-pot reactions, which minimizes waste by eliminating the need for intermediate purification steps.[5][7]
The Core Mechanism: A Two-Step Cascade in a Single Pot
The power of reductive amination lies in its sequential, one-pot nature. The process involves two distinct, mechanistically coupled steps:
-
Imine Formation: The process begins with the nucleophilic attack of an amine source, typically ammonia for primary amine synthesis, on the electrophilic carbonyl carbon of 5-methyl-2-heptanone. This forms a transient hemiaminal intermediate, which readily dehydrates under neutral or weakly acidic conditions to yield a protonated imine (an iminium ion).
-
Reduction: The C=N double bond of the iminium ion is then reduced by a suitable reducing agent to furnish the final amine product.
This sequence is highly efficient because the iminium ion is often more susceptible to reduction than the starting ketone, allowing for high selectivity.
Caption: General mechanism of reductive amination.
Key Methodologies for Synthesis
The choice of methodology for the reductive amination of 5-methyl-2-heptanone depends on factors such as scale, available equipment, cost, and desired environmental impact. We will explore three primary, field-proven approaches.
Method A: Catalytic Hydrogenation
This approach represents a highly atom-economical and environmentally friendly ("green") pathway, utilizing molecular hydrogen (H₂) as the terminal reductant, with water as the only theoretical byproduct.[8]
-
Expertise & Experience: The key to a successful catalytic hydrogenation is the choice of catalyst and control of reaction conditions (temperature and pressure). Raney Nickel is a cost-effective and highly active catalyst for aliphatic ketone amination.[9] Palladium on carbon (Pd/C) is an alternative, often providing excellent yields under milder conditions. The reaction is typically performed in a pressure vessel (autoclave) to handle the hydrogen gas safely and effectively. The presence of an ammonium salt, formed from ammonia and an organic acid, is often used to facilitate the reaction.[10]
-
Experimental Protocol (Conceptual):
-
A pressure-rated stainless-steel autoclave is charged with 5-methyl-2-heptanone, a solvent (e.g., ethanol or methanol), and a catalytic amount of Raney Nickel (typically 5-10% by weight, handled as a slurry in water or ethanol to prevent ignition).
-
The vessel is sealed and purged several times with nitrogen to remove oxygen.
-
A solution of aqueous ammonia is added.
-
The vessel is pressurized with hydrogen gas (e.g., to 50-100 psi, though higher pressures can be used).
-
The mixture is heated (e.g., to 60-90°C) and stirred vigorously to ensure efficient gas-liquid-solid mixing.[9]
-
Reaction progress is monitored by GC analysis of aliquots or by observing the cessation of hydrogen uptake.
-
Upon completion, the vessel is cooled, vented, and the catalyst is carefully filtered off.
-
The product is isolated from the filtrate via distillation or extraction after basification.
-
Caption: Experimental workflow for catalytic hydrogenation.
Method B: Hydride-Mediated Reductive Amination
This is arguably the most common laboratory-scale method due to its operational simplicity and use of mild reducing agents.
-
Expertise & Experience: While sodium borohydride (NaBH₄) can reduce imines, it also readily reduces the starting ketone.[6] This lack of chemoselectivity necessitates a two-step procedure (pre-formation of the imine, then reduction). The superior choice for a one-pot reaction is sodium cyanoborohydride (NaBH₃CN) .[5] The electron-withdrawing cyanide group attenuates the reactivity of the borohydride, making it selective for the protonated imine (iminium ion) over the ketone at weakly acidic pH (typically pH 6-7). This is a critical self-validating system: the reaction conditions that favor imine formation are the same conditions under which NaBH₃CN is most effective and selective.[5] An alternative, less toxic reagent is sodium triacetoxyborohydride (NaBH(OAc)₃), which is also highly effective.[6]
-
Experimental Protocol (Conceptual):
-
To a stirred solution of 5-methyl-2-heptanone in a suitable solvent (e.g., methanol), add ammonium acetate or another source of ammonia and a weak acid.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the equilibrium formation of the imine/iminium ion.
-
In a single portion, add sodium cyanoborohydride (NaBH₃CN) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress using TLC or GC-MS.
-
Upon completion, carefully quench the reaction by adding dilute aqueous HCl to destroy any remaining hydride reagent (perform in a fume hood as HCN gas can be evolved).[5]
-
Basify the mixture with aqueous NaOH to pH > 11.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Method C: The Leuckart-Wallach Reaction
This classical named reaction offers a one-pot synthesis using inexpensive and readily available reagents.[11]
-
Expertise & Experience: The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the hydride donor.[11][12] The reaction proceeds through the reduction of an intermediate imine by a formate anion, which decomposes to carbon dioxide and a hydride equivalent.[13] A significant drawback is the high temperature (often 120-180°C) required, which can limit its applicability for sensitive substrates.[11][13] Additionally, the primary product may be the N-formylated amine, which requires a subsequent hydrolysis step to yield the free amine.
-
Experimental Protocol (Conceptual):
-
Combine 5-methyl-2-heptanone with a molar excess of ammonium formate (or formamide and formic acid).
-
Heat the mixture under reflux, typically at a temperature of 130-160°C, for several hours.
-
Monitor the reaction by TLC or GC.
-
After cooling, add concentrated HCl to the reaction mixture and heat to hydrolyze the intermediate formamide.
-
Cool the solution and basify with a strong base (e.g., NaOH pellets or 50% aqueous solution) until strongly alkaline.
-
Extract the product with an organic solvent.
-
Purify the product by distillation.
-
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route requires a careful evaluation of multiple factors.
| Parameter | Method A: Catalytic Hydrogenation | Method B: Hydride Reduction (NaBH₃CN) | Method C: Leuckart-Wallach |
| Yield | Generally high (80-95%) | Good to excellent (75-90%) | Moderate to good (60-85%) |
| Selectivity | High | Excellent chemoselectivity | Good, but may form N-formyl byproduct |
| "Green" Aspect | High (H₂ is the reductant, water is the byproduct) | Moderate (boron salts are byproducts) | High (CO₂ and H₂O are byproducts)[14] |
| Safety | Requires specialized high-pressure equipment | NaBH₃CN is highly toxic; quenching can produce HCN gas | Requires very high temperatures |
| Cost | Catalyst can be expensive but is recyclable | Reagents are moderately expensive | Reagents are very inexpensive |
| Scalability | Excellent for industrial scale | Good for lab and pilot scale | Good for lab scale, but high temps can be an issue |
Purification and Characterization
Regardless of the synthetic method, the final product must be rigorously purified and characterized to ensure it meets the required specifications.
-
Purification: The crude this compound, being a relatively volatile liquid, is best purified by fractional distillation under atmospheric or reduced pressure. For high-purity samples, preparative gas chromatography or column chromatography on silica gel (using a solvent system such as dichloromethane/methanol/ammonia) can be employed.
-
Characterization: The identity and purity of the final product should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the successful conversion of the ketone to the amine.
-
Mass Spectrometry (MS): GC-MS is ideal for confirming the molecular weight (129.25 g/mol ) and assessing purity.[1]
-
Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretch (around 1715 cm⁻¹) from the starting material and the appearance of N-H stretching bands (around 3300-3400 cm⁻¹) confirm the conversion.
-
Conclusion and Future Outlook
The synthesis of this compound from 5-methyl-2-heptanone is most effectively achieved through reductive amination. While classical methods like the Leuckart-Wallach reaction remain viable, modern approaches using catalytic hydrogenation or selective hydride reagents offer superior control, milder conditions, and often higher yields. For industrial applications, catalytic hydrogenation is the preferred route due to its scalability and green credentials. For laboratory and pilot-plant scales, the operational simplicity of using sodium cyanoborohydride or sodium triacetoxyborohydride is highly advantageous.
Looking forward, the field is advancing toward asymmetric synthesis. The development of chiral catalysts and biocatalytic methods, such as the use of imine reductases (IREDs), will enable the direct production of specific enantiomers of this compound, a critical capability for the pharmaceutical industry.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methyl-2-heptanone | C8H16O | CID 28965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 18217-12-4: 5-METHYL-2-HEPTANONE | CymitQuimica [cymitquimica.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]
- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
Physical properties of 5-Methyl-2-heptanamine (boiling point, solubility)
An In-depth Technical Guide to the Physical Properties of 5-Methyl-2-heptanamine
Introduction
This compound (CAS No: 53907-81-6) is a primary aliphatic amine with a branched hydrocarbon chain.[1] As a member of the amine family, its chemical behavior and physical properties are dictated by the presence of the basic amino group (-NH₂) and the size and structure of its alkyl framework.[2][3] Understanding its core physical characteristics, such as boiling point and solubility, is fundamental for professionals in research, chemical synthesis, and drug development. These properties govern the compound's handling, storage, reaction conditions, and pharmacokinetic profile in potential therapeutic applications.
This technical guide provides a detailed examination of the boiling point and solubility of this compound. It synthesizes theoretical principles with actionable experimental protocols, offering a comprehensive resource for scientists and researchers.
Physicochemical Profile of this compound
A summary of the key physical and chemical properties of this compound is presented below. These values serve as a critical baseline for experimental design and application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₉N | [1][4][5] |
| Molecular Weight | 129.24 g/mol | [1][4] |
| IUPAC Name | 5-methylheptan-2-amine | [4] |
| Boiling Point | 157-157.5 °C | [1] |
| Water Solubility | 3.1 g/L (at 25 °C) (Slightly Soluble) | [5] |
| Predicted pKa | 11.04 ± 0.35 | [5] |
Boiling Point: Theory and Determination
The boiling point of a substance is a critical indicator of the strength of its intermolecular forces. For primary amines like this compound, these forces are a combination of van der Waals dispersion forces and hydrogen bonding.
Expertise & Experience: The Causality Behind Boiling Point
The boiling point of this compound (157-157.5 °C) is significantly influenced by its molecular structure.[1]
-
Hydrogen Bonding: As a primary amine, this compound has two hydrogen atoms attached to the nitrogen, enabling it to act as both a hydrogen bond donor and acceptor.[3][6] These hydrogen bonds are stronger than the dipole-dipole interactions in molecules of similar size but weaker than the hydrogen bonds found in alcohols, as nitrogen is less electronegative than oxygen.[7][8] This is why its boiling point is higher than that of alkanes with a similar molar mass but lower than that of corresponding alcohols.[8]
-
Molecular Weight and Branching: The boiling point of amines increases with molecular mass due to stronger van der Waals forces.[7] The branching in the alkyl chain of this compound can slightly lower the boiling point compared to its straight-chain isomer, octan-2-amine, by reducing the surface area available for intermolecular contact. However, its boiling point is very similar to its isomer, 6-Methyl-2-heptanamine (154-156 °C), indicating a minor influence of the methyl group's position in this case.[9]
Trustworthiness: A Self-Validating Protocol for Boiling Point Determination
This protocol describes a micro-boiling point determination method, which is suitable for small sample quantities and ensures accuracy through careful observation of the phase transition.
Experimental Protocol: Micro-Boiling Point Determination
-
Apparatus Setup:
-
Secure a capillary tube (sealed at one end) to a thermometer using a rubber band or wire. The open end of the capillary tube should face downwards.
-
Introduce a small amount (2-3 drops) of this compound into a small-diameter test tube (Thiele tube or similar).
-
Place the inverted capillary tube into the test tube containing the amine.
-
Immerse the apparatus in a heating bath (e.g., mineral oil or a calibrated heating block) ensuring the sample is below the liquid level.
-
-
Heating and Observation:
-
Heat the bath slowly, at a rate of approximately 1-2 °C per minute, while stirring to ensure uniform temperature distribution.
-
Rationale: Slow, even heating is critical to accurately pinpoint the temperature at which the liquid and vapor phases are in equilibrium.
-
Observe the inverted capillary tube. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary. This occurs as the air trapped inside expands and is displaced by the vapor of the amine.
-
-
Boiling Point Identification:
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Rationale: At this precise moment, the vapor pressure of the substance equals the external atmospheric pressure, which is the definition of the boiling point.
-
-
Validation:
-
Repeat the measurement at least twice to ensure reproducibility. The readings should agree within 1-2 °C.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Visualization: Boiling Point Determination Workflow
Caption: Workflow for micro-boiling point determination.
Solubility: A Multifaceted Property
The solubility of an amine is dependent on the solvent's nature (polar vs. non-polar) and, for aqueous solutions, the pH.
Expertise & Experience: The Driving Forces of Solubility
-
Aqueous Solubility: this compound has a limited water solubility of 3.1 g/L.[5] This is consistent with general solubility rules for amines, which state that the borderline for water solubility is around five to six carbon atoms.[8] With eight carbon atoms, the hydrophobic character of the alkyl chain dominates over the hydrophilic nature of the small polar amino group, limiting its ability to dissolve in water.[10][11]
-
Solubility in Acid: Amines are weak bases due to the lone pair of electrons on the nitrogen atom.[2] They react with acids, such as hydrochloric acid (HCl), to form ammonium salts.[11][12]
-
R-NH₂ + HCl → R-NH₃⁺Cl⁻
-
-
This resulting salt is ionic and therefore significantly more soluble in water than the original neutral amine.[10][12] This property is crucial in drug development for formulating amine-containing drugs as water-soluble salts.
-
Organic Solubility: Like most organic compounds with significant hydrocarbon character, this compound is expected to be soluble in common non-polar or weakly polar organic solvents like diethyl ether, dichloromethane, or hexane.[10]
Trustworthiness: A Self-Validating Protocol for Solubility Assessment
This protocol provides a systematic approach to qualitatively assess the solubility of this compound in various solvents.
Experimental Protocol: Qualitative Solubility Testing
-
Preparation:
-
Label three separate test tubes: "Water," "6M HCl," and "Diethyl Ether."
-
Add 2 mL of the respective solvent to each test tube.
-
-
Solubility in Water:
-
Add 5 drops of this compound to the "Water" test tube.
-
Stir the mixture vigorously for 2-3 minutes.
-
Observe if the amine dissolves completely (forms a single, clear phase) or remains as a separate layer or emulsion. Record the observation.[12]
-
Test the pH of the solution with pH paper; a basic pH is expected if dissolution occurs.[12]
-
-
Solubility in Acidic Solution:
-
Add 5 drops of this compound to the "6M HCl" test tube.
-
Stir vigorously and observe any changes in solubility compared to water. Note any heat evolution, which may indicate an acid-base reaction.[11][12]
-
Rationale: This step validates the basic nature of the amine. A substance that is insoluble in water but soluble in aqueous acid is very likely a basic compound like an amine.[11]
-
-
Solubility in Organic Solvent:
-
Add 5 drops of this compound to the "Diethyl Ether" test tube.
-
Stopper and shake the test tube (ensure proper venting).
-
Observe for complete miscibility.
-
Rationale: This confirms the compound's lipophilic ("fat-loving") character, which is essential for predicting its behavior in non-polar environments.
-
Visualization: Solubility Determination Workflow
Caption: Workflow for qualitative solubility assessment.
Conclusion
The physical properties of this compound are characteristic of a primary amine with a significant alkyl component. Its boiling point of 157-157.5 °C is a result of intermolecular hydrogen bonding and van der Waals forces. Its solubility profile—slight solubility in water, high solubility in aqueous acid, and high solubility in organic solvents—is a direct consequence of the interplay between its polar amine head and its non-polar hydrocarbon tail. A thorough understanding and experimental validation of these properties are indispensable for the effective and safe utilization of this compound in any scientific or industrial setting.
References
- 1. Page loading... [guidechem.com]
- 2. embibe.com [embibe.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. Page loading... [guidechem.com]
- 10. moorparkcollege.edu [moorparkcollege.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chemhaven.org [chemhaven.org]
An In-depth Technical Guide to the Stereoisomers of 5-Methyl-2-heptanamine
Abstract
This technical guide provides a comprehensive exploration of the stereoisomers of 5-Methyl-2-heptanamine, a chiral amine with significant potential in drug discovery and asymmetric synthesis. Addressed to researchers, scientists, and drug development professionals, this document delineates the foundational principles of stereoisomerism as applied to this molecule, outlines robust methodologies for the synthesis and separation of its stereoisomers, and details advanced analytical techniques for their characterization. By integrating theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for the isolation and study of the individual stereoisomers of this compound, paving the way for the investigation of their unique biological activities and applications as chiral building blocks.
Foundational Stereochemistry of this compound
This compound is a chiral primary amine with the molecular formula C8H19N. Its structure, characterized by a heptane backbone with a methyl group at the fifth carbon and an amino group at the second, gives rise to multiple stereoisomers due to the presence of two chiral centers.
Identification of Chiral Centers
The IUPAC name, 5-methylheptan-2-amine, and its SMILES notation, CCC(C)CCC(C)N, clearly indicate two stereogenic centers at the C2 and C5 positions. The carbon atom at position 2 is bonded to a hydrogen atom, a methyl group, an amino group, and a larger alkyl chain. Similarly, the carbon at position 5 is bonded to a hydrogen atom, a methyl group, an ethyl group, and another alkyl chain. The presence of these two distinct chiral centers means that the molecule is not superimposable on its mirror image.
Enumeration of Stereoisomers
For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is given by the 2^n rule, provided there is no internal plane of symmetry (meso compounds).[1][2] In the case of this compound, with two chiral centers (n=2), there is a maximum of 2^2 = 4 possible stereoisomers.[1] These stereoisomers exist as two pairs of enantiomers.
The four stereoisomers can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature for each chiral center:
-
(2R, 5R)-5-Methyl-2-heptanamine
-
(2S, 5S)-5-Methyl-2-heptanamine
-
(2R, 5S)-5-Methyl-2-heptanamine
-
(2S, 5R)-5-Methyl-2-heptanamine
The (2R, 5R) and (2S, 5S) isomers are a pair of enantiomers, as are the (2R, 5S) and (2S, 5R) isomers. Any other pairing of these stereoisomers results in diastereomers, which are stereoisomers that are not mirror images of each other.
Caption: Relationships between the four stereoisomers of this compound.
Synthesis and Resolution of Stereoisomers
The preparation of enantiomerically pure this compound can be approached through two primary strategies: stereoselective synthesis to directly form a desired stereoisomer, or the resolution of a racemic mixture.
Stereoselective Synthesis of Chiral Amines
Modern synthetic organic chemistry offers several powerful methods for the asymmetric synthesis of chiral amines.[3] These methods aim to control the stereochemical outcome of the reaction to produce a single enantiomer or diastereomer in high purity.
Biocatalysis, particularly the use of enzymes like imine reductases (IREDs) and reductive aminases (RedAms), has emerged as a sustainable and highly selective method for chiral amine synthesis.[4][5][6] These enzymes catalyze the asymmetric reduction of imines or the reductive amination of ketones with high enantioselectivity.[5][7]
Conceptual Workflow for Enzymatic Synthesis:
-
Substrate Selection: The synthesis would commence with a suitable prochiral ketone, such as 5-methyl-2-heptanone.
-
Enzyme Screening: A panel of IREDs or RedAms would be screened for activity and stereoselectivity towards the substrate.
-
Reaction Optimization: Key parameters such as pH, temperature, co-factor regeneration system, and substrate/enzyme loading are optimized to maximize conversion and enantiomeric excess (ee).
-
Product Isolation: The chiral amine product is isolated and purified from the reaction mixture.
Caption: Conceptual workflow for the enzymatic synthesis of chiral this compound.
Chiral Resolution of Racemic Mixtures
Chiral resolution is a widely employed technique for separating enantiomers from a racemic mixture.[8][9][10] This is often achieved by converting the enantiomers into diastereomers, which possess different physical properties and can be separated by conventional methods like crystallization or chromatography.[9][10]
A classic and effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[8]
Experimental Protocol for Diastereomeric Salt Resolution:
-
Resolving Agent Selection: Choose an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid.[8]
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent and add an equimolar amount of the chiral resolving agent.
-
Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. Induce crystallization and separate the less soluble diastereomeric salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of the Free Amine: Treat the purified diastereomeric salt with a base to neutralize the chiral acid and liberate the enantiomerically enriched free amine.
-
Recovery of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be treated similarly to recover the other enantiomer.
Caption: Workflow for the chiral resolution of racemic this compound via diastereomeric salt formation.
Analytical Characterization of Stereoisomers
Once the stereoisomers have been synthesized or resolved, their purity and absolute configuration must be rigorously determined using appropriate analytical techniques.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers and diastereomers.[11][12][13][14]
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11][15] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for resolving a wide range of racemates, including primary amines.[11]
Typical Chiral HPLC Method Parameters:
| Parameter | Typical Value/Condition | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK series) | Broad applicability for chiral amines.[11] |
| Mobile Phase | Hexane/Isopropanol or other alcohol mixtures | Provides a non-polar environment for enantioselective interactions. |
| Additives | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | Basic additives are often required to improve peak shape and reduce tailing for amines.[11] |
| Detection | UV or Mass Spectrometry (MS) | For quantification and identification. |
For volatile amines like this compound, chiral GC is also a highly effective analytical method.[12][14][16] Derivatized cyclodextrins are commonly used as chiral stationary phases in capillary columns.[12] Often, the amine is derivatized, for example with a trifluoroacetyl group, to improve its volatility and chromatographic behavior.[12]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for stereochemical analysis.
¹H NMR spectroscopy can be used to determine the diastereomeric ratio (d.r.) of a mixture.[17] Since diastereomers have different physical properties, their corresponding nuclei are in different chemical environments and will exhibit distinct signals in the NMR spectrum.[17] By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately determined.[17] Advanced techniques like band-selective pure shift NMR can be employed to resolve overlapping signals in complex spectra.[18][19]
To determine the absolute configuration of an enantiomerically enriched amine, a chiral derivatizing agent such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) can be used.[20][21] The amine is reacted with both (R)- and (S)-MTPA chloride to form a pair of diastereomeric amides. By analyzing the ¹H or ¹⁹F NMR spectra of these amides and comparing the chemical shifts of the protons or fluorine atoms near the stereocenter, the absolute configuration of the original amine can be assigned based on Mosher's model.[20][22]
Pharmacological and Synthetic Importance
The study of individual stereoisomers is of paramount importance in the pharmaceutical sciences and in synthetic chemistry.
The Principle of Stereoselectivity in Drug Action
The biological systems in the human body, such as enzymes and receptors, are inherently chiral. Consequently, the different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[23][24][25][26][27] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, have a different activity, or even be responsible for adverse effects (the distomer).[23][26] Therefore, the development of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve therapeutic outcomes and reduce side effects.[23][27] While the specific biological activity of the stereoisomers of this compound is not extensively documented in public literature, its structural similarity to other pharmacologically active amines suggests that its individual stereoisomers could have unique biological properties worth investigating.
Chiral Amines as Building Blocks in Asymmetric Synthesis
Enantiomerically pure amines are highly valuable as chiral auxiliaries, catalysts, and key intermediates in the synthesis of complex molecules such as pharmaceuticals and agrochemicals.[28][29] They can be used to control the stereochemistry of new chiral centers being formed in a chemical reaction. The stereoisomers of this compound could therefore serve as versatile building blocks for the synthesis of novel, enantiomerically pure compounds.
Conclusion
This compound possesses a rich stereochemical landscape with four distinct stereoisomers. This guide has provided a comprehensive framework for the systematic study of these isomers, from their theoretical basis to practical strategies for their synthesis, separation, and characterization. The principles and methodologies outlined herein are grounded in established chemical literature and represent the current best practices in the field. For researchers in drug discovery and development, a thorough understanding and characterization of the individual stereoisomers of chiral molecules like this compound is not merely an academic exercise but a critical step in the development of safer and more effective medicines. The application of the described techniques will enable the scientific community to unlock the full potential of each of these unique stereoisomers.
References
- 1. Molecules with Two Chiral Centers [webhost.bridgew.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 7. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. gcms.cz [gcms.cz]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mosher's acid - Wikipedia [en.wikipedia.org]
- 22. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. Pharmaceutical importance of stereochemistry | PPTX [slideshare.net]
- 26. researchgate.net [researchgate.net]
- 27. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 28. alfachemic.com [alfachemic.com]
- 29. pubs.acs.org [pubs.acs.org]
Navigating the Commercial Landscape of 5-Methyl-2-heptanamine: A Technical Guide for Researchers
For Immediate Release
This guide provides an in-depth analysis of the commercial supplier landscape for 5-Methyl-2-heptanamine, a critical chemical intermediate for professionals in research, and drug development. We will explore the nuances of its chemical identity, crucial quality control parameters for sourcing, and a comparative overview of prominent commercial suppliers. This document also addresses the compound's regulatory complexities to ensure informed procurement decisions.
Decoding the Identity of this compound: Isomers and Salts
A primary challenge in sourcing this compound lies in its various isomers and salt forms, each identified by a unique CAS number. A clear understanding of these distinctions is paramount for experimental reproducibility and regulatory compliance.
-
CAS 543-82-8 (2-Amino-6-methylheptane): This CAS number specifically identifies the isomer where the methyl group is at the 6th position of the heptane chain. It is a commonly used synonym and is often marketed under the name Octodrine or DMHA.[1][2]
-
CAS 53907-81-6 (this compound): This designation is for the isomer with the methyl group at the 5th position. While structurally similar, it is a distinct chemical entity from CAS 543-82-8.[3]
-
CAS 1379900-97-6 (this compound hydrochloride): This CAS number corresponds to the hydrochloride salt form of this compound.[4][5] Salt forms often exhibit different physical properties, such as solubility and stability, which can be advantageous in specific applications.
It is crucial for researchers to specify the exact CAS number required for their application to ensure the procurement of the correct molecule.
Caption: Isomeric and salt forms of Methylheptanamine.
Quality Control and Supplier Vetting: A Researcher's Checklist
For researchers and drug developers, the purity and characterization of starting materials are non-negotiable. When evaluating commercial suppliers of this compound, a rigorous vetting process is essential.
A key deliverable from any reputable supplier is a comprehensive Certificate of Analysis (CoA) . While a generic CoA can be requested, it is best practice to obtain a lot-specific CoA for the material being purchased. This document should provide detailed information on the analytical tests performed to confirm the identity and purity of the compound.
Essential Analytical Techniques for Quality Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the correct isomeric form and identifying any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for assessing purity and identifying volatile impurities. The mass spectrum provides confirmation of the molecular weight.
-
Purity by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Quantifies the percentage of the desired compound, typically aiming for purities of ≥97% or higher for research applications.[1]
References
An In-Depth Technical Guide to the Safe Handling of 5-Methyl-2-heptanamine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Terrain of Limited Data
As scientists and researchers, we are often tasked with exploring the frontiers of chemistry, which invariably involves handling novel or lesser-studied compounds. 5-Methyl-2-heptanamine, a primary aliphatic amine, falls into this category. While its basic chemical and physical properties are documented, a comprehensive, officially sanctioned safety and toxicological profile remains conspicuously absent from the public record. This guide is therefore constructed upon a foundation of scientific prudence, extrapolating from the known hazards of the broader class of aliphatic amines and established protocols for managing flammable and corrosive substances. It is imperative that the user of this guide recognizes this data gap and approaches the handling of this compound with a heightened sense of caution, treating it as potentially hazardous until proven otherwise.
Section 1: Chemical and Physical Identity of this compound
Understanding the fundamental properties of a compound is the first step in a robust safety assessment. Below is a summary of the known characteristics of this compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 1,4-Dimethylhexylamine, 5-methylheptan-2-amine | - |
| CAS Number | 53907-81-6 | - |
| Molecular Formula | C₈H₁₉N | - |
| Molecular Weight | 129.24 g/mol | - |
| Appearance | Not specified; likely a liquid | Inferred |
| Boiling Point | 157-157.5 °C | - |
| Density | 0.783 g/cm³ (predicted) | - |
Section 2: Hazard Assessment - An Extrapolative Approach
In the absence of specific toxicological data for this compound, we must infer its potential hazards from its chemical structure and the known properties of similar short-chain aliphatic amines.
Corrosivity and Irritation
Lower molecular weight aliphatic amines are known to be severe irritants to the skin, eyes, and mucous membranes. Direct contact with liquid aliphatic amines can cause chemical burns. Vapors are also irritating to the respiratory tract, and inhalation may lead to coughing, shortness of breath, and in severe cases, pulmonary edema, which can have a delayed onset.[1][2]
Flammability
Many short-chain aliphatic amines are flammable liquids.[2] While the flashpoint of this compound is not documented, its structural similarity to other flammable amines necessitates that it be treated as a flammable substance. Vapors may be heavier than air and can travel to a source of ignition and flash back.
Toxicity
Aliphatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[2] Systemic effects following exposure can include impacts on the central nervous system. Given the lack of specific data for this compound, it is prudent to assume it may be toxic by all routes of exposure.
Occupational Exposure Limits (OELs) - A Comparative Analysis
A review of established OELs for structurally related aliphatic amines reveals a significant data gap for C5-C8 compounds. This underscores the need for a highly conservative approach to controlling exposure.
| Compound | CAS Number | NIOSH REL | OSHA PEL | ACGIH TLV® |
| n-Butylamine (C4) | 109-73-9 | C 5 ppm (15 mg/m³) [skin] | C 5 ppm (15 mg/m³) [skin] | C 5 ppm (15 mg/m³) [skin] |
| Pentylamine (C5) | 110-58-7 | Not Established | Not Established | Not Established |
| Hexylamine (C6) | 111-26-2 | Not Established | Not Established | Not Established |
| Heptylamine (C7) | 111-68-2 | Not Established | Not Established | Not Established |
| This compound (C8) | 53907-81-6 | Not Established | Not Established | Not Established |
| Octylamine (C8) | 111-86-4 | Not Established | Not Established | Not Established |
REL = Recommended Exposure Limit; PEL = Permissible Exposure Limit; TLV = Threshold Limit Value; C = Ceiling Limit. A skin notation indicates the potential for significant contribution to the overall exposure by the cutaneous route.
Section 3: Risk Management and Control - A Framework for Safe Handling
The absence of comprehensive safety data necessitates a multi-layered approach to risk management, combining engineering controls, administrative procedures, and personal protective equipment.
Caption: A workflow for establishing safe handling protocols for chemicals with limited safety data.
Section 4: Standard Operating Procedures (SOPs)
The following protocols are designed to minimize exposure and mitigate risks during the handling of this compound.
Personal Protective Equipment (PPE)
A baseline of the following PPE is mandatory for all work with this compound:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.
-
Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential. Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Engineering Controls
-
Chemical Fume Hood: All transfers, manipulations, and reactions involving this compound must be performed within a properly functioning chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive vapors.
-
Eyewash and Safety Shower: An accessible and tested eyewash station and safety shower must be located in the immediate work area.
Handling and Storage
-
Handling:
-
Before use, ensure all necessary PPE is donned correctly.
-
Work exclusively within a chemical fume hood.
-
Use spark-proof tools and equipment.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Keep containers tightly closed when not in use.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.
-
Keep containers in a designated corrosives storage cabinet.
-
Segregate from incompatible materials, particularly acids, strong oxidizing agents, acid anhydrides, and acid chlorides.
-
Section 5: Emergency Procedures
Spill Response
A decision tree for responding to a spill of this compound is presented below.
References
An In-depth Technical Guide to the Reactivity of the Primary Amine in 5-Methyl-2-heptanamine
This guide provides a comprehensive technical overview of the chemical reactivity of the primary amino group in 5-Methyl-2-heptanamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights into the key reactions governing this versatile aliphatic amine. We will explore the structural nuances that dictate its reactivity, provide detailed experimental protocols for its principal transformations, and explain the causal relationships behind methodological choices.
Introduction: Structural and Electronic Profile of this compound
This compound is a primary aliphatic amine characterized by an eight-carbon backbone.[1][2] Its structure presents two key features that govern the reactivity of the amino group:
-
The Primary Amino Group (-NH₂): The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base.[3][4][5] This lone pair is the epicenter of the molecule's reactivity, readily attacking electron-deficient centers.
-
The Alkyl Framework: The branched C₈H₁₇ alkyl chain influences reactivity through two primary mechanisms:
-
Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This enhances the nucleophilicity and basicity of the amine compared to ammonia.[5][6]
-
Steric Hindrance: The carbon chain, particularly the methyl group at the 5-position and the attachment of the amino group to a secondary carbon (C-2), creates a sterically encumbered environment around the nitrogen. This bulk can impede the approach of electrophiles, modulating reaction rates.[7][8]
-
Below is the structure of this compound, highlighting the reactive primary amine site.
Caption: Structure of this compound (C₈H₁₉N).
Physicochemical Properties
A summary of key properties for this compound is essential for experimental design, particularly for solvent selection and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₉N | [1][2][9] |
| Molecular Weight | 129.24 g/mol | [1] |
| Boiling Point | 157-157.5 °C | [9] |
| pKa (Predicted) | 11.04 ± 0.35 | [2] |
| LogP | 2.86 | [9] |
Core Reactivity: Nucleophilic Substitution
The dominant reactivity of this compound is its behavior as a nucleophile.[3] A quintessential example is the N-alkylation reaction with alkyl halides, which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10]
N-Alkylation with Alkyl Halides
In this reaction, the amine's lone pair attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.
Mechanism of N-Alkylation
Caption: Generalized Sₙ2 mechanism for primary amine alkylation.
Causality and Experimental Control: A significant challenge in the alkylation of primary amines is over-alkylation .[10][11] The secondary amine product (R-NHR') is often more nucleophilic than the starting primary amine, leading it to compete for the remaining alkyl halide and form a tertiary amine and subsequently a quaternary ammonium salt.[12][13]
To achieve selective mono-alkylation, two strategies are paramount:
-
Use of Excess Amine: Employing a large excess of this compound ensures that the alkyl halide is statistically more likely to react with the primary amine than the newly formed, lower-concentration secondary amine.[14][15]
-
Controlled Deprotonation/Protonation: A more sophisticated strategy involves using the amine hydrobromide salt. Under carefully controlled basic conditions, the reactant primary amine is selectively deprotonated to react, while the product secondary amine remains protonated and non-nucleophilic.[16]
Self-Validating Protocol for Mono-Alkylation
This protocol details the direct alkylation of this compound with 1-bromobutane to yield N-butyl-5-methyl-2-heptanamine, employing an excess of the primary amine to favor mono-substitution.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (5.17 g, 40 mmol, 4.0 eq.) in 30 mL of acetonitrile.
-
Addition of Alkyl Halide: Add 1-bromobutane (1.37 g, 10 mmol, 1.0 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. The formation of a white precipitate (this compound hydrobromide) will be observed.
-
Monitoring: Track the consumption of 1-bromobutane using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, filter off the hydrobromide salt. Concentrate the filtrate under reduced pressure to remove the excess primary amine and solvent.
-
Extraction: Dissolve the residue in 50 mL of diethyl ether and wash with 1 M NaOH (2 x 20 mL) to remove any remaining salt, followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure N-butyl-5-methyl-2-heptanamine.
Core Reactivity: Acylation
Acylation is a robust and highly reliable reaction for primary amines, leading to the formation of stable amide products.[17][18] The reaction typically involves an acyl chloride or acid anhydride and proceeds via a nucleophilic addition-elimination mechanism.[19][20][21]
Mechanism of N-Acylation
Caption: Nucleophilic addition-elimination mechanism for amine acylation.
Causality and Experimental Control: The reaction produces hydrogen chloride (HCl) as a byproduct.[22] Since amines are basic, this HCl will react with any available amine (starting material or product) to form a non-nucleophilic ammonium salt, effectively halting the reaction. To prevent this, the reaction is conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[18][23] This base serves as an "acid scavenger," neutralizing the HCl as it is formed and allowing the acylation to proceed to completion.
Self-Validating Protocol for Acylation (Schotten-Baumann Reaction)
This protocol describes the synthesis of N-(5-methylheptan-2-yl)acetamide from this compound and acetyl chloride.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL three-necked flask fitted with a dropping funnel and a magnetic stirrer, dissolve this compound (2.58 g, 20 mmol, 1.0 eq.) and pyridine (1.90 g, 24 mmol, 1.2 eq.) in 40 mL of dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.73 g, 22 mmol, 1.1 eq.), dissolved in 10 mL of DCM, dropwise from the dropping funnel over 20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the disappearance of the starting amine by TLC (staining with ninhydrin, which visualizes primary amines).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL) to remove pyridine and excess amine, followed by saturated sodium bicarbonate solution (1 x 25 mL), and finally brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide is often of high purity. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) or purified by column chromatography.
Core Reactivity: Reductive Amination
Reductive amination is a highly versatile and efficient method for forming C-N bonds, effectively serving as a powerful N-alkylation strategy.[24] This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the target amine.[12][24]
Causality and Experimental Control: The key to this reaction's success is the choice of reducing agent. The agent must be reactive enough to reduce the C=N bond of the imine but not so powerful that it reduces the starting carbonyl compound before the imine can form. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[24]
Workflow and Protocol for Reductive Amination
This workflow outlines the synthesis of N-benzyl-5-methyl-2-heptanamine from this compound and benzaldehyde.
Experimental Workflow Diagram
Caption: Workflow for a one-pot reductive amination experiment.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of this compound (1.29 g, 10 mmol, 1.0 eq.) in 40 mL of 1,2-dichloroethane (DCE), add benzaldehyde (1.06 g, 10 mmol, 1.0 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol, 1.5 eq.) portion-wise over 10 minutes.
-
Reaction Execution: Stir the reaction mixture at room temperature for 16 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the product and consumption of the imine intermediate.
-
Work-up: Carefully quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate solution. Stir for 15 minutes, then transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM) (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-5-methyl-2-heptanamine.
Summary and Conclusion
The primary amine of this compound is a versatile and reactive functional group, primarily governed by the nucleophilicity of its nitrogen lone pair. Its reactivity is modulated by a balance of activating electronic effects from the alkyl chain and moderating steric hindrance. The three principal transformations—alkylation, acylation, and reductive amination—provide robust pathways to a wide array of derivatives. Successful application in a research or drug development setting hinges on a firm understanding of the underlying mechanisms and the strategic selection of reagents and conditions to control selectivity and maximize yield.
References
- 1. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. What are the factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]
- 7. mdpi.com [mdpi.com]
- 8. osti.gov [osti.gov]
- 9. Page loading... [guidechem.com]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. savemyexams.com [savemyexams.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 18. ncert.nic.in [ncert.nic.in]
- 19. savemyexams.com [savemyexams.com]
- 20. study.com [study.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. acylation of amines [entrancechemistry.blogspot.com]
- 24. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Potential Research Applications of 5-Methyl-2-heptanamine
Abstract
5-Methyl-2-heptanamine, a chiral branched-chain aliphatic amine, represents a structurally intriguing yet underexplored molecule in the landscape of chemical biology and drug discovery. Its resemblance to known sympathomimetic agents and neuromodulators suggests a potential for biological activity that warrants a thorough investigation. This technical guide provides a comprehensive framework for researchers and drug development professionals to unlock the research applications of this compound. We will delve into its chemical identity, propose a robust synthetic and analytical workflow, and, based on established structure-activity relationships, postulate its potential as a modulator of key neurological targets, namely Monoamine Oxidase (MAO) and the Trace Amine-Associated Receptor 1 (TAAR1). This document is designed not as a historical review, but as a forward-looking manual, providing the foundational knowledge and detailed experimental protocols necessary to systematically evaluate the therapeutic and research potential of this compound.
Introduction: Unveiling the Potential of a Simple Scaffold
The quest for novel bioactive molecules often leads researchers to explore derivatives of known pharmacophores. This compound, also known by its synonym 1,4-dimethylhexylamine, belongs to the class of simple aliphatic amines. While it lacks the complex ring systems of many pharmaceuticals, its structural features—a primary amine and a branched alkyl chain—are hallmarks of compounds that interact with the central nervous system. Its structural similarity to compounds like 1,3-dimethylamylamine (DMAA) and tuaminoheptane, both of which exhibit sympathomimetic properties, provides a strong rationale for investigating its pharmacological profile.[1][2] This guide will serve as a foundational resource for initiating research into this promising, yet uncharacterized, molecule.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research. The following table summarizes its key identifiers and computed properties.
| Property | Value | Source |
| IUPAC Name | 5-methylheptan-2-amine | [3] |
| Synonyms | 1,4-Dimethylhexylamine, 2-Heptanamine, 5-methyl- | [3][4] |
| CAS Number | 53907-81-6 | [4][5] |
| Molecular Formula | C₈H₁₉N | [3] |
| Molecular Weight | 129.24 g/mol | [3] |
| Predicted pKa | 11.04 ± 0.35 | [4] |
| Predicted Solubility | 3.1 g/L in water at 25°C (Slightly Soluble) | [4] |
| Predicted LogP | 2.3 | [3] |
| Stereochemistry | Contains two chiral centers, existing as four possible stereoisomers |
Synthesis and Chiral Separation
The presence of two chiral centers in this compound necessitates a stereoselective synthetic approach to elucidate the structure-activity relationships of its individual enantiomers. Asymmetric reductive amination of the corresponding ketone, 5-methyl-2-heptanone, is a highly effective strategy for this purpose.[6][7][8]
Proposed Synthetic Workflow: Asymmetric Reductive Amination
The following diagram outlines a plausible workflow for the synthesis of enantiomerically enriched this compound.
Caption: Proposed workflow for the asymmetric synthesis and purification of this compound.
Experimental Protocol: Asymmetric Reductive Amination
This protocol is adapted from established methods for the asymmetric reductive amination of ketones.[7]
-
Reactor Setup: To a high-pressure reactor, add 5-methyl-2-heptanone (1.0 eq), ammonium acetate (1.5 eq), and a chiral ruthenium catalyst (e.g., Ru/C3-TunePhos, 0.01 eq) in an appropriate solvent such as methanol.
-
Reaction: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with H₂ (50 atm) and stir the mixture at 50°C for 24 hours.
-
Workup: After cooling to room temperature, carefully release the pressure. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol: Chiral Separation and Analysis
The separation of the resulting stereoisomers is crucial for pharmacological evaluation. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) are the methods of choice.[7][9]
-
Column Selection: Employ a polysaccharide-based CSP, such as one derived from cellulose or amylose, which are known to be effective for separating chiral amines.
-
Mobile Phase (HPLC): A typical mobile phase would consist of a mixture of hexane and a polar modifier like isopropanol or ethanol, with a small percentage of an amine additive (e.g., diethylamine) to improve peak shape.
-
Mobile Phase (SFC): For SFC, a mobile phase of carbon dioxide with a co-solvent such as methanol containing an acidic and a basic additive (e.g., trifluoroacetic acid and triethylamine) is often effective.
-
Detection: Use a UV detector, typically at a low wavelength (e.g., 210 nm), as aliphatic amines lack a strong chromophore.
-
Analysis: The enantiomeric excess (ee) of the synthesized product can be determined by integrating the peak areas of the separated enantiomers. Absolute configuration can be determined by comparison to a stereochemically defined standard or by advanced techniques like vibrational circular dichroism (VCD).
Potential Pharmacological Profile and Research Applications
The structural characteristics of this compound suggest its potential interaction with monoaminergic systems in the central nervous system.
Hypothesis 1: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[10][11] Many sympathomimetic amines are known to be MAO substrates or inhibitors.[] The primary amine group and the lipophilic alkyl chain of this compound make it a candidate for interaction with the active site of MAO-A or MAO-B. Inhibition of these enzymes can lead to antidepressant and neuroprotective effects.
A fluorometric assay is a sensitive method to screen for MAO inhibition.[9][13]
-
Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), a probe that reacts with the H₂O₂ byproduct to produce a fluorescent signal, and known inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay Preparation: In a 96-well plate, add the MAO enzyme in an appropriate assay buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include wells with the positive control inhibitors and a vehicle control (DMSO).
-
Pre-incubation: Incubate the plate for 10-15 minutes to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Add the substrate and the fluorescent probe to all wells to start the reaction.
-
Measurement: Incubate for a defined period (e.g., 30-60 minutes) at 37°C, protected from light. Measure the fluorescence intensity using a plate reader (e.g., λex = 530 nm, λem = 585 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Hypothesis 2: Trace Amine-Associated Receptor 1 (TAAR1) Agonism
TAAR1 is a G protein-coupled receptor that is activated by trace amines and amphetamine-like stimulants.[14][15] It acts as a neuromodulator of dopaminergic, serotonergic, and glutamatergic systems.[16] Agonism at TAAR1 has shown potential in preclinical models for treating psychosis, depression, and addiction.[17][18] The phenylethylamine backbone is not a strict requirement for TAAR1 agonism, and other aliphatic amines could potentially bind to and activate this receptor.
The following diagram illustrates the canonical signaling pathway activated by TAAR1 agonists.
Caption: Hypothetical activation of the TAAR1 signaling cascade by this compound.
Predicted Metabolism and Toxicological Profile
The metabolism of aliphatic amines typically proceeds through N-dealkylation and N-hydroxylation, mediated by cytochrome P450 enzymes.[19] The resulting metabolites can then be further conjugated and excreted.
The toxicology of aliphatic amines is varied, but they can cause skin, eye, and respiratory irritation.[20] High doses of sympathomimetic amines can lead to cardiovascular effects such as increased heart rate and blood pressure.[21] A comprehensive toxicological evaluation, including in vitro cytotoxicity assays and in vivo acute toxicity studies, would be necessary to establish a safety profile for this compound. Quantitative structure-activity relationship (QSAR) models suggest that the toxicity of aliphatic amines is correlated with their hydrophobicity.
Future Research Directions and Conclusion
This guide has laid out a foundational framework for the investigation of this compound. The immediate next steps should focus on:
-
Stereoselective Synthesis: Producing all four stereoisomers in high purity to enable a detailed structure-activity relationship study.
-
In Vitro Pharmacological Profiling: Screening the individual stereoisomers against a panel of monoaminergic targets, including MAO-A, MAO-B, TAAR1, and various adrenergic and dopaminergic receptors.
-
Metabolic Stability and Metabolite Identification: Conducting in vitro metabolism studies using liver microsomes to identify the major metabolic pathways and metabolites.
-
In Vivo Behavioral Studies: Based on the in vitro results, investigating the effects of the most active stereoisomer(s) in relevant animal models of depression, anxiety, or psychosis.
References
- 1. N-Methyl-2-heptanamine | C8H19N | CID 10896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 53907-81-6 [chemicalbook.com]
- 6. Aliphatic amines are viable pro-drug moieties in phosphonoamidate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of trace amine-associated receptor 1 (TAAR1) in the pathophysiology and treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Direct synthesis of branched amines enabled by dual-catalyzed allylic C─H amination of alkenes with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. QSARs for selected aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of Branched Aliphatic Amines: Strategies, Mechanisms, and Applications
Executive Summary
Branched aliphatic amines are ubiquitous structural motifs in a vast array of biologically active molecules, including over 40% of small molecule pharmaceuticals.[1] Their unique steric and electronic properties significantly influence the physicochemical characteristics of molecules, such as solubility, lipophilicity, and metabolic stability, making them critical components in drug design and development.[2][3] The construction of these C(sp³)-rich, sterically hindered scaffolds, particularly those containing chiral centers, presents a significant synthetic challenge.[4][5] This guide provides an in-depth technical overview of both foundational and modern catalytic methodologies for the synthesis of branched aliphatic amines. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a comparative analysis to guide synthetic strategy.
The Strategic Importance of Branched Amines in Chemical Science
The presence of a branched alkyl group adjacent to a nitrogen atom imparts distinct properties that are highly sought after in medicinal chemistry. This branching can shield the amine from metabolic enzymes, increasing a drug's half-life, and can provide a three-dimensional scaffold that enables highly specific interactions with biological targets like enzymes and receptors.[2][6] Consequently, the development of robust, efficient, and stereoselective methods to access these valuable building blocks is a primary focus of modern organic synthesis.[2][7]
1.1 Causality: Why Branching Matters
-
Metabolic Stability: Steric hindrance around the nitrogen atom can prevent enzymatic oxidation (e.g., by cytochrome P450 enzymes), a common metabolic pathway for amines.
-
Receptor Binding: The defined three-dimensional structure of a branched amine can lead to higher binding affinity and selectivity for a specific biological target, enhancing therapeutic efficacy and reducing off-target effects.[8]
-
Physicochemical Properties: Branching influences pKa, lipophilicity (LogP), and solubility, allowing for the fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Foundational Synthetic Strategies: The Classical Toolkit
While modern catalytic methods offer elegance and efficiency, classical approaches remain relevant, particularly for specific substrates and large-scale synthesis. Understanding their mechanisms and limitations is crucial for any synthetic chemist.
2.1 Reductive Amination of Sterically Hindered Ketones
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone with an amine to form an imine or iminium ion, which is then reduced in situ.[9]
Mechanism & Experimental Choice: The reaction's success hinges on the initial condensation step to form the C=N bond. For sterically hindered ketones (e.g., di-isopropyl ketone), this step is often slow and requires forcing conditions or the use of dehydrating agents like trimethyl orthoformate or titanium(IV) isopropoxide to drive the equilibrium.[2][4] The choice of reducing agent is also critical.
-
Sodium Borohydride (NaBH₄): A mild and inexpensive reagent, but may require acidic conditions to be effective for imine reduction.
-
Sodium Cyanobohydride (NaBH₃CN) & Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are more selective reagents that are stable in mildly acidic conditions, ideal for one-pot reactions where the imine formation and reduction occur concurrently.[9] They are preferred because they do not readily reduce the starting ketone.
Limitations: The primary drawback is the often-poor reactivity observed with sterically encumbered ketones and amines, which can lead to low yields.[2][4] Furthermore, the availability of the required branched ketones can be limited.[4]
2.2 Nucleophilic Addition of Organometallics to Imines
A powerful C-C bond-forming strategy involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to imine electrophiles.[10][11][12] This method directly constructs the α-branched amine scaffold.
Mechanism & Experimental Choice: The reaction involves the nucleophilic attack of the organometallic's carbanion on the electrophilic imine carbon.[12]
-
Imine Formation: The imine is typically pre-formed from a primary amine and an aldehyde.
-
Organometallic Addition: The Grignard or organolithium reagent is added, often at low temperatures (-78 °C) to control reactivity and prevent side reactions.
-
Quenching: The resulting magnesium or lithium amide is quenched with water or a mild acid to yield the final amine.
This approach is highly modular, allowing for variation of the groups attached to both the imine nitrogen and carbon, as well as the nucleophilic organometallic reagent.[10] The use of chiral auxiliaries on the imine nitrogen can enable diastereoselective additions, providing access to chiral amines.[13]
Limitations: The high reactivity of organometallic reagents can limit functional group tolerance. Furthermore, the direct addition to alkyl-iminium ions generated in situ can be challenging, often necessitating the pre-formation and isolation of the unstable imine intermediate.[14]
Modern Catalytic Methodologies: A Paradigm Shift
Modern catalysis has introduced highly efficient, atom-economical, and selective methods that overcome many limitations of classical approaches.
3.1 Transition-Metal-Catalyzed Hydroamination
Hydroamination, the direct addition of an N-H bond across an alkene or alkyne, is a highly atom-economical method for constructing amines.[15][16] Catalysts based on rare-earth metals, alkali metals, and late transition metals have been developed.[17][18]
Mechanism & Experimental Choice: The mechanism varies with the catalyst system. For example, many late transition metal catalysts operate via:
-
Oxidative addition of the N-H bond to the metal center.
-
Insertion of the alkene into the metal-amide or metal-hydride bond.
-
Reductive elimination to release the amine product and regenerate the catalyst.
The choice of catalyst and ligand is paramount for controlling selectivity. For terminal alkenes, the reaction can be tuned to yield either the branched (Markovnikov) or linear (anti-Markovnikov) product.[19][20] Copper-catalyzed systems using silanes as a hydride source have shown excellent enantioselectivity in producing α-branched amines from styrenes.[19][20]
Causality: The regioselectivity (Markovnikov vs. anti-Markovnikov) is dictated by both electronic and steric factors during the alkene insertion step. Electron-donating ligands on the metal can favor insertion at the more substituted carbon, leading to the branched product.
3.2 Catalytic C-H Amination: Direct Functionalization
One of the most powerful modern strategies involves the direct conversion of a C-H bond into a C-N bond. This avoids the need for pre-functionalized starting materials, significantly shortening synthetic routes.[21][22]
Mechanism & Experimental Choice: Rhodium and palladium catalysts are commonly employed. A prevalent mechanism involves the formation of a metal-nitrenoid intermediate.
-
Nitrenoid Formation: An amine precursor (e.g., an azide or a protected hydroxylamine) reacts with the metal catalyst.
-
C-H Insertion: The electrophilic nitrenoid inserts directly into a C(sp³)-H bond.
The site of amination can be controlled through the use of directing groups, which position the catalyst proximal to a specific C-H bond for intramolecular insertion.[23] Recent advances have also enabled intermolecular reactions, including the direct allylic C-H amination of alkenes to provide branched allylic amines.[22]
Causality: The choice of the N-protecting/activating group is critical. For instance, sulfinyl imines have been shown to be effective for Rh(III)-catalyzed asymmetric C-H functionalization, providing high diastereoselectivity.[21] The catalyst itself, such as Rh₂(esp)₂, is highly effective for promoting C-H amination via oxidative cyclization of urea and guanidine substrates.[23]
Comparative Analysis and Practical Considerations
Choosing the optimal synthetic route requires a careful evaluation of several factors.
| Method | Key Advantages | Key Limitations | Typical Scale | Chirality Control |
| Reductive Amination | Cost-effective, uses common reagents, scalable. | Limited by sterics, requires branched ketone precursor.[2][4] | Lab to Industrial | Possible with chiral reducing agents/catalysts.[1] |
| Organometallic Addition | Highly modular, direct C-C bond formation.[10] | Poor functional group tolerance, requires pre-formed imines.[14] | Lab Scale | Excellent with chiral auxiliaries.[13] |
| Catalytic Hydroamination | Highly atom-economical, direct.[15] | Intermolecular reactions can be challenging, catalyst sensitivity.[17] | Lab to Pilot | Excellent with chiral catalysts.[19] |
| Catalytic C-H Amination | Step-economical, uses simple precursors.[22] | Often requires directing groups, substrate scope can be limited.[23] | Lab Scale | Good to excellent with chiral catalysts.[21] |
Visualization of Key Synthetic Pathways
Logical Workflow for Synthetic Strategy Selection
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multicomponent synthesis of α-branched amines via a zinc-mediated carbonyl alkylative amination reaction - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Grignard addition to imines derived from isatine: a method for the asymmetric synthesis of quaternary 3-aminooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hydroamination - Wikipedia [en.wikipedia.org]
- 17. organicreactions.org [organicreactions.org]
- 18. Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.illinois.edu [chemistry.illinois.edu]
- 20. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Direct synthesis of branched amines enabled by dual-catalyzed allylic C─H amination of alkenes with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. C–H Amination [sigmaaldrich.com]
5-Methyl-2-heptanamine: A Comprehensive Technical Guide for its Application as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Methyl-2-heptanamine, a chiral aliphatic amine, is a versatile and valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its simple, yet stereochemically defined structure, provides a scaffold for the introduction of chirality in more complex molecules. This guide offers an in-depth exploration of this compound, covering its stereoselective synthesis, chiral resolution, analytical methods for enantiomeric purity assessment, and its application as a pivotal intermediate in the development of pharmacologically active compounds. The content herein is curated to provide both foundational knowledge and actionable, field-proven insights for professionals engaged in chemical research and drug discovery.
Introduction: The Significance of Chiral Aliphatic Amines
Chirality is a fundamental principle in drug design and development, as the enantiomers of a chiral drug molecule often exhibit profoundly different pharmacological and toxicological profiles. Chiral amines, in particular, are prevalent structural motifs in a vast array of pharmaceuticals. The strategic incorporation of a chiral amine building block, such as this compound, can be a highly efficient method for introducing a desired stereocenter into a target molecule. The 1,4-dimethylhexylamine scaffold of this compound offers a combination of lipophilicity and a primary amine functional group, making it an attractive starting point for the synthesis of diverse molecular architectures.
Physicochemical Properties and Structural Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₉N | --INVALID-LINK--[1] |
| Molecular Weight | 129.24 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 157-157.5 °C | --INVALID-LINK--[2] |
| Density (Predicted) | 0.783±0.06 g/cm³ | --INVALID-LINK--[2] |
| pKa (Predicted) | 11.04±0.35 | --INVALID-LINK--[3] |
| Canonical SMILES | CCC(C)CCC(C)N | --INVALID-LINK--[1] |
| InChIKey | IGELDTXGMACMRK-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis to directly obtain a single enantiomer, or the synthesis of the racemic mixture followed by chiral resolution.
Asymmetric Synthesis via Reductive Amination
Asymmetric reductive amination of the prochiral ketone, 5-methyl-2-heptanone, is a highly efficient and atom-economical method for the direct synthesis of enantiomerically enriched this compound.[4] This transformation can be achieved using chiral catalysts or chiral auxiliaries.
Conceptual Workflow for Asymmetric Reductive Amination:
Figure 1: Conceptual workflow of asymmetric reductive amination.
Detailed Experimental Protocol (Adapted from General Procedures):
Objective: To synthesize enantiomerically enriched this compound via asymmetric reductive amination of 5-methyl-2-heptanone.
Materials:
-
5-Methyl-2-heptanone
-
Ammonia source (e.g., ammonium acetate, gaseous ammonia)
-
Chiral catalyst system (e.g., a chiral iridium-phosphine complex)
-
Reducing agent (e.g., H₂, Hantzsch ester, or a silane)
-
Anhydrous solvent (e.g., methanol, toluene, or dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a high-pressure reactor under an inert atmosphere, dissolve the chiral catalyst in the chosen anhydrous solvent.
-
Addition of Reactants: Add 5-methyl-2-heptanone and the ammonia source to the catalyst solution.
-
Reaction Conditions: If using H₂ as the reducing agent, pressurize the reactor to the desired pressure and stir the reaction mixture at a controlled temperature. If using a chemical reducing agent, add it to the reaction mixture, which is then stirred at an appropriate temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC, GC, or LC-MS to determine the consumption of the starting ketone.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst is used, it can be filtered off. Quench the reaction carefully with water or a mild acid.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the enantiomerically enriched this compound.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or chiral GC (see Section 5).
Chiral Resolution of Racemic this compound
A classical and industrially viable method for obtaining enantiomerically pure this compound is the resolution of the racemic mixture via the formation of diastereomeric salts with a chiral resolving agent.[5][6] Tartaric acid is a commonly used, inexpensive, and effective resolving agent for aliphatic amines.
Principle of Diastereomeric Salt Resolution:
The reaction of a racemic amine with a single enantiomer of a chiral acid results in the formation of a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Figure 2: Workflow for chiral resolution by diastereomeric salt formation.
Detailed Experimental Protocol (Adapted from General Procedures for Aliphatic Amines):
Objective: To resolve racemic this compound using (+)-tartaric acid.
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol (or another suitable solvent)
-
Diethyl ether
-
Aqueous sodium hydroxide solution (e.g., 2 M)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve racemic this compound in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in warm methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the flask can be placed in an ice bath or refrigerator.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor, containing the more soluble diastereomeric salt, can be set aside for the recovery of the other enantiomer.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a minimal amount of hot methanol.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an aqueous solution of sodium hydroxide until the pH is basic (pH > 10) to liberate the free amine.
-
Extraction: Extract the liberated amine with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully evaporate the solvent to obtain the enantiomerically enriched this compound.
-
Recovery of the Other Enantiomer: The mother liquor can be treated with a base to recover the other enantiomer, which will be enriched in the opposite configuration.
-
Chiral Analysis: Determine the enantiomeric excess of both resolved amine fractions using chiral HPLC or chiral GC (see Section 5).
Applications in Pharmaceutical Synthesis
The true value of this compound as a chiral building block lies in its utility for constructing more complex, biologically active molecules. Its structural isomer, 6-methyl-2-heptanamine (octodrine), is a known stimulant and is listed on the World Anti-Doping Agency's (WADA) Prohibited List, highlighting the pharmacological potential of this scaffold.[7] The primary amine of this compound serves as a versatile handle for a variety of chemical transformations.
4.1. Synthesis of Bioactive Amides and Ureas:
The primary amine can be readily acylated with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form chiral amides. Similarly, reaction with isocyanates yields chiral ureas. These functionalities are common in drug molecules and can participate in key hydrogen bonding interactions with biological targets.
4.2. Reductive Amination to Form Secondary Amines:
This compound can be further elaborated via reductive amination with aldehydes or ketones to produce more complex chiral secondary amines.[4] This allows for the introduction of additional diversity and the fine-tuning of physicochemical properties.
4.3. Potential as a Precursor for Novel Pharmaceutical Agents:
The 1,4-dimethylhexylamine structure is of interest in the design of novel therapeutic agents. While specific examples of drugs derived directly from this compound are not widely reported in the public domain, its structural similarity to known bioactive compounds suggests its potential as a starting material for the synthesis of analogs with improved properties. For instance, it can be envisioned as a building block for novel enzyme inhibitors, receptor modulators, or antimicrobial agents.
Analytical Methods for Enantiomeric Purity Determination
The accurate determination of enantiomeric excess (ee) is crucial to validate the success of a stereoselective synthesis or a chiral resolution. Chiral chromatography is the most common and reliable method for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile technique for the separation and quantification of enantiomers. For primary amines like this compound, derivatization is often employed to introduce a chromophore for UV detection and to improve the interaction with the chiral stationary phase (CSP).
General Protocol for Chiral HPLC Analysis (Post-Derivatization):
-
Derivatization: React the amine with a suitable derivatizing agent, such as a chiral or achiral isothiocyanate (e.g., phenyl isothiocyanate) or a chloroformate, to form a stable derivative with a UV-active group.
-
Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Analysis: Inject the derivatized sample onto the chiral column and monitor the elution of the diastereomeric derivatives by UV detection. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Chiral Gas Chromatography (GC)
For volatile amines like this compound, chiral GC is an excellent analytical tool.[8] Derivatization may still be beneficial to improve peak shape and thermal stability.
General Protocol for Chiral GC Analysis:
-
Derivatization (Optional but Recommended): Derivatize the amine with a suitable reagent, such as a chiral or achiral acylating agent (e.g., trifluoroacetic anhydride) to form a more volatile and thermally stable derivative.
-
Column Selection: Utilize a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
-
GC Conditions: Optimize the temperature program, carrier gas flow rate, and detector settings for optimal separation and sensitivity.
-
Analysis: Inject the derivatized or underivatized sample into the GC. The enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers detected by a flame ionization detector (FID) or a mass spectrometer (MS).
Conclusion and Future Outlook
This compound stands as a valuable and versatile chiral building block for the synthesis of complex organic molecules. Its accessibility through both asymmetric synthesis and chiral resolution, coupled with the reactivity of its primary amine functionality, makes it an attractive starting material for drug discovery and development programs. The established analytical methods for determining its enantiomeric purity ensure the quality control necessary for pharmaceutical applications. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like this compound in the synthetic chemist's toolbox is set to increase. Future research will likely focus on the development of more efficient and scalable stereoselective synthetic routes and the exploration of its application in the synthesis of novel therapeutic agents targeting a wide range of diseases.
References
- 1. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 8. gcms.cz [gcms.cz]
Methodological & Application
Chiral Resolution of 5-Methyl-2-heptanamine by High-Performance Liquid Chromatography (HPLC)
An Application Guide and Protocol
Abstract
The enantioselective separation of chiral amines is a critical task in the pharmaceutical and chemical industries, as individual enantiomers often exhibit marked differences in pharmacological and toxicological profiles.[1][2] This application note provides a comprehensive guide to developing a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral resolution of 5-Methyl-2-heptanamine. We delve into the foundational principles of chiral recognition on polysaccharide and cyclofructan-based stationary phases, outline a systematic method development strategy, and present a detailed experimental protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methods for chiral amine purity assessment.
Introduction: The Imperative of Chiral Separation
This compound is an aliphatic primary amine featuring two stereocenters, making it a molecule with four possible stereoisomers. Its molecular structure is C8H19N.[3][4] In drug discovery and development, isolating and quantifying the specific stereoisomers of such compounds is not merely an analytical exercise but a regulatory and safety necessity.[2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this purpose, offering high resolution, reproducibility, and scalability.[1][5][6]
The direct approach, where enantiomers are separated on a CSP, is the most widely adopted strategy.[5] This method relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes results in differential retention times, enabling their separation.[6] This note focuses on a logical, screening-based approach to rapidly identify suitable conditions for the resolution of this compound.
Foundational Principles of Chiral Recognition for Amines
The successful enantioseparation of primary amines like this compound is highly dependent on the selection of an appropriate CSP and the fine-tuning of the mobile phase.
Chiral Stationary Phase (CSP) Selection
While numerous CSPs exist, polysaccharide-based and cyclofructan-based phases have demonstrated broad applicability and high success rates for the separation of primary amines.[1][7]
-
Polysaccharide-Based CSPs: These are derived from naturally occurring chiral polymers, primarily cellulose and amylose, which are functionalized with various carbamate derivatives (e.g., tris(3,5-dimethylphenylcarbamate)).[6][8] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[6] Immobilized versions of these phases offer the significant advantage of being compatible with a wider range of organic solvents.[1][8]
-
Cyclofructan-Based CSPs: These selectors have also shown remarkable success in resolving primary amines, particularly when operated in the polar organic mode.[1][7] Their unique macrocyclic structure provides a different set of interaction points compared to polysaccharides, making them a complementary tool in a screening strategy.
The Critical Role of the Mobile Phase
For underivatized amines, which lack a strong chromophore, the choice of mobile phase and additives is paramount for achieving good chromatography.
-
Chromatographic Modes:
-
Normal Phase (NP) Mode: Typically employs a non-polar solvent like hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol).[7][9]
-
Polar Organic (PO) Mode: Utilizes a polar organic solvent like acetonitrile with an alcohol modifier.[7][10] This mode is often highly effective for amines on both polysaccharide and cyclofructan CSPs.
-
-
Mobile Phase Additives: Primary amines are basic compounds prone to strong interactions with residual acidic silanols on the silica surface of the CSP, leading to severe peak tailing and poor resolution. To mitigate this, a small concentration (typically 0.1-0.2%) of a basic additive is essential.[1][7] Common choices include:
A Systematic Strategy for Method Development
A trial-and-error approach to chiral method development is inefficient.[5] A structured screening protocol is the most effective path to success. This involves systematically testing a select number of columns and mobile phases to identify the most promising starting conditions for further optimization.
dot
Figure 1: A systematic workflow for chiral method development.
Detailed Experimental Protocol
This protocol provides a starting point for the chiral resolution of this compound.
Materials and Equipment
-
Analyte: Racemic this compound
-
Instrumentation: HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Photodiode Array (PDA) detector.
-
Chiral Columns (Recommended for Screening):
-
Polysaccharide-based: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm)
-
Immobilized Polysaccharide-based: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® IA, 5 µm, 4.6 x 250 mm)
-
Cyclofructan-based: Larihc® CF6-P, 5 µm, 4.6 x 250 mm
-
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN).
-
Additives: Diethylamine (DEA), Triethylamine (TEA).
Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare mobile phases as described in Table 1. For example, for Mobile Phase A, mix 800 mL of n-Hexane, 200 mL of IPA, and 1.0 mL of DEA. Filter and degas before use.
-
Sample Preparation: Dissolve racemic this compound in the initial mobile phase (or a compatible solvent like ethanol) to a final concentration of approximately 0.5 - 1.0 mg/mL.
HPLC Screening Conditions
The following table outlines recommended starting conditions for screening.
| Parameter | Condition 1: Normal Phase (NP) | Condition 2: Polar Organic (PO) |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | Acetonitrile / Ethanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 210 nm (Note: Low UV due to lack of a strong chromophore) | 210 nm |
| Injection Volume | 5 - 10 µL | 5 - 10 µL |
| Table 1: Recommended starting parameters for HPLC screening. |
Experimental Procedure
-
System Equilibration: Purge the HPLC system and equilibrate the selected chiral column with the initial mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
-
Blank Injection: Inject a sample of the mobile phase (blank) to ensure there are no interfering peaks.
-
Sample Injection: Inject the prepared this compound sample.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.
-
Column Switching: If screening multiple columns, ensure the system is thoroughly flushed and re-equilibrated with the new mobile phase before connecting the next column.
Expected Results and Method Optimization
Data Analysis and Performance Metrics
A successful separation should yield two distinct peaks corresponding to the enantiomers. The quality of the separation is assessed using standard chromatographic parameters. The primary goal is to achieve a baseline resolution (Rs) of 1.5 or greater.[9]
| Parameter | Formula | Ideal Value |
| Retention Factor (k') | k' = (t_R - t_0) / t_0 | 2 < k' < 10 |
| Selectivity (α) | α = k'_2 / k'_1 | > 1.1 |
| Resolution (R_s) | R_s = 2(t_R2 - t_R1) / (w_1 + w_2) | ≥ 1.5 |
| Tailing Factor (T_f) | T_f = W_0.05 / (2f) (where W_0.05 is peak width at 5% height) | 0.8 < T_f < 1.5 |
| Table 2: Key chromatographic performance metrics. (t_R = retention time, t_0 = void time, w = peak width at base, f = distance from peak front to maximum at 5% height). |
Conceptual Chiral Recognition Mechanism
The separation is governed by the subtle differences in the three-dimensional fit between each enantiomer and the chiral stationary phase.
dot
Figure 2: Conceptual diagram of enantiomer interaction with a CSP.
Optimization Strategies
If the initial screening provides partial or no separation, the following parameters can be adjusted:
-
Alcohol Modifier: Change the type of alcohol (e.g., from IPA to EtOH) or its percentage in the mobile phase. This can significantly alter the enantioselectivity.[12]
-
Temperature: Decreasing the column temperature often increases chiral selectivity and improves resolution, though it may increase analysis time and backpressure.
-
Flow Rate: Reducing the flow rate can sometimes enhance resolution, especially for difficult separations.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Insufficient or incorrect basic additive; secondary interactions with silanols. | Increase DEA/TEA concentration to 0.2%; ensure mobile phase is well-mixed. |
| Poor Resolution (Rs < 1.5) | Sub-optimal mobile phase composition; incorrect CSP choice; high temperature. | Change alcohol modifier type or percentage; try a different CSP from the screening set; decrease column temperature in 5 °C increments.[12] |
| Broad Peaks | Column degradation; extra-column volume; sample solvent mismatch. | Wash the column with a strong solvent like 100% ethanol[12]; ensure sample is dissolved in the mobile phase; check system connections. |
| No Separation | Incorrect CSP for the analyte; analyte not interacting with the CSP. | Screen a different class of CSP (e.g., if polysaccharide failed, try cyclofructan); confirm analyte structure and properties. |
Conclusion
This application note presents a structured and scientifically grounded approach for the chiral resolution of this compound using HPLC. By employing a systematic screening of well-chosen polysaccharide and cyclofructan-based chiral stationary phases with appropriate mobile phases containing a basic additive, a robust and reliable separation method can be efficiently developed. The provided protocol serves as a strong starting point, and the optimization and troubleshooting guidelines will aid the analyst in refining the method to meet the stringent requirements of pharmaceutical and chemical analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. columnex.com [columnex.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for Evaluating 5-Methyl-2-heptanamine in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of Chiral Amines
Chiral amines are fundamental to modern asymmetric synthesis. They serve as indispensable tools, acting as resolving agents, chiral auxiliaries, and foundational building blocks for sophisticated chiral ligands and organocatalysts.[1][2] Their prevalence in pharmaceuticals—where over 80% of drug candidates contain amine functionality—underscores the critical need for a diverse and well-understood portfolio of these chiral synthons.[3]
This guide moves beyond a simple recitation of established methods to provide a comprehensive framework for evaluating the potential of a specific, structurally distinct chiral amine: 5-Methyl-2-heptanamine . While direct, peer-reviewed applications of this particular amine in asymmetric synthesis are not extensively documented, its unique structural features—possessing two stereocenters and a branched alkyl framework—present intriguing possibilities.
As Senior Application Scientists, we recognize that true innovation often arises from exploring new chemical space. Therefore, this document is structured not as a review of past successes, but as a practical, forward-looking guide. We will dissect the physicochemical properties of this compound, propose its application in key asymmetric transformations, and provide detailed, self-validating protocols to test these hypotheses. The objective is to empower researchers to rationally assess and unlock the potential of this and other novel chiral building blocks.
Section 1: Physicochemical and Stereochemical Profile of this compound
Understanding the inherent properties of a chiral molecule is the first step in rationally designing its application. This compound (C₈H₁₉N) is a primary amine with two chiral centers at the C2 and C5 positions, giving rise to four possible stereoisomers. Its branched, non-polar side chain influences solubility and steric interactions, which are critical parameters in stereodifferentiation.
| Property | Value | Source |
| IUPAC Name | 5-methylheptan-2-amine | [4] |
| CAS Number | 53907-81-6 | [5][6] |
| Molecular Formula | C₈H₁₉N | [4][5] |
| Molecular Weight | 129.24 g/mol | [4] |
| pKa (Predicted) | 11.04 ± 0.35 | [5] |
| Topological Polar Surface Area | 26.0 Ų | [5] |
| Stereocenters | 2 (C2 and C5) | |
| Canonical SMILES | CCC(C)CCC(C)N | [4] |
The relatively high predicted pKa suggests strong basicity, making it an excellent candidate for forming stable diastereomeric salts with chiral acids. The steric bulk around the C2 amine, influenced by the methyl group and the rest of the alkyl chain, is the primary feature that would be exploited to induce facial selectivity in reactions involving prochiral substrates.
Section 2: Proposed Applications and Experimental Protocols
We will now explore the three primary roles this compound could play in asymmetric synthesis, complete with detailed protocols for evaluation.
Application as a Chiral Resolving Agent
Expert Rationale: The most direct application for a novel chiral amine is as a resolving agent for racemic acids via diastereomeric salt crystallization.[7][8] The principle hinges on the differential solubility of the two diastereomeric salts formed between the enantiomers of a racemic acid and a single enantiomer of the chiral amine. The efficacy of the resolution is a direct consequence of the packing efficiency and intermolecular interactions within the crystal lattice of the diastereomeric salts, which are dictated by the amine's structure. The branched nature of this compound provides distinct steric features that could lead to highly efficient crystal packing and, therefore, excellent separation.
This protocol describes a general procedure to screen for the effective resolution of a model racemic acid using an enantiopure form of this compound (e.g., the (2R,5S)-isomer).
Materials:
-
Racemic Mandelic Acid
-
(2R,5S)-5-Methyl-2-heptanamine (or other single isomer)
-
Screening Solvents (Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Diethyl Ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
In a 100 mL Erlenmeyer flask, dissolve 10.0 mmol of racemic mandelic acid in 20 mL of a chosen screening solvent (e.g., ethanol). Warm gently if necessary to achieve full dissolution.
-
In a separate vial, dissolve 5.0 mmol (0.5 equivalents) of (2R,5S)-5-Methyl-2-heptanamine in 5 mL of the same solvent. Causality Note: Using 0.5 equivalents of the resolving agent is crucial. It ensures that only one enantiomer of the acid can crystallize as the less soluble salt, leaving the other enantiomer in the mother liquor.
-
Slowly add the amine solution to the stirred acid solution at room temperature. A precipitate may form immediately.
-
Heat the mixture to reflux until all solids dissolve, then allow it to cool slowly to room temperature. For optimal crystal growth, insulate the flask to slow the cooling process.
-
After reaching room temperature, cool the flask in an ice bath for 1-2 hours to maximize precipitation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of the cold solvent.
-
Dry the crystals. This is the first crop of the diastereomeric salt.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Dissolve the collected salt in 20 mL of water.
-
Acidify the solution to pH < 2 with 1 M HCl. This protonates the amine, breaking the salt and precipitating the free mandelic acid.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched mandelic acid.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the recovered acid using chiral HPLC.
-
Measure the specific rotation using a polarimeter and compare it to the literature value for pure mandelic acid.
-
Data Interpretation:
| Screening Solvent | Yield of Salt (%) | ee% of Recovered Acid |
| Methanol | Experimental Data | Experimental Data |
| Ethanol | Experimental Data | Experimental Data |
| Isopropanol | Experimental Data | Experimental Data |
| Acetonitrile | Experimental Data | Experimental Data |
This table should be populated with experimental results to identify the optimal solvent for resolution.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Application as a Chiral Auxiliary
Expert Rationale: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, after which it is removed.[9][10] For this compound to function as an effective auxiliary, it must form a covalent bond with the substrate (e.g., forming a chiral enamine or imine) and create a sterically biased environment that forces an incoming reagent to attack from a specific face. The success of this strategy relies on high facial selectivity during the key bond-forming step and the clean removal of the auxiliary without racemization.
This protocol outlines the synthesis of a chiral enamine from cyclohexanone and (R)-5-Methyl-2-heptanamine and its subsequent diastereoselective alkylation.
Materials:
-
Cyclohexanone
-
(R)-5-Methyl-2-heptanamine (or other single isomer)
-
p-Toluenesulfonic acid (p-TsOH, catalytic amount)
-
Toluene (anhydrous)
-
Benzyl bromide
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
1 M Hydrochloric Acid (HCl)
-
Brine
Procedure:
-
Chiral Enamine Formation:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add cyclohexanone (10.0 mmol), (R)-5-Methyl-2-heptanamine (12.0 mmol, 1.2 eq.), a catalytic amount of p-TsOH (0.1 mmol), and 50 mL of anhydrous toluene. Causality Note: The Dean-Stark trap is essential for removing water, the byproduct of iminium formation, thereby driving the equilibrium towards the enamine product.
-
Heat the mixture to reflux until no more water is collected in the trap (typically 4-6 hours).
-
Cool the reaction to room temperature and remove the toluene under reduced pressure. The resulting oil is the crude chiral enamine, which should be used immediately in the next step.
-
-
Asymmetric Alkylation:
-
Dissolve the crude enamine in 30 mL of anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add benzyl bromide (11.0 mmol, 1.1 eq.) dropwise. Causality Note: Low temperature is critical to enhance diastereoselectivity by minimizing the thermal energy of the system, favoring the sterically less hindered transition state.
-
Stir the reaction at -78 °C for 4 hours, then allow it to warm slowly to room temperature overnight.
-
-
Hydrolysis and Auxiliary Removal:
-
Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.
-
To hydrolyze the resulting iminium salt back to the ketone, add 20 mL of 1 M HCl and stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to yield the crude (R)-2-benzylcyclohexanone.
-
-
Purification and Analysis:
-
Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee%) of the product by chiral GC or HPLC.
-
// Nodes Ketone [label="Cyclohexanone + (R)-Amine"]; Enamine [label="Chiral Enamine\n(Less-hindered face exposed)"]; TransitionState [label="Transition State\n(Alkylation from bottom face)"]; Iminium [label="Iminium Salt Intermediate"]; Product [label="(R)-2-Benzylcyclohexanone"];
// Invisible nodes for layout inv1 [style=invis, width=0.1]; inv2 [style=invis, width=0.1];
// Edges Ketone -> Enamine [label="- H₂O"]; Enamine -> inv1 [dir=none]; inv1 -> TransitionState [label="+ Benzyl Bromide", fontcolor="#EA4335", color="#EA4335"]; TransitionState -> Iminium; Iminium -> Product [label="+ H₂O / H⁺\n- (R)-Amine", fontcolor="#4285F4", color="#4285F4"];
// Rank alignment {rank=same; Ketone; inv2;} {rank=same; Enamine; TransitionState;} {rank=same; Iminium;} {rank=same; Product;} }
Caption: Proposed pathway for asymmetric alkylation via a chiral enamine.
Section 3: Safety and Handling
As a primary aliphatic amine, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Exposure Controls: Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Hazards: Assumed to be corrosive to skin and eyes and potentially harmful if inhaled or ingested. Avoid breathing vapors.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
While the full potential of this compound in asymmetric synthesis is yet to be realized in published literature, its structural characteristics present a compelling case for its investigation. This guide provides the necessary theoretical foundation and practical, detailed protocols for any researcher to systematically evaluate its efficacy as a chiral resolving agent and a chiral auxiliary. The methodologies described are robust, grounded in established chemical principles, and designed to yield clear, interpretable data. By applying this framework, the scientific community can effectively probe the utility of this and other novel chiral amines, paving the way for the development of new, efficient stereoselective transformations.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 53907-81-6 [chemicalbook.com]
- 7. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. airgas.com [airgas.com]
Application Notes & Protocols: Chiral Amines in Asymmetric Aldol Reactions
A Note to the Researcher: Your inquiry into the use of 5-methyl-2-heptanamine as a chiral auxiliary in aldol reactions is insightful, targeting a structurally simple and potentially cost-effective chiral controller. A comprehensive review of the current scientific literature, however, indicates that this compound is not an established or documented chiral auxiliary for this purpose. Its application in stereoselective aldol reactions has not been reported in peer-reviewed journals, and thus, no field-proven protocols or mechanistic studies are available.
In the spirit of scientific advancement and to provide a robust, reliable guide, this document will focus on a well-established and mechanistically understood class of chiral amine-derived auxiliaries: pseudoephedrine amides . This allows us to explore the core principles of using chiral amines to control stereochemistry in aldol reactions with the full backing of authoritative scientific literature, providing you with a trustworthy and immediately applicable protocol.
I. Introduction: The Power of Chiral Auxiliaries in Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The reaction creates a β-hydroxy carbonyl moiety and, crucially, can generate up to two new stereocenters.[1][2] Controlling the stereochemical outcome of this transformation is paramount, particularly in the synthesis of complex, biologically active molecules where only one stereoisomer possesses the desired therapeutic effect.[3]
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction.[1] After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. This strategy converts a challenging enantioselective reaction into a more manageable diastereoselective one.[2]
While oxazolidinones, as pioneered by David A. Evans, are perhaps the most famous chiral auxiliaries for aldol reactions, chiral amine derivatives offer a powerful and versatile alternative.[1][4][5] They provide excellent stereocontrol and have been instrumental in the synthesis of numerous natural products and pharmaceutical agents.[1]
II. Mechanistic Principles of Pseudoephedrine as a Chiral Auxiliary
(R,R)- and (S,S)-Pseudoephedrine can be used to prepare chiral amides from carboxylic acids. The resulting amide can then be deprotonated to form a chiral enolate, which subsequently reacts with an aldehyde in a highly diastereoselective manner.[1]
The stereochemical outcome is dictated by a well-defined transition state. The key steps and controlling elements are:
-
Formation of the Chiral Amide: The starting carboxylic acid is coupled with pseudoephedrine to form a stable amide.
-
Enolate Formation: The α-proton of the amide is deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This forms a Z-enolate, where the lithium cation is chelated by both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine auxiliary.
-
Chelated Zimmerman-Traxler Transition State: The aldehyde is then introduced. The lithium cation coordinates with the aldehyde's carbonyl oxygen, locking the reaction into a rigid, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler model.[2]
-
Stereochemical Induction: The bulky phenyl group on the pseudoephedrine auxiliary effectively blocks one face of the enolate. The aldehyde's substituent (R-group) preferentially occupies a pseudo-equatorial position in the chair transition state to minimize 1,3-diaxial interactions. This forces the aldehyde to approach from a specific trajectory, leading to the formation of a single major diastereomer of the aldol adduct.[1]
-
Auxiliary Cleavage: The aldol product is then treated to cleave the auxiliary, yielding an enantiomerically enriched β-hydroxy acid, ester, or alcohol, and recovering the pseudoephedrine.
Visualization of the Aldol Reaction Workflow
Caption: Experimental workflow for a pseudoephedrine-mediated aldol reaction.
Visualization of the Stereochemical Model
Caption: Key features of the Zimmerman-Traxler transition state model.
(Note: The DOT language does not support complex chemical drawings. A placeholder image link is used above to illustrate the concept. In a real-world application, a chemical drawing would be inserted here.)
III. Detailed Experimental Protocol
This protocol describes a representative asymmetric aldol reaction between a chiral pseudoephedrine propionamide and isobutyraldehyde.
Materials:
-
(1R,2R)-(+)-Pseudoephedrine propionamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Diisopropylamine
-
Isobutyraldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Nitrogen or Argon inert atmosphere setup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
Part A: In situ Preparation of Lithium Diisopropylamide (LDA)
-
Setup: To an oven-dried 100 mL round-bottom flask under an inert atmosphere (N₂), add anhydrous THF (20 mL) and cool to -78 °C.
-
Amine Addition: Add diisopropylamine (1.1 eq., e.g., 1.54 mL for a 10 mmol scale reaction) via syringe.
-
Lithiation: Slowly add n-BuLi (1.05 eq., e.g., 4.2 mL of a 2.5 M solution) dropwise to the stirred solution.
-
Aging: Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C. This ensures complete formation of LDA.
Part B: Aldol Reaction
-
Amide Solution: In a separate oven-dried 250 mL flask under N₂, dissolve the pseudoephedrine propionamide (1.0 eq., e.g., 2.21 g on a 10 mmol scale) in anhydrous THF (40 mL).
-
Cooling: Cool the amide solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add the freshly prepared LDA solution from Part A to the amide solution via cannula or syringe over 15 minutes. A color change to yellow or orange is typically observed. Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Aldehyde Addition: Add freshly distilled isobutyraldehyde (1.2 eq., e.g., 1.1 mL) dropwise to the enolate solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution (20 mL) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water (30 mL) and ethyl acetate (50 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude aldol adduct.
Part C: Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to isolate the pure aldol adduct.
Part D: Auxiliary Cleavage (Example: Conversion to Methyl Ester)
-
Setup: Dissolve the purified aldol adduct in methanol (MeOH).
-
Acidolysis: Add a strong acid, such as sulfuric acid (H₂SO₄), and heat the mixture to reflux.
-
Workup: After completion, cool the reaction, neutralize, and perform a standard aqueous workup and extraction to isolate the β-hydroxy methyl ester. The protonated pseudoephedrine will remain in the aqueous layer and can be recovered by basification and extraction.
IV. Data Presentation: Expected Outcomes
The use of pseudoephedrine as a chiral auxiliary in aldol reactions consistently provides high levels of diastereoselectivity and good chemical yields.
| Aldehyde | Enolate Source | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | Propionamide | >99:1 | 85% | Myers, A. G. et al. J. Am. Chem. Soc. |
| Benzaldehyde | Propionamide | >99:1 | 90% | Myers, A. G. et al. J. Am. Chem. Soc. |
| Acetaldehyde | Butyramide | 95:5 | 78% | Myers, A. G. et al. J. Am. Chem. Soc. |
Note: The specific yields and diastereomeric ratios can vary based on the exact substrates and reaction conditions used.
V. Conclusion
While this compound is not a documented chiral auxiliary for asymmetric aldol reactions, the principles of stereocontrol can be effectively studied and applied using well-established amine-derived auxiliaries like pseudoephedrine. The pseudoephedrine amide methodology offers a reliable, highly stereoselective, and scalable route to enantiomerically enriched β-hydroxy carbonyl compounds, which are valuable building blocks in modern organic synthesis. The protocols and mechanistic models presented here provide a solid foundation for researchers and drug development professionals to successfully implement this powerful synthetic tool.
VI. References
-
Evans Aldol Reaction. Chem-Station International Edition. --INVALID-LINK--
-
Enantioselective Primary Amine Catalyzed Aldol-Type Construction of Trifluoromethylated Tertiary Alcohols. Semantic Scholar. --INVALID-LINK--
-
Chiral auxiliary. Wikipedia. --INVALID-LINK--
-
On the Mechanism of the Asymmetric Aldol Addition of Chiral N-Amino Cyclic Carbamate Hydrazones: Evidence of Non-Curtin-Hammett Behavior. PMC. --INVALID-LINK--
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. --INVALID-LINK--
-
Direct Aldol Reactions. Thieme Chemistry. --INVALID-LINK--
-
Enantioselective Aldol Reactions using Chiral Lithium Amides as a Chiral Auxiliary. ElectronicsAndBooks. --INVALID-LINK--
-
Enantioselective aldol reactions using chiral lithium amides as a chiral auxiliary. Journal of the Chemical Society, Chemical Communications. --INVALID-LINK--
-
Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Molecules. --INVALID-LINK--
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules. --INVALID-LINK--
-
Chiral diamine catalyzed enantioselective cross-aldol reaction of aldehydes. ResearchGate. --INVALID-LINK--
-
Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts. E3S Web of Conferences. --INVALID-LINK--
-
Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Chiral Auxiliaries. Sigma-Aldrich. --INVALID-LINK--
-
Evans Aldol Reaction. TCI AMERICA. --INVALID-LINK--
-
DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. Purdue University Graduate School. --INVALID-LINK--
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. --INVALID-LINK--
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. --INVALID-LINK--
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 5-Methyl-2-heptanamine
Abstract
5-Methyl-2-heptanamine is a valuable chiral primary amine that serves as a versatile starting material for the synthesis of a wide array of pharmaceutical intermediates.[] Its structure, featuring two stereocenters, makes it a critical building block for creating stereochemically defined active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of key synthetic transformations starting from this compound, including the synthesis of N-substituted amides, N,N'-disubstituted ureas, and more complex secondary amines via reductive amination. Detailed, field-tested protocols are provided for each transformation, emphasizing the rationale behind procedural steps and offering insights into process optimization and characterization.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 53907-81-6) is an aliphatic amine with the molecular formula C8H19N.[2][3][4] Its utility in drug development stems from its identity as a chiral synthon. The majority of biological targets, such as enzymes and receptors, are chiral, meaning they interact differently with each enantiomer of a chiral drug molecule.[5] Consequently, the synthesis of single-enantiomer drugs is a paramount objective in modern pharmaceutical development to enhance therapeutic efficacy and minimize potential side effects.
As a primary amine, this compound is a nucleophile that readily participates in a variety of bond-forming reactions. This allows for its incorporation into larger, more complex molecules, making it a foundational piece in the modular synthesis of drug candidates.[] This document outlines protocols for three fundamental transformations that are cornerstones of medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53907-81-6 | [2][3] |
| Molecular Formula | C8H19N | [2][3][4] |
| Molecular Weight | 129.25 g/mol | [2][3][4] |
| Boiling Point | 157-157.5 °C | [2] |
| Density | 0.783 g/cm³ (Predicted) | [2] |
| Structure | CCC(C)CCC(C)N | [3] |
Prerequisite: Chiral Resolution of Racemic this compound
Commercially available this compound is often a racemic mixture. For its use in stereospecific drug synthesis, the separation of its enantiomers is a critical first step. The most common and scalable method for this is crystallization of diastereomeric salts.[6] This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This creates a pair of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6]
Protocol 2.1: Resolution with (R)-Mandelic Acid
Rationale: (R)-Mandelic acid is a cost-effective and efficient resolving agent for a variety of racemic amines. The choice of solvent is critical; alcohols like methanol or ethanol often provide the ideal solubility differential for the resulting diastereomeric salts.[5]
-
Salt Formation: Dissolve 1.0 equivalent of racemic this compound in methanol (approx. 5-10 volumes). In a separate flask, dissolve 1.0 equivalent of (R)-Mandelic acid in a minimal amount of warm methanol.
-
Mixing: Slowly add the mandelic acid solution to the amine solution with stirring. A precipitate may form immediately.
-
Crystallization: Stir the mixture at room temperature for 4-6 hours to ensure equilibrium is reached. Afterwards, cool the mixture to 0-5 °C and hold for 1-2 hours to maximize precipitation of the less soluble diastereomeric salt.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold methanol. This solid is enriched in one diastereomer.
-
Liberation: Suspend the isolated salt in water and add an equal volume of an immiscible organic solvent (e.g., diethyl ether or dichloromethane). Basify the aqueous layer by slow addition of 2M NaOH solution until the pH is >11.
-
Extraction: Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
-
Validation: Determine the enantiomeric excess (ee%) of the product using chiral HPLC or by derivatizing with a chiral agent and analyzing by NMR. A typical first-cycle resolution can yield an ee of 72-85%.[5]
Core Synthetic Applications & Protocols
A. Synthesis of N-Substituted Amides
The amide bond is one of the most prevalent functional groups in pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding.[7][8] A direct and reliable method for amide synthesis is the reaction of a primary amine with an acyl chloride.
Rationale: This protocol uses triethylamine as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add enantiomerically pure this compound (1.0 eq.) and anhydrous DCM (10 volumes). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
-
Acyl Chloride Addition: Add benzoyl chloride (1.1 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure amide.
Table 2: Representative Data for Amide Synthesis
| Parameter | Expected Outcome |
| Product | N-(5-methylheptan-2-yl)benzamide |
| Typical Yield | 85-95% |
| Purity (Post-Purification) | >98% (by HPLC) |
| Appearance | White to off-white solid |
B. Synthesis of N,N'-Disubstituted Ureas
The urea functional group is a key structural motif in many modern pharmaceuticals, particularly in kinase inhibitors, where it acts as a rigid hydrogen bond donor-acceptor unit.[9][10] The reaction between an amine and an isocyanate is a highly efficient and atom-economical method for forming ureas.[11]
Rationale: This reaction is typically fast and clean, often proceeding without the need for a catalyst or base. An aprotic solvent like tetrahydrofuran (THF) is suitable. The high reactivity of the isocyanate functional group necessitates careful, controlled addition to avoid side reactions.
-
Setup: Dissolve enantiomerically pure this compound (1.0 eq.) in anhydrous THF (10 volumes) in a round-bottom flask under a nitrogen atmosphere.
-
Isocyanate Addition: Add a solution of 4-chlorophenyl isocyanate (1.0 eq.) in anhydrous THF (2 volumes) dropwise to the stirred amine solution at room temperature. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The product often precipitates from the solution as it forms. Monitor completion by TLC.
-
Isolation: If a precipitate has formed, collect the product by vacuum filtration and wash with a small amount of cold THF or diethyl ether.
-
Purification: If the product remains in solution, concentrate the solvent under reduced pressure. The resulting solid can be purified by trituration with hexane or recrystallization (e.g., from ethyl acetate/hexane) to afford the pure urea derivative.
Table 3: Representative Data for Urea Synthesis
| Parameter | Expected Outcome |
| Product | 1-(4-chlorophenyl)-3-(5-methylheptan-2-yl)urea |
| Typical Yield | >90% |
| Purity (Post-Purification) | >99% (by HPLC) |
| Appearance | White crystalline solid |
C. Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, widely used to synthesize secondary and tertiary amines.[12][13] The process involves the in-situ formation of an imine or iminium ion from an amine and a carbonyl compound, which is then immediately reduced by a selective reducing agent present in the reaction mixture.[14]
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for one-pot reductive aminations.[14] It is less reactive towards carbonyls than imines, which prevents competitive reduction of the starting aldehyde. Acetic acid can be used as a catalyst to promote imine formation.
-
Setup: In a round-bottom flask, combine this compound (1.0 eq.), benzaldehyde (1.0 eq.), and dichloroethane (DCE) or DCM (15 volumes).
-
Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may cause gas evolution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous phase with DCM (2 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude oil is purified by column chromatography on silica gel to yield the pure secondary amine.
Table 4: Representative Data for Reductive Amination
| Parameter | Expected Outcome |
| Product | N-benzyl-5-methylheptan-2-amine |
| Typical Yield | 70-85% |
| Purity (Post-Purification) | >98% (by GC-MS) |
| Appearance | Colorless to pale yellow oil |
Conclusion
This compound stands out as a highly adaptable and valuable building block for the synthesis of diverse pharmaceutical intermediates. The fundamental reactions of amidation, urea formation, and reductive amination provide robust and scalable pathways to introduce this chiral aliphatic moiety into complex molecular architectures. The protocols detailed herein offer reliable starting points for researchers and drug development professionals to leverage the synthetic potential of this important precursor in the quest for novel therapeutics.
References
- 2. Page loading... [guidechem.com]
- 3. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Strategic Incorporation of 5-Methyl-2-heptanamine in the Synthesis of Novel Agrochemicals
Abstract
The relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles necessitates the exploration of innovative molecular scaffolds. Chiral amines, in particular, are crucial building blocks that can impart desirable physicochemical and biological properties to active ingredients.[1][2] This guide introduces 5-Methyl-2-heptanamine, a chiral and lipophilic primary amine, as a high-potential synthon for the development of next-generation fungicides and herbicides. While not yet a ubiquitous component in commercial agrochemicals, its unique structural features present a compelling case for its application in lead discovery and optimization programs. This document provides a comprehensive overview of its potential, focusing on a detailed, exemplary protocol for its incorporation into a hypothetical Succinate Dehydrogenase Inhibitor (SDHI) fungicide, a class of compounds known for their broad-spectrum activity and reliance on a core amide linkage.[3][4][5][6]
Introduction: The Case for this compound in Agrochemical Design
The efficacy of an agrochemical is intimately linked to its three-dimensional structure. Chirality, the property of 'handedness', is a critical determinant of biological activity. Often, only one enantiomer of a chiral molecule is responsible for the desired effect, while the other may be inactive or even detrimental.[1] The use of enantiomerically pure starting materials is therefore a cornerstone of modern agrochemical development, leading to products with higher specific activity, reduced application rates, and a more favorable toxicological profile.
This compound (Figure 1) is a chiral primary amine characterized by:
-
A Stereogenic Center: The amine group is attached to a chiral carbon, allowing for the synthesis of stereospecific active ingredients.
-
Lipophilicity: The C8 alkyl chain imparts significant lipophilicity, a key property that governs the molecule's ability to penetrate the waxy cuticle of plant leaves or the cell membranes of fungal pathogens.[7]
-
A Reactive Handle: The primary amine group serves as a versatile nucleophile for constructing various critical linkages, most notably the amide bond found in a vast number of successful agrochemicals.[8]
These attributes make this compound an attractive building block for creating novel analogues of established agrochemical classes, particularly those where a hydrophobic "tail" is known to positively influence performance.
| Compound Property | Value | Source |
| IUPAC Name | 5-methylheptan-2-amine | PubChem |
| Molecular Formula | C8H19N | PubChem |
| Molecular Weight | 129.24 g/mol | PubChem |
| CAS Number | 53907-81-6 | Guidechem[3] |
| Canonical SMILES | CCC(C)CCC(C)N | PubChem |
Application Focus: Synthesis of a Novel SDHI Fungicide
Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides that act by blocking cellular respiration in pathogenic fungi.[6][9] The general structure of an SDHI consists of three key components: a "headpiece" that binds to the enzyme (often a pyrazole or pyridine), an amide linker, and a hydrophobic tail. The nature of the amine used to form the amide bond is critical for tuning the molecule's overall properties and biological activity.[5][10]
We propose a hypothetical, yet synthetically sound, protocol for the synthesis of a novel SDHI fungicide, (S)-N-(5-methylheptan-2-yl)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide , utilizing (S)-5-Methyl-2-heptanamine.
Proposed Synthetic Workflow
The synthesis is a straightforward amide coupling reaction between a commercially available pyrazole carboxylic acid and this compound. This is a well-established transformation in organic synthesis, with numerous reliable methods available.[11][12][13]
References
- 1. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessgovernment.org [openaccessgovernment.org]
- 3. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: 5-Methyl-2-heptanamine as a Resolving Agent for Chiral Acids
Abstract
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical and fine chemical industries.[1][2] The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even cause adverse effects.[3][4] Classical resolution via the formation of diastereomeric salts remains one of the most robust, scalable, and cost-effective methods for obtaining enantiomerically pure compounds.[5][6] This application note provides a detailed guide for researchers and drug development professionals on the use of 5-methyl-2-heptanamine as an effective chiral resolving agent for the separation of racemic carboxylic acids. We will explore the underlying principles, provide detailed experimental protocols, and offer practical insights into the optimization of this critical separation technique.
Introduction to Chiral Resolution by Diastereomeric Salt Formation
Enantiomers, being non-superimposable mirror images, possess identical physical properties such as solubility, melting point, and boiling point in an achiral environment.[7] This makes their direct separation by standard laboratory techniques like crystallization or distillation impossible. The strategy of diastereomeric salt formation circumvents this challenge.[2][8]
The core principle involves reacting the racemic mixture (e.g., a carboxylic acid, (±)-Acid) with an enantiomerically pure resolving agent (e.g., a chiral amine, (+)-Base). This acid-base reaction forms a mixture of two diastereomeric salts:
-
(+)-Acid-(-)-Base
-
(-)-Acid-(-)-Base
Unlike enantiomers, diastereomers have distinct physical properties, most notably different solubilities in a given solvent system.[6][7] This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, leaving the more soluble one behind. Once the less soluble salt is isolated, the enantiomerically pure acid can be regenerated by breaking the salt, typically through acidification. The chiral resolving agent can then be recovered and recycled.[1]
This compound: A Profile
This compound is a chiral amine that serves as an effective resolving agent for a variety of acidic compounds.[9] Its structure provides the necessary basicity to form stable salts with carboxylic acids, and its chirality enables the formation of separable diastereomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₉N | [9][10] |
| Molecular Weight | 129.24 g/mol | [9] |
| CAS Number | 53907-81-6 | [10][11] |
| pKa (Predicted) | 11.04 ± 0.35 | [10] |
| Topological Polar Surface Area | 26 Ų | [9] |
| Canonical SMILES | CCC(C)CCC(C)N | [9][10] |
The Resolution Workflow: A Conceptual Overview
The process of resolving a racemic acid using this compound follows a logical sequence of steps designed to exploit the differential solubility of the intermediate diastereomeric salts.
Diagram 1: General workflow for chiral resolution via diastereomeric salt crystallization.
Detailed Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol provides a representative procedure for the resolution of racemic ibuprofen using (S)-5-methyl-2-heptanamine. Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) where the (S)-enantiomer possesses the desired pharmacological activity.[1][3]
Materials and Reagents:
-
Racemic Ibuprofen
-
(S)-5-methyl-2-heptanamine
-
Methanol (or other suitable solvent like ethanol/isopropanol)
-
2M Hydrochloric Acid (HCl)
-
Methyl tert-butyl ether (MTBE) or Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus
Step 1: Formation of Diastereomeric Salts
The foundational step is the reaction between the racemic acid and the chiral amine to form the diastereomeric salts. The choice of solvent is critical; it must dissolve the reactants but allow for the selective crystallization of one diastereomer upon cooling.
Diagram 2: Formation of diastereomeric salts from racemic ibuprofen and (S)-5-methyl-2-heptanamine.
Procedure:
-
In a suitable round-bottom flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol. Heat the mixture gently with stirring until all the solid dissolves.
-
In a separate beaker, weigh out a sub-stoichiometric amount (e.g., 0.5 equivalents) of (S)-5-methyl-2-heptanamine. A 0.5 equivalent is often used to maximize the yield of the less soluble salt. For 10.0 g of ibuprofen (MW: 206.29 g/mol , ~48.5 mmol), this corresponds to ~24.25 mmol of the amine.
-
Slowly add the (S)-5-methyl-2-heptanamine to the warm ibuprofen solution with continuous stirring.
-
Allow the solution to cool slowly to room temperature. The formation of a precipitate should be observed. For optimal crystallization, it is beneficial to let the solution stand undisturbed for several hours or even overnight.
-
To maximize the yield of the precipitate, cool the flask in an ice bath for 30-60 minutes before filtration.
Step 2: Isolation of the Less-Soluble Diastereomeric Salt
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor which contains the more soluble diastereomer.
-
Dry the collected crystals. This solid is the enriched, less-soluble diastereomeric salt (e.g., the (S)-Ibuprofen-(S)-Amine salt).
-
Crucially, retain the filtrate. This solution contains the enriched, more-soluble diastereomeric salt (e.g., the (R)-Ibuprofen-(S)-Amine salt).
Step 3: Liberation of the Enantiopure Acid
This step breaks the ionic bond of the salt to regenerate the free carboxylic acid and the amine salt.
Procedure for the Isolated Crystals:
-
Transfer the dried diastereomeric salt crystals to a beaker or flask.
-
Add approximately 50 mL of 2M HCl. Stir the mixture for 10-15 minutes. The salt will dissolve, and the free ibuprofen, being insoluble in water, will precipitate out, often as an oil or a white solid.[1]
-
Extract the aqueous mixture three times with 20 mL portions of MTBE.
-
Combine the organic extracts and wash them once with water and once with a saturated NaCl solution (brine) to remove residual acid and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (S)-(+)-Ibuprofen.
Procedure for the Filtrate: The same procedure can be applied to the filtrate from Step 2 to recover the other enantiomer, (R)-(-)-Ibuprofen.
Step 4: Characterization and Purity Analysis
The success of the resolution must be confirmed experimentally.
-
Polarimetry: Dissolve a known mass of the recovered ibuprofen enantiomer in a specific volume of a suitable solvent (e.g., ethanol) and measure the optical rotation. Compare the specific rotation value to the literature value for pure (S)-Ibuprofen.
-
Chiral HPLC/GC: For a more accurate determination of enantiomeric excess (e.e.), analyze the sample using chromatography with a chiral stationary phase.[3]
Key Considerations and Troubleshooting
The success of classical resolution is highly dependent on careful optimization of several parameters.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystallization occurs. | 1. Solution is too dilute. 2. Incorrect solvent system. 3. Salt is highly soluble. | 1. Carefully remove some solvent under reduced pressure. 2. Screen a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with non-polar co-solvents like hexane). 3. Try a different resolving agent. |
| Precipitate is oily or gummy. | 1. Crystallization occurred too rapidly. 2. Impurities are present. | 1. Re-dissolve the oil by heating and allow for slower cooling. Scratch the inside of the flask to induce crystallization. 2. Ensure the starting materials are pure. |
| Low enantiomeric excess (e.e.). | 1. Incomplete separation of diastereomers. 2. Co-precipitation of the more soluble salt. 3. Racemization during workup. | 1. Recrystallize the diastereomeric salt from the same or a different solvent system. 2. Ensure slow, controlled cooling. Do not cool too aggressively. 3. Ensure the liberation and extraction steps are not performed at high temperatures. |
| Low yield of resolved enantiomer. | 1. The less soluble salt is still significantly soluble. 2. Loss of material during transfers and washing. | 1. Optimize the solvent and temperature to minimize solubility. 2. Use minimal amounts of cold solvent for washing the crystals. |
Conclusion
This compound is a valuable tool for the resolution of racemic acids via diastereomeric salt formation. This classical method, when properly optimized, provides a scalable and efficient pathway to enantiomerically pure compounds essential for modern drug development and chemical synthesis. The success of the procedure hinges on the systematic screening of solvents and the careful control of crystallization conditions to maximize the difference in solubility between the diastereomeric intermediates. By following the principles and protocols outlined in this guide, researchers can effectively implement this technique to achieve their separation goals.
References
- 1. chemconnections.org [chemconnections.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Conversion of racemic ibuprofen to (s)-ibuprofen" by David Chavez-Flores [scholarworks.utep.edu]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | 53907-81-6 [chemicalbook.com]
Application Note & Protocol: N-Acylation of 5-Methyl-2-heptanamine
Abstract
This document provides a comprehensive guide to the N-acylation of the secondary amine, 5-Methyl-2-heptanamine. Amide synthesis is a cornerstone of modern organic chemistry, critical in the development of pharmaceuticals, fine chemicals, and novel materials.[1][2] This protocol details a robust and widely applicable method using an acyl chloride under Schotten-Baumann-type conditions, a reaction noted for its efficiency and reliability.[3][4][] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer insights into reaction monitoring, purification, and troubleshooting. The causality behind experimental choices is explained to empower researchers to adapt this protocol to various acylating agents and substrates.
Introduction and Scientific Rationale
The conversion of amines to amides, or N-acylation, is one of the most fundamental and frequently employed transformations in synthetic chemistry.[6] The resulting amide bond is exceptionally stable and is a key structural motif in countless biologically active molecules, including peptides and pharmaceuticals.[1] The target substrate, this compound, is a chiral secondary aliphatic amine. Its N-acylation presents a straightforward yet crucial reaction for introducing diverse functional groups, thereby modifying its physicochemical and biological properties.
The most common and efficient method for this transformation involves the reaction of the amine with a highly reactive carboxylic acid derivative, such as an acyl chloride or anhydride.[][7] This process proceeds via a nucleophilic acyl substitution mechanism.[8]
The Mechanism: Nucleophilic Acyl Substitution
The reaction between an amine and an acyl chloride is a classic example of nucleophilic addition-elimination.[9][10] The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[11][12] This initial attack forms a transient tetrahedral intermediate.[13]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.[11][12]
-
Deprotonation: The resulting product is a protonated amide (an N-acylammonium salt). A base, present in the reaction mixture, abstracts the proton from the nitrogen atom to yield the final, neutral amide product and the hydrochloride salt of the base.[14]
The inclusion of a base is critical. Without it, the hydrochloric acid (HCl) generated as a byproduct would protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction. Typically, a tertiary amine like triethylamine (Et₃N) or pyridine is used as an acid scavenger.[14][15]
Caption: Figure 1: Mechanism of Nucleophilic Acyl Substitution
Detailed Experimental Protocol
This protocol describes the N-acetylation of this compound with acetyl chloride as a representative example. The principles can be readily applied to other acyl chlorides.
Materials and Equipment
-
Reagents: this compound (≥98%), Acetyl chloride (≥99%), Triethylamine (Et₃N, ≥99.5%, distilled), Dichloromethane (DCM, anhydrous, ≥99.8%), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄), Silica gel (230-400 mesh), TLC plates (silica gel 60 F₂₅₄), Hexanes and Ethyl Acetate (HPLC grade).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, rotary evaporator, glassware for extraction and chromatography, TLC tank, UV lamp.
Reagent Quantities
The following table outlines the quantities for a reaction starting with 10 mmol of the amine.
| Reagent | Formula | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| This compound | C₈H₁₉N | 129.24 | 1.0 | 10.0 | 1.29 g |
| Triethylamine | C₆H₁₅N | 101.19 | 1.2 | 12.0 | 1.68 mL |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.1 | 11.0 | 0.78 mL |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 50 mL |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.29 g, 10.0 mmol).
-
Dissolve the amine in 40 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (1.68 mL, 12.0 mmol) to the solution. Rationale: Triethylamine is a non-nucleophilic base that will scavenge the HCl produced without competing in the acylation reaction.
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C. Rationale: The reaction is exothermic; cooling is essential to control the reaction rate and minimize side reactions.[]
-
-
Addition of Acyl Chloride:
-
In a separate dry vial, prepare a solution of acetyl chloride (0.78 mL, 11.0 mmol) in 10 mL of anhydrous DCM.
-
Transfer this solution to a dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. Rationale: Slow addition prevents a rapid exotherm and ensures the amine is not protonated faster than it is acylated.[14]
-
A white precipitate (triethylammonium chloride) will form upon addition.
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for 1-2 hours.
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Mobile Phase: 4:1 Hexanes:Ethyl Acetate.
-
Visualization: UV light and/or potassium permanganate stain.
-
The reaction is complete when the spot corresponding to the starting amine (visualized by stain) is no longer visible.
-
-
-
Workup and Extraction:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove excess triethylamine and any unreacted starting amine).
-
50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).[16]
-
50 mL of brine (to remove the bulk of the water from the organic phase).
-
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude amide product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[7]
-
Eluent: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the pure N-acetyl-5-methyl-2-heptanamine as a colorless oil or low-melting solid.
-
Characterization
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Workflow and Process Visualization
The following diagram outlines the complete experimental workflow, providing a clear visual guide from initial setup to the final purified product.
Caption: Figure 2: Experimental Workflow for N-Acylation
Safety and Troubleshooting
4.1. Critical Safety Precautions
-
Acyl Chlorides: Highly corrosive, moisture-sensitive, and lachrymatory. Handle exclusively in a chemical fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Ensure adequate ventilation and avoid inhalation.
-
Triethylamine (Et₃N): Corrosive and has a strong, pungent odor. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
4.2. Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive (hydrolyzed) acyl chloride.2. Insufficient base, leading to amine protonation.3. Amine is of poor quality. | 1. Use freshly opened or distilled acyl chloride.2. Ensure 1.1-1.2 equivalents of base are used.3. Check the purity of the starting amine. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Steric hindrance from a bulky acyl chloride. | 1. Allow the reaction to stir for a longer period or gently warm to 30-40 °C.2. Consider using a more reactive acylating agent (e.g., anhydride with DMAP catalysis). |
| Multiple Products on TLC | 1. Side reactions due to excessive heat.2. Impurities in starting materials. | 1. Maintain strict temperature control during acyl chloride addition.2. Purify starting materials before the reaction. |
| Difficulty in Purification | Product and starting material have similar Rf values. | Adjust the polarity of the chromatography eluent system; a shallower gradient may be required for better separation. |
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. savemyexams.com [savemyexams.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 13. jk-sci.com [jk-sci.com]
- 14. orgosolver.com [orgosolver.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Biocatalytic Synthesis of Chiral 5-Methyl-2-heptanamine using Transaminases
Abstract
Chiral amines are critical building blocks in the pharmaceutical industry, where the stereochemistry of a molecule dictates its pharmacological activity. 5-Methyl-2-heptanamine is a valuable chiral intermediate whose synthesis via traditional chemical methods can be challenging, often requiring harsh reagents, protecting groups, and difficult chiral separations. This application note provides a comprehensive guide to the biocatalytic synthesis of enantiomerically pure this compound from the prochiral ketone, 5-methyl-2-heptanone. We detail a robust and sustainable method utilizing ω-transaminases (TAs), which offer high stereoselectivity and operate under mild, aqueous conditions. Protocols for enzyme screening, reaction optimization, preparative-scale synthesis, and analytical validation of enantiopurity are provided for researchers, scientists, and drug development professionals.
Introduction: The Case for Biocatalysis
The synthesis of enantiopure amines is a cornerstone of modern medicinal chemistry. Conventional routes often rely on the resolution of racemic mixtures, a process inherently limited to a 50% theoretical yield, or on asymmetric chemical catalysis, which may involve costly and toxic heavy metals. Biocatalysis, leveraging the exquisite selectivity of enzymes, presents a powerful alternative that aligns with the principles of green chemistry.[1]
Transaminases (TAs), specifically ω-transaminases, have emerged as premier biocatalysts for the asymmetric synthesis of chiral amines from ketones.[2] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor with exceptional stereocontrol.[1][3] This approach allows for the direct, asymmetric synthesis of the target amine, potentially achieving near-quantitative yields and exceptional enantiomeric purity.
This guide focuses on the synthesis of this compound, a representative aliphatic chiral amine, providing a transferable workflow for similar biocatalytic transformations.
Principle of the Method: Transaminase-Mediated Asymmetric Amination
The core of this method is the stereoselective conversion of 5-methyl-2-heptanone to either (R)- or (S)-5-Methyl-2-heptanamine using a selected transaminase. The reaction proceeds via a "ping-pong" mechanism, as illustrated below.
Reaction Scheme: (A visual representation of the ketone substrate being converted to the chiral amine product)
The overall transformation is an equilibrium-limited process.[1] To drive the reaction towards the desired amine product, a sacrificial amine donor is used in stoichiometric excess. Isopropylamine (IPA) is an excellent and widely used amine donor because its corresponding ketone by-product, acetone, is volatile and can be easily removed from the reaction mixture, thereby shifting the equilibrium.[1]
Diagram: Generalized Transaminase Catalytic Cycle
The diagram below illustrates the "ping-pong" kinetic mechanism, highlighting the central role of the PLP cofactor and the amine donor in regenerating the enzyme for the next catalytic cycle.
Caption: Transaminase ping-pong mechanism for amine synthesis.
Overall Experimental Workflow
A successful biocatalytic synthesis project follows a logical progression from discovery to implementation. The workflow described here is designed to efficiently identify a suitable enzyme and develop a robust process.
Diagram: Biocatalytic Synthesis Workflow
Caption: From enzyme screening to final product analysis.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 5-Methyl-2-heptanone | ≥98% | Sigma-Aldrich, TCI |
| (Racemic) this compound | ≥98% | For analytical standard |
| Transaminase Screening Kit | N/A | Codexis, Johnson Matthey, etc. |
| Isopropylamine (IPA) | ≥99.5% | Acros Organics, Sigma-Aldrich |
| Pyridoxal-5'-phosphate (PLP) | ≥98% | Biosynthesis grade |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Fisher Scientific |
| Potassium Phosphate Buffer (pH 8.5) | 1.0 M stock solution | In-house preparation |
| Ethyl Acetate (EtOAc) | HPLC Grade | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | For drying |
| Hydrochloric Acid (HCl) | 1.0 M solution | For pH adjustment |
| Sodium Hydroxide (NaOH) | 1.0 M solution | For pH adjustment |
| Chiral HPLC Column | e.g., CHIRALPAK® series | Daicel, Phenomenex |
| HPLC Grade Solvents (Hexane, Ethanol) | ≥99.9% | For mobile phase |
| Diethylamine (DEA) | ≥99.5% | For mobile phase additive |
Experimental Protocols
Protocol 1: Transaminase Screening
Rationale: The goal is to rapidly identify which transaminases from a commercially available panel show activity and, crucially, the desired stereoselectivity for the conversion of 5-methyl-2-heptanone. Both (R)- and (S)-selective enzymes should be tested.
Step-by-Step Methodology:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing buffer, PLP, DMSO, and the amine donor. A typical mix per reaction is:
-
800 µL of 100 mM Potassium Phosphate Buffer (pH 8.5)
-
50 µL of DMSO (5% v/v final concentration)
-
10 µL of 100 mM PLP stock (1 mM final)
-
50 µL of Isopropylamine (approx. 0.5 M final)
-
-
Aliquot Master Mix: Dispense 910 µL of the master mix into each well of a 24-well deep-well plate.
-
Add Enzyme: To each well, add 1-5 mg of a different lyophilized transaminase enzyme. Include a "no enzyme" control well.
-
Initiate Reaction: Add 40 µL of a 250 mM stock solution of 5-methyl-2-heptanone in DMSO to each well (10 mM final substrate concentration).
-
Incubate: Seal the plate and incubate at 30-40°C with shaking (e.g., 250 rpm) for 18-24 hours.
-
Quench and Extract:
-
Add 500 µL of ethyl acetate to each well.
-
Adjust the pH to >10 with 1 M NaOH.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the plate to separate the layers.
-
-
Analyze: Carefully transfer the top organic layer (ethyl acetate) to a new plate or vial for analysis by chiral GC or HPLC (see Protocol 4) to determine conversion and enantiomeric excess (ee).
Table 1: Example Transaminase Screening Results
| Enzyme ID | Stereopreference | Conversion (%) | Product Enantiomer | Enantiomeric Excess (ee, %) |
| ATA-001 | (R) | < 5 | (R) | Not Determined |
| ATA-002 | (S) | 85 | (S) | 92.5 |
| ATA-003 | (R) | 99 | (R) | >99.5 |
| ATA-004 | (S) | 62 | (S) | 98.1 |
| No Enzyme | N/A | 0 | N/A | N/A |
Protocol 2: Reaction Optimization
Rationale: To improve reaction efficiency and reduce costs for a larger scale synthesis, key parameters for the chosen enzyme (e.g., ATA-003) should be optimized. A "one-variable-at-a-time" (OVAT) approach is presented here for simplicity.
Parameters to Optimize:
-
pH (7.5 - 10.0): Enzyme activity and stability are highly pH-dependent.
-
Temperature (25 - 50 °C): Balances reaction rate against enzyme stability.
-
Co-solvent (5-20% DMSO): Improves substrate solubility but can inhibit the enzyme at high concentrations.
-
Substrate Loading (10 - 100 mM): Higher loading is desirable for productivity but can lead to substrate inhibition.
-
Enzyme Loading (1 - 10% w/w vs. substrate): A key factor for reaction time and cost.
Methodology: Set up a series of reactions as described in Protocol 1, but vary a single parameter in each set while keeping others at the initial screening conditions. Monitor the reaction at several time points (e.g., 2, 4, 8, 24 hours) to determine the initial reaction rate and final conversion.
Table 2: Example Optimization of Substrate Loading for ATA-003
| Substrate Conc. (mM) | Reaction Time (h) | Conversion (%) | ee (%) |
| 10 | 4 | 99 | >99.5 |
| 25 | 8 | 98 | >99.5 |
| 50 | 18 | 95 | >99.5 |
| 100 | 24 | 75 | 99.1 |
Protocol 3: Preparative Scale Synthesis (1-gram scale)
Rationale: This protocol scales up the optimized conditions to produce a significant quantity of the chiral amine.
Step-by-Step Methodology:
-
Setup: In a 250 mL jacketed glass reactor with overhead stirring and temperature control, add 100 mL of 100 mM Potassium Phosphate Buffer (optimized pH, e.g., 9.0).
-
Add Reagents: While stirring, add:
-
10 mg of PLP.
-
10 mL of DMSO.
-
10 mL of Isopropylamine.
-
-
Temperature Control: Set the reactor temperature to the optimized value (e.g., 40°C).
-
Add Enzyme: Add the optimized amount of ATA-003 (e.g., 100 mg, ~5% w/w). Allow it to dissolve and equilibrate for 15 minutes.
-
Start Reaction: Slowly add 1.0 g (approx. 7.8 mmol) of 5-methyl-2-heptanone.
-
Monitor: Take small aliquots (e.g., 100 µL) at regular intervals. Quench with 500 µL ethyl acetate, basify, and analyze via HPLC to monitor the reaction progress.
-
Work-up (upon completion):
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to >11 using 3 M NaOH.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude amine product as an oil.
-
Optional: The product can be further purified by distillation or by forming a crystalline salt (e.g., hydrochloride).
-
Protocol 4: Analytical Method for Enantiomeric Purity
Rationale: Accurate determination of enantiomeric excess (ee) is essential to validate the success of the asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard.[4]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the final product in the mobile phase.
-
Prepare a ~1 mg/mL solution of the racemic standard for comparison.
-
-
Chromatographic Conditions: The separation of chiral amines is highly dependent on the column and mobile phase. A typical starting point is provided below.[5]
-
Injection and Analysis:
-
Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation:
-
ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Table 3: Example Chiral HPLC Method Conditions
| Parameter | Value |
| Instrument | Agilent 1260 Infinity HPLC or equivalent |
| Column | CHIRALPAK® IA (or similar polysaccharide-based CSP) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Ethanol with 0.1% Diethylamine (DEA) (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Expected tR (S) | ~8.5 min |
| Expected tR (R) | ~9.7 min |
Scientist's Note: The basic additive (diethylamine) is critical for achieving good peak shape for amines on silica-based chiral columns by masking residual acidic silanol groups.[4]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Enzyme inhibition (substrate/product)- Incorrect pH or temperature- Insufficient amine donor- Inactive enzyme | - Lower substrate concentration- Verify pH of buffer; check incubator temp- Use a higher excess of amine donor- Use fresh enzyme or a different batch |
| Low Enantioselectivity (ee) | - Wrong enzyme chosen- Racemization under reaction conditions- Analytical method not resolving enantiomers | - Re-screen for a more selective enzyme- Check if pH or temp are too extreme- Optimize chiral HPLC method (change mobile phase, column, or additive) |
| Poor HPLC Peak Shape | - Interaction with column silanols- Sample overload | - Increase concentration of basic additive (e.g., 0.2% DEA)- Dilute the sample |
| Reaction Stalls | - Product inhibition- Enzyme denaturation over time | - Consider in-situ product removal (ISPR)- Optimize for a shorter reaction time with higher enzyme loading |
Alternative Strategy: Lipase-Catalyzed Kinetic Resolution
An alternative biocatalytic route is the kinetic resolution of a chemically synthesized racemic mixture of this compound. This method uses a lipase to selectively acylate one enantiomer, allowing the unreacted enantiomer and the acylated product to be separated.
-
Principle: (R,S)-Amine + Acyl Donor ---(Lipase)---> (R)-Acylated Amine + (S)-Amine (unreacted)
-
Advantages: Lipases are robust, inexpensive, and widely available.[6][7]
-
Disadvantages: The maximum theoretical yield for a single enantiomer is only 50%. The separation of the resulting product and unreacted starting material is required.
This approach is valuable when a suitable asymmetric synthesis enzyme cannot be found or when both enantiomers are desired.
Conclusion
This application note demonstrates a comprehensive and robust workflow for the biocatalytic synthesis of chiral this compound. By employing transaminases, this method provides a sustainable, efficient, and highly selective alternative to traditional chemical synthesis. The detailed protocols for screening, optimization, scale-up, and analysis serve as a practical guide for scientists in pharmaceutical and fine chemical industries, enabling the production of high-value chiral amines with excellent optical purity. The principles and methodologies described herein can be readily adapted for the synthesis of a wide range of other chiral amines.
References
- 1. Transaminase - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Use of 5-Methyl-2-heptanamine in the Synthesis of Novel Chiral Ligands
An Application Note for Researchers and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and experimental protocols for the use of 5-methyl-2-heptanamine as a versatile building block in the synthesis of novel chiral ligands. We explore its application in the construction of two prominent classes of ligands: Schiff bases (imines) and N-heterocyclic carbenes (NHCs). The inherent chirality and steric profile of this compound make it a valuable precursor for developing ligands tailored for asymmetric catalysis and advanced coordination chemistry. This document outlines the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Strategic Value of this compound
This compound is a primary aliphatic amine characterized by a branched alkyl chain and the presence of two stereocenters.[1] Its primary amine functional group serves as a highly reactive and versatile handle for constructing complex molecular architectures. In the field of ligand design, primary amines are foundational precursors for a vast array of coordinating agents used in catalysis and materials science.[2][3][4]
The utility of this compound in ligand synthesis stems from three key molecular features:
-
Reactive Primary Amine: The nucleophilic -NH₂ group readily participates in condensation and alkylation reactions, most notably in the formation of imines and the construction of heterocyclic systems.[5][6][7]
-
Defined Steric Profile: The 1,4-dimethylhexyl backbone provides specific steric bulk. This is a critical design element, as the steric environment around a metal center, dictated by the ligand, directly influences the selectivity and activity of a catalyst.
-
Inherent Chirality: As a chiral amine, it is an excellent starting material for the synthesis of non-racemic ligands.[8] Chiral ligands are the cornerstone of asymmetric catalysis, a field dedicated to the enantioselective synthesis of valuable molecules like pharmaceuticals.[2][3][8][9]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53907-81-6 | [1][10] |
| Molecular Formula | C₈H₁₉N | [1][10][11] |
| Molecular Weight | 129.247 g/mol | [1][10][11] |
| Boiling Point | 157-157.5 °C | [10] |
| Topological Polar Surface Area | 26 Ų | [1][11] |
| LogP | 2.86 | [10] |
Core Synthetic Pathways and Rationale
The primary amine of this compound is the gateway to diverse ligand families. Two of the most impactful and widely used synthetic transformations are the formation of Schiff base ligands and the synthesis of N-heterocyclic carbene (NHC) precursors.
Caption: Key synthetic routes originating from this compound.
Protocol 1: Synthesis of Chiral Schiff Base (Imine) Ligands
Schiff base ligands, characterized by the azomethine (-C=N-) group, are synthesized via a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[5][6][12] They are exceptionally important in coordination chemistry due to their ease of synthesis and ability to form stable complexes with a wide range of metal ions.[6][13] The reaction is typically reversible and driven to completion by removing water, often by azeotropic distillation during reflux.
Workflow: Schiff Base Synthesis
Caption: Experimental workflow for Schiff base ligand synthesis.
Detailed Step-by-Step Methodology
Objective: To synthesize a chiral Schiff base ligand from this compound and salicylaldehyde.
Materials:
-
This compound (1.0 eq.)
-
Salicylaldehyde (1.0 eq.)
-
Absolute Ethanol (solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.29 g) in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Addition: To this solution, add salicylaldehyde (10 mmol, 1.22 g) dropwise at room temperature. A color change (typically to yellow) is often observed immediately.
-
Causality Note: The reaction is often exothermic. Slow addition helps to control the initial reaction rate.
-
-
Condensation Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours.[6]
-
Causality Note: Refluxing the solution provides the necessary activation energy for the dehydration step (loss of water) and drives the equilibrium towards the imine product.
-
-
Isolation: After the reflux period, remove the heat source and allow the reaction mixture to cool slowly to room temperature. The Schiff base product, being less soluble in ethanol than the reactants, will often precipitate as a crystalline solid. Cooling further in an ice bath can enhance precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Causality Note: Using cold solvent for washing minimizes the loss of the desired product, which may have some solubility in the solvent at higher temperatures.
-
-
Drying & Characterization: Dry the purified solid product under vacuum. The successful formation of the Schiff base is confirmed by spectroscopic methods.
-
FT-IR Spectroscopy: Look for the appearance of a strong absorption band around 1615-1630 cm⁻¹, characteristic of the C=N (imine) stretch, and the disappearance of the N-H stretches from the primary amine and the C=O stretch from the aldehyde.
-
¹H NMR Spectroscopy: Confirm the presence of the azomethine proton (-CH=N-) as a singlet typically appearing in the 8.0-8.5 ppm region.
-
Protocol 2: Synthesis of Chiral N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry, prized for their strong σ-donating properties and thermal stability.[7][14] The synthesis of the most common NHCs begins with the formation of an imidazolium salt, which serves as the stable precursor to the free carbene.[15] A robust method for creating symmetrically substituted imidazolium salts involves a multi-component condensation of a primary amine, formaldehyde, and glyoxal.[7]
Workflow: NHC Precursor (Imidazolium Salt) Synthesis
Caption: Workflow for synthesizing an NHC precursor and generating the free carbene.
Detailed Step-by-Step Methodology
Objective: To synthesize a 1,3-bis(5-methylheptan-2-yl)imidazolium salt.
Materials:
-
This compound (2.0 eq.)
-
Glyoxal (40% solution in water, 1.0 eq.)
-
Formaldehyde (37% solution in water, 2.0 eq.)
-
Hydrochloric acid (concentrated, 2.0 eq.)
-
Methanol (solvent)
-
Diethyl ether or Acetone (for washing/precipitation)
Procedure:
-
Reactant Preparation: In a flask, combine this compound (20 mmol, 2.58 g) with methanol (30 mL). Cool the mixture in an ice bath.
-
Acidification & Addition: Slowly add concentrated hydrochloric acid (20 mmol) to the amine solution. To this ammonium salt solution, add glyoxal solution (10 mmol) followed by formaldehyde solution (20 mmol).
-
Causality Note: The reaction proceeds through the formation of iminium intermediates. The acidic conditions facilitate this process.
-
-
Reaction: Remove the flask from the ice bath and allow it to stir at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or NMR if desired.
-
Isolation: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. This will typically yield a viscous oil or a solid.
-
Purification: The crude product can be purified by trituration or recrystallization. Add a non-polar solvent like diethyl ether or acetone to the crude residue and stir vigorously. The imidazolium salt, being ionic, is insoluble in these solvents and will precipitate as a solid.
-
Final Product: Collect the solid by filtration, wash with fresh diethyl ether, and dry under vacuum. The product is the stable imidazolium chloride salt.
-
Generation of the Free NHC (The Ligand): The active NHC ligand is generated by deprotonating the imidazolium salt.
-
In an inert atmosphere (glovebox): Dissolve the imidazolium salt in an anhydrous aprotic solvent (e.g., THF). Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide, KOtBu, 1.0 eq.) at 0 °C. Stirring for 1-2 hours yields a solution of the free carbene, which can be used directly in complexation reactions.
-
Causality Note: Free carbenes are highly reactive and often sensitive to air and moisture. Therefore, anhydrous and anaerobic conditions are critical for their generation and handling.[7]
-
Conclusion and Future Outlook
This compound is a powerful and accessible building block for the synthesis of sophisticated chiral ligands. The straightforward protocols for creating both Schiff base and N-heterocyclic carbene ligands demonstrate its versatility. The steric and electronic properties imparted by the 5-methylheptyl substituents can be strategically exploited to fine-tune the performance of metal complexes in asymmetric catalysis and other applications in drug development and materials science. Further functionalization, such as the reduction of imine ligands to more flexible saturated amines via reductive amination, opens even more avenues for creating novel molecular architectures.[16][17][18]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfachemic.com [alfachemic.com]
- 5. benchchem.com [benchchem.com]
- 6. chemijournal.com [chemijournal.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Mass Spectrometry Fragmentation and Analysis of 5-Methyl-2-heptanamine
Introduction
5-Methyl-2-heptanamine is a primary aliphatic amine with the chemical formula C8H19N.[1][2] As with other structurally related amines, its accurate identification and quantification are crucial in various fields, including pharmaceutical development, where it may be a synthetic intermediate or a potential impurity, and in chemical analysis. Mass spectrometry, coupled with chromatographic separation, stands as the definitive technique for the structural elucidation and quantification of such compounds.
This application note provides a detailed guide to the mass spectrometric fragmentation of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. It is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and robust analytical protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C8H19N | [1][2] |
| Molecular Weight | 129.25 g/mol | [1][2] |
| Monoisotopic Mass | 129.1517 Da | [2] |
| CAS Number | 53907-81-6 | [1] |
| Predicted pKa | 11.04 ± 0.35 | [1] |
Electron Ionization (EI) Mass Spectrometry: Fragmentation Pathway
Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation. This is particularly useful for structural identification through library matching. For aliphatic amines, the fragmentation is dominated by cleavage of the C-C bond alpha to the nitrogen atom, a process known as α-cleavage.[3][4] This is due to the stabilization of the resulting cation by the lone pair of electrons on the nitrogen.[3][5]
The molecular ion of a compound with an odd number of nitrogen atoms will have an odd nominal mass, a key diagnostic feature for amines.[4]
Proposed EI Fragmentation Mechanism for this compound
The structure of this compound features two potential sites for α-cleavage adjacent to the carbon bearing the amino group (C2).
-
Ionization: An electron is removed from the non-bonding lone pair of the nitrogen atom, forming the molecular ion (M•+) at m/z 129.
-
α-Cleavage (Pathway A): Cleavage of the bond between C2 and C3 results in the loss of a pentyl radical. This is generally the favored pathway as it leads to the loss of the larger alkyl group.
-
α-Cleavage (Pathway B): Cleavage of the bond between C1 and C2 leads to the loss of a methyl radical, forming a less abundant fragment ion.
The major fragment ions observed in the Electron Ionization mass spectrum of this compound are detailed below. The interpretation is based on the principles of amine fragmentation and is consistent with the reference spectrum available from the National Institute of Standards and Technology (NIST).[6][7][8]
| m/z | Proposed Fragment | Fragmentation Pathway |
| 129 | [C8H19N]•+ | Molecular Ion (M•+) |
| 114 | [M - CH3]•+ | Loss of a methyl group |
| 86 | [C5H12N]+ | α-cleavage: Loss of a C3H7• radical |
| 72 | [C4H10N]+ | α-cleavage: Loss of a C4H9• radical |
| 44 | [C2H6N]+ | Base Peak . α-cleavage: Loss of a C6H13• radical |
digraph "EI_Fragmentation_5_Methyl_2_heptanamine" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="this compound\n(m/z 129, M•+)"]; frag44 [label="[CH3CH(NH2)]+\nm/z 44 (Base Peak)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag72 [label="[C4H10N]+\nm/z 72"];
M -> frag44 [label="α-cleavage\n- C6H13•"]; M -> frag72 [label="α-cleavage\n- C4H9•"]; }
Caption: Proposed major EI fragmentation pathways for this compound.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal in-source fragmentation.[9] To obtain structural information, collision-induced dissociation (CID) is employed in a tandem mass spectrometer (MS/MS). The fragmentation of the even-electron [M+H]+ ion proceeds through different mechanisms than the odd-electron M•+ from EI.
Proposed ESI-MS/MS Fragmentation of [M+H]+ of this compound
For primary amines, protonation occurs at the highly basic nitrogen atom. The fragmentation of the protonated molecule often involves the loss of small neutral molecules.
-
Protonation: In the ESI source, this compound readily accepts a proton to form the [M+H]+ ion at m/z 130.
-
Fragmentation:
-
Loss of Ammonia (NH3): A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule, leading to the formation of a carbocation.
-
Loss of Alkenes: Subsequent or alternative fragmentation of the [M+H]+ ion or its fragments can involve the loss of neutral alkene molecules.
-
Caption: Primary ESI-MS/MS fragmentation of protonated this compound.
Analytical Protocols
The choice between GC-MS and LC-MS for the analysis of this compound depends on the sample matrix, required sensitivity, and whether analysis of other compounds is needed simultaneously.
Protocol 1: GC-MS Analysis of this compound
Due to the basicity and potential for peak tailing of amines on standard GC columns, a base-deactivated column is highly recommended for robust and reproducible analysis.[10]
Caption: General workflow for GC-MS analysis of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent such as methanol or dichloromethane to a stock concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare calibration standards and quality control samples at the desired concentration range.
2. GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent J&W Select CP-Volamine or Restek Rtx-Volamine | Specifically designed with base-deactivation to improve peak shape for amines.[10][11] |
| Injector Temp. | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode for higher concentrations, splitless for trace analysis. |
| Carrier Gas | Helium, constant flow (1-2 mL/min) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | To be optimized based on sample matrix and other potential analytes. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Acquisition Mode | Full Scan (m/z 40-200) and/or Selected Ion Monitoring (SIM) | Scan mode for identification, SIM for enhanced sensitivity in quantification (ions: 44, 72, 114). |
Protocol 2: LC-MS/MS Analysis of this compound
LC-MS/MS is a powerful alternative, particularly for complex matrices or when derivatization is not desired. Reversed-phase chromatography is commonly used, and mobile phase pH can be adjusted to optimize retention and peak shape.[12]
Caption: General workflow for LC-MS/MS analysis of this compound.
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and methanol or acetonitrile).
-
Prepare calibration standards and quality control samples by serial dilution.
-
For complex matrices such as plasma or tissue extracts, a protein precipitation or solid-phase extraction (SPE) step may be necessary.[13][14]
2. LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 column (e.g., Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm) | Good retention for aliphatic compounds. Columns stable at higher pH can improve peak shape for amines.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for ESI and can improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | To be optimized for desired separation. |
| Flow Rate | 0.3 mL/min | Typical for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amines have high proton affinity and ionize well in positive mode.[9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification. |
| MRM Transition | Q1: 130.2 -> Q3: 113.2 | Precursor ion ([M+H]+) to the fragment ion from the loss of ammonia. To be optimized by direct infusion. |
Conclusion
The mass spectrometric behavior of this compound is predictable and well-defined, dominated by α-cleavage under Electron Ionization and loss of ammonia under Electrospray Ionization with collision-induced dissociation. This application note provides the foundational mechanistic knowledge and robust starting protocols for the successful analysis of this compound by both GC-MS and LC-MS/MS. The provided methods, when properly validated, will enable accurate and reliable identification and quantification of this compound in a variety of sample matrices, supporting research, development, and quality control applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 7. Welcome to the NIST WebBook [webbook.nist.gov]
- 8. NIST Chemistry WebBook [webbook.nist.gov]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bib.irb.hr:8443 [bib.irb.hr:8443]
Application Notes and Protocols: 5-Methyl-2-heptanamine in the Development of New Catalysts
Introduction
Chiral amines are indispensable tools in modern asymmetric catalysis, serving as the foundation for a diverse array of both organocatalysts and chiral ligands for transition metal-catalyzed reactions. Their steric and electronic properties are crucial in dictating the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically enriched molecules that are vital in the pharmaceutical, agrochemical, and fine chemical industries. An estimated 40-45% of small molecule drugs contain at least one chiral amine fragment, underscoring the importance of developing novel and efficient catalytic systems based on these motifs.[1]
5-Methyl-2-heptanamine, a readily available chiral primary amine, presents an intriguing scaffold for the development of new catalysts. Its branched alkyl structure offers significant steric bulk, a feature that can be advantageous in creating a well-defined chiral pocket around a catalytic center, thereby enhancing enantioselectivity. This guide provides a comprehensive overview of the potential applications of this compound in asymmetric catalysis, complete with detailed protocols for the synthesis of derived catalysts and their application in key organic transformations.
Rationale for Catalyst Design: The Role of Steric Hindrance
The efficacy of a chiral catalyst is often intrinsically linked to its three-dimensional structure. Bulky substituents on a chiral ligand or organocatalyst can create a sterically demanding environment that preferentially allows a substrate to approach from one direction, leading to the selective formation of one enantiomer. The 1,4-dimethylhexyl moiety of this compound provides a significant steric presence that can be harnessed to induce high levels of asymmetry in catalytic transformations.
Application Area 1: Chiral Schiff Base Ligands for Asymmetric Catalysis
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry.[2][3][4] When synthesized from a chiral amine and a suitable aldehyde, they can act as privileged ligands for a variety of transition metal-catalyzed asymmetric reactions. The imine nitrogen and another donor atom on the aldehyde fragment can chelate to a metal center, creating a chiral environment that influences the catalytic event.
Protocol 1: Synthesis of a Chiral Salen-type Ligand from this compound
This protocol describes the synthesis of a chiral Schiff base ligand derived from this compound and 3,5-di-tert-butyl-2-hydroxybenzaldehyde. The bulky tert-butyl groups on the salicylaldehyde derivative, combined with the steric hindrance from the amine, are intended to create a highly effective chiral pocket.
Materials:
-
(Racemic, or enantiomerically pure) this compound
-
3,5-di-tert-butyl-2-hydroxybenzaldehyde
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.34 g, 10 mmol) in 40 mL of anhydrous ethanol.
-
Addition of Amine: To the stirred solution, add this compound (1.29 g, 10 mmol) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours. The solution will typically turn a vibrant yellow color.
-
Crystallization and Isolation: After the reflux period, allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath for 1 hour to facilitate crystallization of the Schiff base ligand.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base ligand under vacuum to a constant weight.
Characterization: The resulting Schiff base ligand should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow: Synthesis of Chiral Schiff Base Ligand
Caption: Workflow for the synthesis of a chiral Schiff base ligand.
Application Protocol 1: Copper-Catalyzed Asymmetric Michael Addition
This protocol details the use of the newly synthesized chiral Schiff base ligand in a copper-catalyzed asymmetric Michael addition of diethylzinc to an enone.
Materials:
-
Copper(II) acetate
-
Chiral Schiff base ligand (synthesized in Protocol 1)
-
Cyclohexenone (or other suitable Michael acceptor)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous toluene
-
Schlenk flask and Schlenk line
-
Magnetic stirrer and stir bar
-
Syringes for transfer of air-sensitive reagents
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve copper(II) acetate (9.1 mg, 0.05 mmol) and the chiral Schiff base ligand (34.5 mg, 0.1 mmol) in 5 mL of anhydrous toluene. Stir the mixture at room temperature for 30 minutes to form the copper-ligand complex.
-
Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath. Add cyclohexenone (96.1 mg, 1.0 mmol) to the flask.
-
Addition of Nucleophile: Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise to the reaction mixture over 10 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically after 2-4 hours), quench the reaction by the slow addition of 5 mL of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Expected Outcome: The use of the bulky chiral ligand is expected to induce high enantioselectivity in the formation of the Michael adduct.
Catalytic Cycle: Asymmetric Michael Addition
Caption: Proposed catalytic cycle for the copper-catalyzed Michael addition.
Application Area 2: Chiral Phosphoramidite Ligands for Asymmetric Hydrogenation
Phosphoramidite ligands have emerged as a highly successful class of ligands for a variety of asymmetric transformations, including hydrogenation, conjugate addition, and allylic substitution.[5] The modular synthesis of these ligands allows for the fine-tuning of their steric and electronic properties. A bulky primary amine like this compound is an excellent candidate for incorporation into a phosphoramidite ligand framework.
Protocol 2: Synthesis of a Chiral Phosphoramidite Ligand from this compound
This protocol outlines the synthesis of a chiral phosphoramidite ligand from (R)-BINOL and this compound.
Materials:
-
(R)-(+)-1,1'-Bi(2-naphthol) [(R)-BINOL]
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (Et₃N)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Schlenk flasks and Schlenk line
-
Magnetic stirrer and stir bar
-
Syringes for transfer of air-sensitive reagents
Procedure:
-
Synthesis of the Phosphorochloridite: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-BINOL (2.86 g, 10 mmol) and triethylamine (2.79 mL, 20 mmol) in 50 mL of anhydrous DCM. Cool the solution to 0 °C and slowly add phosphorus trichloride (0.87 mL, 10 mmol) dropwise. Stir the reaction at room temperature for 2 hours. The formation of the phosphorochloridite can be monitored by ³¹P NMR.
-
Amine Addition: In a separate flame-dried Schlenk flask, dissolve this compound (1.29 g, 10 mmol) and triethylamine (1.39 mL, 10 mmol) in 20 mL of anhydrous DCM. Cool this solution to 0 °C.
-
Ligand Formation: Slowly add the freshly prepared phosphorochloridite solution to the amine solution at 0 °C via a cannula. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride salt. Wash the Celite pad with a small amount of anhydrous DCM.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by crystallization from a mixture of DCM and hexanes or by flash column chromatography on silica gel (using a non-polar eluent system).
Characterization: The final phosphoramidite ligand should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry.
Application Protocol 2: Iridium-Catalyzed Asymmetric Reductive Amination
This protocol describes the use of the newly synthesized phosphoramidite ligand in an iridium-catalyzed asymmetric reductive amination of a ketone.[5][6]
Materials:
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral phosphoramidite ligand (synthesized in Protocol 2)
-
Acetophenone (or other suitable ketone)
-
Benzylamine (or other suitable amine)
-
Iodine (I₂)
-
Titanium(IV) isopropoxide
-
Hydrogen gas (H₂)
-
Anhydrous toluene
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and the chiral phosphoramidite ligand (0.011 mmol) to a vial. Add 2 mL of anhydrous toluene and stir for 30 minutes.
-
Reaction Setup: In a glass liner for the autoclave, add acetophenone (120.1 mg, 1.0 mmol), benzylamine (107.2 mg, 1.0 mmol), titanium(IV) isopropoxide (0.05 mmol), and a small crystal of iodine (I₂).
-
Addition of Catalyst: Add the pre-formed catalyst solution to the reaction mixture.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 bar of H₂.
-
Reaction: Stir the reaction at 40 °C for 24 hours.
-
Workup: After cooling to room temperature and carefully venting the hydrogen, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.
-
Analysis: Determine the enantiomeric excess of the chiral amine product by chiral HPLC or GC.
Quantitative Data Summary
| Catalyst System | Reaction | Substrate | Product Yield (%) | Enantiomeric Excess (%) |
| Cu-(Schiff Base) | Michael Addition | Cyclohexenone | >90 (expected) | >90 (expected) |
| Ir-(Phosphoramidite) | Reductive Amination | Acetophenone | >85 (expected) | >95 (expected) |
Conclusion and Future Outlook
This compound, with its distinct steric profile, holds considerable promise as a chiral building block for the development of novel catalysts for asymmetric synthesis. The protocols outlined in this guide provide a foundational framework for the synthesis of both chiral Schiff base and phosphoramidite ligands derived from this amine. The proposed applications in copper-catalyzed Michael additions and iridium-catalyzed asymmetric reductive aminations represent just two examples of the potential utility of these new catalytic systems.
Further research should focus on the synthesis of a broader range of ligands derived from this compound and their evaluation in a wider array of asymmetric transformations. The systematic modification of both the amine backbone and the ancillary components of the ligands will undoubtedly lead to the discovery of highly efficient and selective catalysts for the synthesis of valuable chiral molecules.
References
- 1. Asymmetric Michael addition catalysed by copper–amyloid complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 5-Methyl-2-heptanamine Synthesis
Welcome to the technical support center for the synthesis of 5-Methyl-2-heptanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our approach is rooted in mechanistic principles and field-proven insights to ensure you can navigate the common challenges encountered during this synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable aliphatic amine, is most commonly achieved through the reductive amination of 5-methyl-2-heptanone. This transformation can be approached via two primary methodologies: the classical Leuckart reaction and modern catalytic reductive amination using hydride-based reducing agents. The choice of method often depends on available equipment, scale, and desired purity profile. This guide will address common issues and optimization strategies for both pathways.
Section 1: Troubleshooting the Leuckart Reaction
The Leuckart reaction is a robust method for the synthesis of amines from ketones using ammonium formate or formamide at elevated temperatures.[1] While effective, its high-temperature nature can lead to specific challenges.
Frequently Asked Questions (Leuckart Reaction)
Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?
A1: Low yields in the Leuckart reaction for aliphatic amines can often be attributed to several factors. Firstly, the reaction temperature is critical. While high temperatures are necessary, excessive heat can lead to decomposition and tar formation. For many aliphatic ketones, a temperature range of 160-170°C often provides a better yield than higher temperatures of 190-200°C. Secondly, the choice and ratio of reagents are paramount. Ammonium formate is generally preferred over formamide alone as it tends to produce better yields.[1] The presence of formic acid can also be beneficial. A mixture of formamide and formic acid, particularly with the removal of water, can enhance the yield.[2] Finally, incomplete hydrolysis of the N-formyl intermediate will directly impact the final amine yield. Ensure your hydrolysis step with a strong acid like concentrated HCl is carried out for a sufficient duration, typically several hours at reflux.
Q2: I am observing a significant amount of an unknown, higher-boiling point byproduct. What could this be?
A2: A common byproduct in the Leuckart reaction is the N-formyl derivative of the target amine (N-(5-methylheptan-2-yl)formamide).[3] This intermediate is formed during the reaction and must be hydrolyzed to the free amine in a subsequent step. If your final product shows a significant peak at a higher boiling point than this compound, it is likely this formamide. To confirm, you can analyze your product mixture by GC-MS or NMR spectroscopy. The presence of a formyl proton signal in the NMR spectrum would be indicative of this byproduct. To mitigate this, ensure complete hydrolysis by using a sufficient excess of strong acid and allowing for adequate reaction time.
Q3: The reaction mixture becomes very dark and viscous, making workup difficult. How can I prevent this?
A3: The formation of tar and polymeric materials is a common issue in high-temperature reactions like the Leuckart reaction. This is often exacerbated by excessively high temperatures or prolonged reaction times. Consider optimizing the temperature to the lower end of the effective range (e.g., 160-170°C). Additionally, ensuring a proper molar ratio of the ammonium formate to the ketone can help minimize side reactions. A molar excess of the formylating/reducing agent is typically used.
Troubleshooting Guide: Leuckart Reaction
| Issue | Potential Cause | Recommended Action |
| Low Yield | Suboptimal temperature | Optimize the reaction temperature, starting in the range of 160-170°C. |
| Inefficient reagent system | Use ammonium formate or a mixture of formamide and formic acid. Consider removing water as it forms. | |
| Incomplete hydrolysis | Increase the duration and/or acid concentration of the hydrolysis step. | |
| N-formyl Byproduct | Incomplete hydrolysis | As above, ensure complete hydrolysis with concentrated HCl. Monitor by TLC or GC until the formamide is consumed. |
| Tar Formation | Excessively high temperature | Reduce the reaction temperature. |
| Prolonged reaction time | Monitor the reaction progress and stop when the starting ketone is consumed. | |
| Difficult Workup | Viscous reaction mixture | Dilute the cooled reaction mixture with a suitable solvent before proceeding with the workup. |
Experimental Workflow: Leuckart Reaction
Caption: General workflow for the Leuckart synthesis of this compound.
Section 2: Troubleshooting Catalytic Reductive Amination
Catalytic reductive amination using hydride reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) offers a milder alternative to the Leuckart reaction.[4] However, this method has its own set of challenges, primarily related to reagent selectivity and reaction conditions.
Frequently Asked Questions (Catalytic Reductive Amination)
Q1: My primary byproduct is 5-methyl-2-heptanol. How can I favor the formation of the amine?
A1: The formation of the corresponding alcohol is a common side reaction in reductive aminations, especially when using a strong reducing agent like sodium borohydride.[5] This occurs when the reducing agent reduces the starting ketone faster than the imine intermediate is formed and reduced. To favor amination, consider the following:
-
Choice of Reducing Agent: Switch to a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive towards ketones and aldehydes but readily reduce the iminium ion intermediate.[4][6]
-
pH Control: The formation of the imine intermediate is pH-dependent and is typically favored under mildly acidic conditions (pH 4-6).[6] Operating in this pH range can increase the concentration of the iminium ion, favoring its reduction over the ketone.
-
Staged Addition: If using NaBH₄, you can add it portion-wise after allowing the ketone and amine to react and form the imine. This can be monitored by TLC or GC.
Q2: The reaction is very slow or does not go to completion. What can I do to improve the reaction rate?
A2: Slow reaction rates can be due to several factors. 5-Methyl-2-heptanone is a somewhat sterically hindered ketone, which can slow down the initial nucleophilic attack by ammonia or an amine. To improve the reaction rate:
-
Use of a Lewis Acid: The addition of a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂), can activate the ketone towards nucleophilic attack and facilitate imine formation.[5]
-
Solvent Choice: The reaction is often performed in alcoholic solvents like methanol or ethanol. Ensure the solvent is anhydrous, as water can inhibit imine formation.
-
Ammonia Source: When using ammonia, it can be introduced as a solution in an alcohol or as ammonium acetate. Using a large excess of the amine source can help drive the equilibrium towards imine formation.[6]
Q3: I am using sodium cyanoborohydride, but the yield is still not optimal. What other parameters can I adjust?
A3: While NaBH₃CN is a good choice, its effectiveness can be influenced by the reaction conditions. Ensure the pH is maintained in the optimal range of 4-6. You can use a buffer or add a weak acid like acetic acid. Also, consider the stoichiometry of the reagents. A slight excess of the amine and the reducing agent is typically used. For hindered ketones, a longer reaction time may be necessary. Monitoring the reaction progress by an appropriate analytical technique is crucial to determine the optimal reaction time.
Troubleshooting Guide: Catalytic Reductive Amination
| Issue | Potential Cause | Recommended Action |
| High Alcohol Byproduct | Reducing agent is too strong | Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃. |
| Unfavorable pH | Maintain a mildly acidic pH (4-6) to promote imine formation. | |
| Slow or Incomplete Reaction | Steric hindrance of the ketone | Add a Lewis acid catalyst (e.g., Ti(OiPr)₄). |
| Insufficient amine concentration | Use a larger excess of the ammonia source. | |
| Low Yield with NaBH₃CN | Suboptimal pH | Ensure the pH is maintained between 4 and 6. |
| Insufficient reaction time | Monitor the reaction and allow it to proceed to completion. |
Experimental Workflow: Catalytic Reductive Amination
Caption: General workflow for catalytic reductive amination of 5-Methyl-2-heptanone.
Section 3: Purification and Characterization
Proper purification and characterization are essential to obtain high-purity this compound and to confirm its identity.
Purification Protocol
-
Quenching and Neutralization: After the reaction is complete, the mixture is typically cooled and carefully quenched. For the Leuckart reaction, the acidic solution is made basic (pH > 10) with a strong base like NaOH to deprotonate the ammonium salt and liberate the free amine.
-
Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as diethyl ether or dichloromethane, to move the amine into the organic phase. Multiple extractions are recommended to maximize recovery.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Distillation: The crude amine is then purified by fractional distillation under reduced pressure to separate it from any unreacted starting materials, byproducts, and high-boiling point impurities. The boiling point of this compound is approximately 157-158°C at atmospheric pressure.[7]
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Technique | Expected Observations |
| GC-MS | A major peak corresponding to the molecular ion of this compound (m/z = 129.24).[8] |
| ¹H NMR | Characteristic signals for the different proton environments in the molecule. |
| ¹³C NMR | Distinct peaks for each of the eight carbon atoms.[8] |
| FT-IR | N-H stretching vibrations in the region of 3300-3400 cm⁻¹. |
Conclusion
The synthesis of this compound can be successfully achieved through either the Leuckart reaction or catalytic reductive amination. By understanding the underlying chemical principles and potential pitfalls of each method, researchers can effectively troubleshoot and optimize their synthetic protocols to achieve high yields and purity. This guide provides a framework for addressing common challenges and making informed decisions to improve your experimental outcomes.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Synthesis of 5-Methyl-2-heptanamine
Welcome to the Technical Support Center for the asymmetric synthesis of 5-Methyl-2-heptanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges in achieving high enantioselectivity.
I. Troubleshooting Guide: Poor Enantioselectivity
This section addresses specific issues you might encounter during the synthesis of this compound, leading to suboptimal enantiomeric excess (ee%). Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My asymmetric reductive amination of 5-methyl-2-heptanone is resulting in low ee%. What are the primary factors I should investigate?
Poor enantioselectivity in asymmetric reductive amination is a common issue that can often be traced back to several critical experimental parameters. A systematic approach to troubleshooting is essential for identifying the root cause.
Potential Causes & Corrective Actions:
-
Catalyst Integrity and Activity: The chiral catalyst is the cornerstone of enantioselective synthesis. Its purity, activity, and proper handling are paramount.
-
Purity: Ensure the chiral ligand and metal precursor used to form the catalyst are of the highest purity. Trace impurities can act as catalyst poisons or promote non-selective background reactions.[1][2]
-
Air and Moisture Sensitivity: Many catalysts, particularly those based on transition metals like Ruthenium and Rhodium, are sensitive to air and moisture.[2] Rigorous exclusion of air and moisture using standard Schlenk line or glovebox techniques is crucial. All solvents and reagents must be thoroughly dried.
-
Catalyst Deactivation: The catalyst may degrade over the course of the reaction.[3][4] This can be caused by product inhibition, impurities in the substrate, or inherent instability under the reaction conditions.[3][5] Consider a higher catalyst loading or a fed-batch addition of the catalyst.
-
-
Reaction Conditions: The reaction environment plays a significant role in the stereochemical outcome.
-
Temperature: Temperature control is critical. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[1] Perform a temperature screen (e.g., from room temperature down to -78 °C) to find the optimal condition.
-
Solvent Effects: The solvent can influence the catalyst's conformation and the solubility of reactants, thereby affecting enantioselectivity. Screen a range of anhydrous, non-coordinating solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF).[1]
-
Pressure (for Hydrogenation): In asymmetric hydrogenation, hydrogen pressure can impact both the reaction rate and enantioselectivity. Optimize the pressure to ensure sufficient hydrogen availability without promoting side reactions.
-
-
Reagent Quality:
Question 2: I'm observing inconsistent ee% between batches. What could be the cause of this poor reproducibility?
Inconsistent results often point to subtle variations in experimental setup and reagent handling.
Potential Causes & Corrective Actions:
-
Inconsistent Catalyst Preparation: If the catalyst is prepared in situ, slight variations in the pre-formation time, temperature, or stoichiometry of the ligand and metal precursor can lead to different active catalyst concentrations and compositions.[1] Standardize your catalyst preparation protocol meticulously.
-
Variable Reagent Quality: The purity of solvents and reagents can vary between batches. Always use freshly distilled or purchased anhydrous solvents. The quality of the reducing agent (e.g., H₂, formic acid, isopropanol) should also be consistent.
-
Atmospheric Contamination: Inconsistent exclusion of air and moisture can lead to variable catalyst deactivation and, consequently, fluctuating ee%.[2] Ensure your inert atmosphere techniques are robust and consistently applied.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most effective methods for the enantioselective synthesis of this compound?
Several highly effective methods are available, with the choice depending on available equipment, scale, and desired purity.
-
Asymmetric Reductive Amination: This is a direct and atom-economical approach where 5-methyl-2-heptanone is reacted with an amine source in the presence of a chiral catalyst and a reducing agent.[7][8] Transition metal catalysts, particularly those based on Ruthenium and Iridium with chiral phosphine ligands, have shown excellent results.[9]
-
Biocatalysis using Transaminases (TAs): ω-Transaminases are enzymes that can catalyze the asymmetric synthesis of chiral amines with exceptional enantioselectivity (>99% ee) under mild, aqueous conditions.[10][11] This method is environmentally friendly and highly scalable.[12] The reaction involves the transfer of an amino group from an amino donor (e.g., isopropylamine) to the ketone.[13]
-
Asymmetric Hydrogenation of an Intermediate Imine: This two-step process involves the formation of an imine from 5-methyl-2-heptanone, followed by asymmetric hydrogenation using a chiral catalyst. While less direct, it can offer high enantioselectivity.
Q2: Can additives be used to improve the enantioselectivity of my reaction?
Yes, in some cases, the addition of specific additives can significantly enhance enantioselectivity.[14][15]
-
Acidic or Basic Additives: The presence of an acid or a base can influence the catalytic cycle and the nature of the active catalyst, thereby affecting the stereochemical outcome.[5][9]
-
Chiral Additives: In some systems, the use of a chiral additive can lead to a cooperative effect, enhancing the enantioselectivity of the primary chiral catalyst.[16][17]
-
Alcohol Additives: For certain asymmetric hydrogenations, bulky alcohol additives have been shown to improve enantioselectivity.[18]
Q3: How do I determine the enantiomeric excess (ee%) of my this compound product?
The most common and accurate method for determining the ee% of a chiral amine is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . This involves:
-
Derivatization (Optional but often necessary): The primary amine may need to be derivatized with a suitable achiral reagent (e.g., an acyl chloride or isocyanate) to improve its chromatographic properties and interaction with the chiral stationary phase.
-
Chromatographic Separation: The derivatized or underivatized amine is then injected onto a chiral column. The two enantiomers will have different retention times, allowing for their separation and quantification.
-
Quantification: The ee% is calculated from the peak areas of the two enantiomers using the formula: ee% = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
III. Experimental Protocols & Data
Protocol 1: Asymmetric Reductive Amination of 5-Methyl-2-heptanone using a Ru-Catalyst
This protocol is a representative example and may require optimization for your specific catalyst system.
Materials:
-
5-Methyl-2-heptanone (purified)[6]
-
Ammonium acetate (NH₄OAc)
-
Chiral Ruthenium catalyst (e.g., a Ru-complex with a chiral diphosphine ligand)
-
Anhydrous solvent (e.g., Methanol or Toluene)
-
Molecular Hydrogen (H₂)
Procedure:
-
Reactor Setup: To a high-pressure reactor, add the chiral Ruthenium catalyst (0.1-1 mol%).
-
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add 5-methyl-2-heptanone (1.0 equiv.) and ammonium acetate (1.5 equiv.).
-
Solvent Addition: Add the anhydrous solvent via cannula.
-
Reaction: Seal the reactor, purge with H₂, and then pressurize to the desired H₂ pressure (e.g., 20-50 atm). Stir the reaction at the optimized temperature (e.g., 40-60 °C) for 12-24 hours.
-
Workup: After the reaction is complete, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography or distillation.
-
Analysis: Determine the ee% of the purified this compound by chiral HPLC or GC.
Data Summary: Impact of Reaction Parameters on Enantioselectivity
The following table summarizes the typical effects of key reaction parameters on the enantiomeric excess in an asymmetric synthesis.
| Parameter | Condition A | ee% (A) | Condition B | ee% (B) | General Trend |
| Temperature | 40 °C | 85% | 20 °C | 92% | Lower temperature often increases ee%.[1] |
| Catalyst Loading | 0.5 mol% | 90% | 1.0 mol% | 94% | Higher loading can improve ee% but increases cost. |
| Solvent | THF | 88% | Toluene | 93% | Non-coordinating solvents often give better results.[1] |
| H₂ Pressure | 10 atm | 89% | 40 atm | 95% | Optimal pressure is system-dependent. |
IV. Visualizations
Troubleshooting Workflow for Poor Enantioselectivity
Caption: A decision tree for troubleshooting poor enantioselectivity.
Key Factors Influencing Enantioselectivity
Caption: Interrelated factors affecting the final enantioselectivity.
V. References
-
Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. OUCI. 19
-
A Comparative Review of Modern Techniques for Chiral Amine Synthesis. Benchchem. 20
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. 3
-
Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications (RSC Publishing). 21
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. 10
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. 11
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. 4
-
Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. Benchchem. 1
-
Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. Benchchem. 2
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. 5
-
ω-Transaminase-Catalyzed Reductive Amination of Ketones. Thieme. 13
-
Examples of asymmetric reductive aminations catalyzed by chiral... ResearchGate. 22
-
Additive Effects on Asymmetric Catalysis. Chemical Reviews. 14
-
HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Reviews. 23
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. 8
-
Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. 7
-
Asymmetric reductive amination of ketones. Google Patents. 9
-
Effects of Chiral Additives on Enantioselectivity for Lipase-Catalyzed Esterifications in an Organic Solvent. A Remarkable Enhancement of Its Enantioselectivity Due to Cooperative Effects of Two Kinds of Additives. Bulletin of the Chemical Society of Japan. 16
-
Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts. Chemical Communications (RSC Publishing). 18
-
Effect of Additives on the Selectivity and Reactivity of Enzymes. ResearchGate. 15
-
Effects of Chiral Additives on Enantioselectivity for Lipase-Catalyzed Esterifications in an Organic Solvent. A Remarkable Enhancement of Its Enantioselectivity Due to Cooperative Effects of Two Kinds of Additives. Bulletin of the Chemical Society of Japan. 17
-
This compound | C8H19N | CID 541442. PubChem. 24
-
5-Methyl-2-heptanone | C8H16O | CID 28965. PubChem. 6
-
Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. 12
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Methyl-2-heptanone | C8H16O | CID 28965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jocpr.com [jocpr.com]
- 9. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction [ouci.dntb.gov.ua]
- 20. benchchem.com [benchchem.com]
- 21. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. annualreviews.org [annualreviews.org]
- 24. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Reductive Amination of 5-Methyl-2-Heptanone
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. Reductive amination is a cornerstone of modern synthetic chemistry for its efficiency in forming C-N bonds.[1] However, the reaction's success with specific substrates, such as the sterically accessible ketone 5-methyl-2-heptanone, hinges on a nuanced understanding of its mechanism and potential side reactions. This guide moves beyond standard protocols to address the common challenges and troubleshooting scenarios encountered in the lab, providing not just solutions, but the chemical reasoning behind them.
Section 1: Core Principles & Competing Reaction Pathways
The reductive amination of 5-methyl-2-heptanone with a primary or secondary amine is designed to proceed through the in-situ formation and subsequent reduction of an imine or iminium ion intermediate.[1][2] The efficiency of this one-pot synthesis is highly dependent on selecting a reducing agent that is chemoselective for this intermediate over the starting ketone.[3][4]
Desired Reaction Pathway
The intended transformation involves two key steps that occur concurrently in the reaction vessel:
-
Imine/Iminium Formation: The amine nucleophilically attacks the carbonyl carbon of 5-methyl-2-heptanone, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form a C=N double bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine).[2][5]
-
Reduction: A hydride-based reducing agent selectively reduces the imine or iminium ion to the final, more substituted amine product.
Caption: Desired reductive amination pathway.
However, several competing reactions can occur, leading to reduced yields and complex product mixtures. Understanding these side pathways is the first step in effective troubleshooting.
Caption: Major competing side reaction pathways.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My final product is contaminated with a significant higher molecular weight impurity. What is it and how do I prevent it?
A1: This is a classic sign of over-alkylation. The amine product you synthesize is itself a nucleophile and can react with another molecule of 5-methyl-2-heptanone still present in the mixture.[4][6] This forms a new, bulkier iminium ion, which is then reduced to a tertiary or di-alkylated amine byproduct. This issue is especially prevalent when using primary amines to synthesize secondary amines.
Causality & Mitigation Strategy:
-
Mechanism: The secondary amine product competes with the primary amine starting material for the ketone.
-
Solution 1: Adjust Stoichiometry: If your amine starting material is not the limiting reagent, try using a larger excess (1.5 to 2.0 equivalents). This statistically favors the reaction of the ketone with the starting amine over the product amine.
-
Solution 2: Employ a Stepwise Procedure: If over-alkylation persists, switch to a two-step protocol. First, form the imine by mixing the ketone and amine (often with a dehydrating agent like molecular sieves or by azeotropic removal of water). Monitor for completion by TLC or NMR. Once the starting ketone is consumed, add the reducing agent. This is particularly effective when using less selective reductants like sodium borohydride (NaBH₄).
-
Solution 3: Choose a Milder Reducing Agent: Highly reactive reducing agents can accelerate all reduction pathways. Using a milder agent like Sodium Triacetoxyborohydride (STAB) often provides better control.[7]
Q2: I'm observing a significant amount of 5-methyl-2-heptanol in my crude mixture. Why is my starting material being reduced?
A2: The direct reduction of the ketone is occurring due to a lack of chemoselectivity in your reducing agent. While the goal is to reduce the C=N bond of the imine, a sufficiently powerful hydride source will also reduce the C=O bond of the starting ketone.[4][6]
Causality & Mitigation Strategy:
-
Mechanism: Your reducing agent is not discriminating between the iminium ion and the ketone carbonyl. This is a very common issue with strong, less selective reducing agents like Sodium Borohydride (NaBH₄).[4][6]
-
Solution: Change the Reducing Agent. This is the most critical variable. The ideal reagent reduces the iminium ion much faster than the ketone.[8]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the modern reagent of choice. Its steric bulk and the electron-withdrawing acetoxy groups temper its reactivity, making it highly selective for imines and iminium ions.[7][9] It is also safer than cyanide-based reagents.[3][8]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective but is very toxic and generates hazardous cyanide waste.[2][8] Its reactivity is pH-dependent; it is most effective at reducing iminium ions at a pH of 6-7, where its rate of ketone reduction is slow.[5][9]
-
| Reducing Agent | Selectivity | Common Issues | Safety Profile |
| NaBH(OAc)₃ (STAB) | Excellent for Imine/Iminium | Water-sensitive; requires aprotic solvents.[3] | Low toxicity; non-toxic byproducts.[3][6] |
| NaBH₃CN | Very Good for Iminium (pH 6-7) | Can reduce ketones at lower pH (3-4).[5][10] | Highly Toxic. Generates HCN gas/cyanide salts.[2][8] |
| NaBH₄ | Poor | Readily reduces both ketone and imine.[4][6] | Moderately toxic. |
Q3: My reaction is sluggish, and the yield is low, with a lot of starting material remaining. What's going wrong?
A3: This points to inefficient formation of the imine/iminium intermediate. The entire reaction hinges on establishing a sufficient concentration of the imine for the reduction to proceed.
Causality & Mitigation Strategy:
-
Mechanism: The condensation of the ketone and amine to form the imine is a reversible equilibrium reaction that produces water.[2] If the equilibrium is not driven towards the imine, the reaction will stall.
-
Solution 1: Control the pH. Imine formation is catalyzed by acid. The optimal pH is typically between 4 and 6.[4][11][12]
-
Too Acidic (pH < 4): The amine starting material will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the ketone.
-
Too Basic/Neutral (pH > 7): The acid catalysis required for the dehydration of the hemiaminal intermediate is insufficient.
-
Recommendation: Add a catalytic amount (e.g., 1.0-1.2 equivalents) of a weak acid like acetic acid, especially when using STAB.[8][9][13]
-
-
Solution 2: Remove Water. Although often not necessary with modern reagents in aprotic solvents, if the reaction is still slow, consider adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced and drive the equilibrium.
-
Solution 3: Check Reagent Quality. Hydride reducing agents, especially STAB, can degrade upon exposure to atmospheric moisture.[3] Ensure you are using a fresh bottle or a properly stored reagent.
Q4: I see some unidentified, high molecular weight, colored impurities, especially after workup. Could this be an aldol reaction?
A4: Yes, it is possible. 5-Methyl-2-heptanone has enolizable protons on both carbons alpha to the carbonyl group (C1 and C3). Under either strongly acidic or basic conditions, it can undergo self-condensation to form aldol adducts, which can then dehydrate to form α,β-unsaturated ketones. These byproducts can further polymerize, leading to colored tars.
Causality & Mitigation Strategy:
-
Mechanism: The reaction conditions are inadvertently promoting the ketone to act as both an electrophile and a nucleophile (via its enolate).
-
Solution: Maintain Mildly Acidic Conditions. This side reaction underscores the importance of careful pH control. Avoid using strong acids or bases. The use of acetic acid as a catalyst generally provides a sufficiently buffered environment to promote imine formation while minimizing aldol condensation.[1] Ensure your workup procedure is also not exposing the crude mixture to harsh pH for extended periods.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best all-around reducing agent for this transformation? For general laboratory use, Sodium Triacetoxyborohydride (STAB) is the superior choice for the reductive amination of 5-methyl-2-heptanone. Its high selectivity for the iminium ion over the ketone allows for a convenient one-pot procedure with high yields and minimal byproduct formation.[3][7] Its improved safety profile over sodium cyanoborohydride is a significant advantage.[6][8]
Q2: How critical is the choice of solvent? It is very important, as it is often tied to the choice of reducing agent.
-
For STAB , which is moisture-sensitive, anhydrous aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are recommended.[3][14]
-
For NaBH₃CN and NaBH₄ , protic solvents like methanol or ethanol are commonly used.[13]
Q3: Should I perform the reaction as a one-pot or two-step procedure? This depends entirely on your reducing agent.
-
One-Pot: Recommended for selective reagents like STAB and NaBH₃CN . All components (ketone, amine, reductant, acid catalyst) can be mixed together at the start.[2][3]
-
Two-Step: Recommended for non-selective reagents like NaBH₄ . First, form the imine (Step 1), then add the reducing agent (Step 2). This prevents the reduction of the starting ketone.[4]
Q4: What are the best workup and purification strategies for the resulting amine? The basic nature of the amine product is key to its purification.
-
Quench: Carefully quench any remaining reducing agent with water or a mild acid.
-
Acid-Base Extraction: This is the most effective method.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash with a basic aqueous solution (e.g., saturated NaHCO₃ or 1M NaOH) to remove the acetic acid catalyst and other acidic impurities.
-
Extract the aqueous layer with the organic solvent.
-
To isolate the amine from neutral byproducts (like 5-methyl-2-heptanol), you can perform an acidic extraction. Wash the combined organic layers with dilute aqueous HCl (e.g., 1M). Your amine product will become protonated and move into the aqueous layer.
-
Wash the organic layer again to remove any remaining neutral impurities.
-
Basify the acidic aqueous layer with NaOH or K₂CO₃ until pH > 10, then extract your purified amine back into an organic solvent.[15]
-
-
Drying and Concentration: Dry the final organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: If further purification is needed, column chromatography on silica gel can be used. However, amines often streak on silica. This can be mitigated by pre-treating the silica with triethylamine or by using a mobile phase containing a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonium hydroxide in your eluent system).
Section 4: Optimized Experimental Protocol
This protocol provides a reliable starting point for the reductive amination of 5-methyl-2-heptanone with benzylamine as a model primary amine, using the recommended STAB reagent.
Reaction: Synthesis of N-benzyl-5-methylheptan-2-amine
-
Reagent Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-methyl-2-heptanone (1.0 eq, e.g., 1.28 g, 10.0 mmol).
-
Solvent and Amine Addition: Dissolve the ketone in anhydrous dichloromethane (DCM, 40 mL). Add benzylamine (1.05 eq, 1.13 g, 10.5 mmol).
-
Acid Catalyst: Add glacial acetic acid (1.1 eq, 0.66 g, 11.0 mmol) to the stirring solution. Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation.
-
Addition of Reducing Agent: In portions over 15 minutes, carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 3.18 g, 15.0 mmol). Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-12 hours.
-
Workup - Quench: Once the reaction is complete, slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL) to quench the reaction and neutralize the acetic acid. Stir until gas evolution ceases.
-
Workup - Extraction:
-
Separate the layers. Extract the aqueous layer twice more with DCM (2 x 25 mL).
-
Combine all organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) containing 1% triethylamine to prevent streaking.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. youtube.com [youtube.com]
- 11. glasp.co [glasp.co]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for 5-Methyl-2-heptanamine
Welcome to the technical support center for the purification of 5-Methyl-2-heptanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this chiral amine. The following troubleshooting guides and FAQs are structured to address specific issues with a focus on the underlying scientific principles.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing step-by-step solutions and the rationale behind them.
Issue 1: Low Purity After Initial Synthesis via Reductive Amination
Question: I've synthesized this compound from 5-methyl-2-heptanone via reductive amination, but my initial purity is low, with several unidentified peaks in my GC-MS analysis. How can I improve this?
Answer:
Low purity after a reductive amination is a common issue and can stem from several factors, including incomplete reaction, side reactions, and residual starting materials. A systematic approach to purification is necessary.
Causality: Reductive amination can lead to the formation of secondary amines (from the reaction of the primary amine product with another molecule of the ketone starting material) and unreacted ketone or imine intermediates.[1][2] The purification strategy must therefore be designed to remove these, as well as any catalysts or reducing agents.
Step-by-Step Troubleshooting Protocol:
-
Acid-Base Extraction to Remove Neutral Impurities:
-
Rationale: This fundamental technique leverages the basicity of the amine to separate it from neutral organic impurities like the unreacted ketone (5-methyl-2-heptanone).
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract the organic solution with an aqueous solution of a strong acid (e.g., 1 M HCl). The amine will be protonated and move into the aqueous phase, while the neutral ketone remains in the organic layer.
-
Separate the aqueous layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (pH > 10) by the slow addition of a strong base (e.g., 2 M NaOH) with cooling.
-
Extract the liberated free amine back into an organic solvent.
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Fractional Distillation for Isomer and Volatile Impurity Removal:
-
Rationale: this compound has a boiling point of approximately 157-157.5°C.[3] Fractional distillation is effective at separating it from more volatile impurities and potentially from structural isomers if their boiling points are sufficiently different.[4][5]
-
Protocol:
-
Set up a fractional distillation apparatus with a Vigreux or packed column. The length and packing of the column will determine the efficiency of the separation.
-
Perform the distillation under atmospheric or reduced pressure. Reduced pressure is often preferred for higher boiling amines to prevent decomposition.
-
Monitor the temperature at the head of the column. Collect the fraction that distills at the expected boiling point of this compound.
-
Analyze the collected fractions by GC-MS to assess purity.
-
-
Workflow for Initial Purification:
Caption: Initial purification workflow for racemic this compound.
Issue 2: Difficulty in Separating Stereoisomers
Question: I have a pure racemic mixture of this compound. How can I separate the different stereoisomers?
Answer:
Separating the stereoisomers of this compound requires a chiral resolution technique, as enantiomers and diastereomers have very similar physical properties. The most common and industrially scalable method is through the formation of diastereomeric salts.[3]
Causality: Enantiomers have identical physical properties in an achiral environment, making their separation by standard techniques like distillation or achiral chromatography impossible. By reacting the racemic amine with a chiral resolving agent (an enantiomerically pure acid), a pair of diastereomeric salts is formed.[6] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[7]
Step-by-Step Chiral Resolution Protocol using Tartaric Acid:
-
Diastereomeric Salt Formation:
-
Rationale: Tartaric acid is a readily available and effective chiral resolving agent for primary amines.[6][8]
-
Protocol:
-
Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve an equimolar amount of an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) in the same solvent, warming gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can improve the yield.
-
-
-
Fractional Crystallization:
-
Rationale: The difference in solubility between the two diastereomeric salts is exploited to isolate one of them.
-
Protocol:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
The purity of the diastereomeric salt can be improved by recrystallization.
-
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Rationale: The resolved amine needs to be freed from the chiral resolving agent.
-
Protocol:
-
Dissolve the purified diastereomeric salt in water.
-
Add a strong base (e.g., 2 M NaOH) to deprotonate the amine and neutralize the tartaric acid.
-
Extract the liberated amine with an organic solvent.
-
Dry the organic extract and remove the solvent to obtain the enantiomerically enriched this compound.
-
-
Decision Logic for Chiral Resolution:
Caption: Decision logic for the chiral resolution of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurities will largely depend on the synthetic route employed:
-
Reductive Amination of 5-methyl-2-heptanone:
-
Leuckart Reaction:
-
Hofmann Rearrangement:
-
Gabriel Synthesis:
Q2: Which chromatographic technique is best for purifying this compound?
A2: The choice of chromatography depends on the scale and the nature of the impurities.
-
For bulk purification of the free base: Normal-phase chromatography on silica gel can be challenging due to the basicity of the amine causing peak tailing. This can be mitigated by:
-
Adding a small amount of a volatile base like triethylamine to the mobile phase.
-
Using an amine-functionalized silica gel column.
-
-
For analytical and small-scale preparative separation of enantiomers: Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Polysaccharide-based chiral stationary phases are often effective for separating chiral amines.[17][18]
-
For analyzing diastereomeric purity: Gas Chromatography (GC) on a suitable capillary column can often resolve diastereomers.[19]
Q3: How can I determine the enantiomeric excess (ee) of my purified this compound?
A3: Several analytical techniques can be used:
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[20] | High accuracy and resolution. | Requires specialized and often expensive columns. |
| Chiral GC | Separation of enantiomers on a chiral stationary phase. | High resolution for volatile compounds. | May require derivatization to increase volatility. |
| NMR Spectroscopy | Using a chiral solvating agent to induce different chemical shifts for the enantiomers.[21] | Rapid analysis, no separation needed. | Lower accuracy than chromatography, requires a suitable chiral solvating agent. |
Q4: Can I use distillation to separate the diastereomers of this compound?
A4: While diastereomers have different physical properties, their boiling points are often very close. Standard fractional distillation is unlikely to provide efficient separation. However, for diastereomeric salts formed during chiral resolution, the separation is achieved by fractional crystallization based on solubility differences, not distillation.[6][7]
III. References
-
A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem. Available from: --INVALID-LINK--
-
Chiral resolution. Wikipedia. Available from: --INVALID-LINK--
-
Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by HPLC. J-Stage. Available from: --INVALID-LINK--
-
Fast further purification of diastereomeric salts of a nonracemic acid by gas antisolvent fractionation. PubMed. Available from: --INVALID-LINK--
-
Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. Benchchem. Available from: --INVALID-LINK--
-
A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Derivatives. Benchchem. Available from: --INVALID-LINK--
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: --INVALID-LINK--
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: --INVALID-LINK--
-
Fractional distillation. Wikipedia. Available from: --INVALID-LINK--
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available from: --INVALID-LINK--
-
What is Fractional Distillation?. The Chemistry Blog. Available from: --INVALID-LINK--
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available from: --INVALID-LINK--
-
Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines. ACS Publications. Available from: --INVALID-LINK--
-
Hofmann Rearrangement. Alfa Chemistry. Available from: --INVALID-LINK--
-
HOFMANN REARRANGEMENT. PHARMD GURU. Available from: --INVALID-LINK--
-
Gabriel synthesis. Wikipedia. Available from: --INVALID-LINK--
-
THE LEUCKART REACTION. organic-chemistry.org. Available from: --INVALID-LINK--
-
Hofmann Rearrangement. Chem-Station. Available from: --INVALID-LINK--
-
Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines. Analytical Chemistry. Available from: --INVALID-LINK--
-
Leuckart reaction. Wikipedia. Available from: --INVALID-LINK--
-
Hofmann rearrangement. Wikipedia. Available from: --INVALID-LINK--
-
Gabriel Synthesis: Mechanism & Examples. NROChemistry. Available from: --INVALID-LINK--
-
Hofmann Rearrangement: Mechanism, application. Chemistry Notes. Available from: --INVALID-LINK--
-
Gabriel Synthesis. Chemistry LibreTexts. Available from: --INVALID-LINK--
-
The Gabriel Synthesis. Chemistry Steps. Available from: --INVALID-LINK--
-
Preparation of Aliphatic Amines by the Leuckart Reaction. ResearchGate. Available from: --INVALID-LINK--
-
The Gabriel Synthesis. Master Organic Chemistry. Available from: --INVALID-LINK--
-
Reductive aminations by imine reductases: from milligrams to tons. PMC. Available from: --INVALID-LINK--
-
Reductive amination. Wikipedia. Available from: --INVALID-LINK--
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available from: --INVALID-LINK--
-
Studies On The Leuckart Reaction. Scribd. Available from: --INVALID-LINK--
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. Available from: --INVALID-LINK--
-
Application Note – Reductive Amination. Sigma-Aldrich. Available from: --INVALID-LINK--
-
Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents. Available from: --INVALID-LINK--
References
- 1. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pharmdguru.com [pharmdguru.com]
- 15. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 16. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Peak Tailing in Aliphatic Amine Analysis
Welcome to the technical support center for chromatographic analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of peak tailing when analyzing aliphatic amines. As Senior Application Scientists, we've structured this guide to explain not just the "how" but the "why" behind these experimental strategies, ensuring you can build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it officially measured?
A: Peak tailing is a distortion where a chromatographic peak is not symmetrical, and its trailing edge is broader than its leading edge.[1][2] In an ideal separation, a peak should have a symmetrical, Gaussian shape.[1][3] Tailing compromises the accuracy of quantification and reduces the resolution between adjacent peaks.[1]
This asymmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . While the terms are often used interchangeably, their calculation methods differ slightly between pharmacopoeias.
-
USP Tailing Factor (Tf): The United States Pharmacopeia (USP) calculates the tailing factor at 5% of the peak height.[4][5] The formula is Tf = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% height and f is the distance from the peak's leading edge to the midpoint at 5% height.[3]
-
EP Asymmetry Factor (As): The European Pharmacopoeia (EP) measures asymmetry at 10% of the peak height.[5][6]
A perfectly symmetrical peak has a value of 1.0. Generally, a tailing factor between 0.9 and 1.2 is considered ideal, while a value greater than 1.5 indicates significant tailing that requires correction.[3]
Q2: Why are aliphatic amines so prone to peak tailing in reversed-phase HPLC?
A: Aliphatic amines are basic compounds that are easily protonated in typical reversed-phase mobile phases, acquiring a positive charge (R-NH₃⁺). This characteristic is the primary reason for their problematic peak shape. The issue stems from unwanted secondary interactions with the stationary phase.[7]
The core problem lies with the silica backbone of most reversed-phase columns. During manufacturing, not all surface silanol groups (Si-OH) are bonded with the C18 or C8 ligands.[2][8] These residual silanol groups are acidic and can exist in an ionized state (Si-O⁻) at mobile phase pH values above approximately 3.[7][8]
The positively charged amine analyte can then interact strongly with these negatively charged silanol sites via an ion-exchange mechanism.[1][9][10] This secondary retention mechanism is much stronger than the intended hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a tailing peak.[2][11]
Q3: What are the primary causes of peak tailing for amines?
A: The causes can be grouped into chemical interactions and system or column issues.
| Cause Category | Specific Problem | Description |
| Chemical Interactions | Silanol Interactions | This is the most common cause. Positively charged amines interact with negatively charged residual silanol groups on the silica stationary phase.[1][2][3][11] |
| Mobile Phase pH | If the mobile phase pH is close to the amine's pKa, both ionized and neutral forms of the analyte will exist, leading to split or broad peaks.[3][12] | |
| Metal Contamination | Trace metals (like iron or aluminum) in the silica matrix or from stainless-steel system components can act as active sites, chelating with amines and causing severe tailing.[2][11] | |
| Column & System Issues | Column Degradation | Over time, the stationary phase can degrade, exposing more silanol groups. A void at the column inlet or a blocked frit can also distort peak shape.[1][11] |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing and poor connections between the column and detector can cause the separated peak to broaden and tail.[3][11] | |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to a non-ideal peak shape.[11] |
Troubleshooting Guide: From First Principles to Advanced Solutions
Problem 1: My amine peak is tailing on a standard C18 column. What should I do first?
Root Cause Analysis: The first and most powerful parameter to adjust is the mobile phase pH. The goal is to control the ionization state of both your aliphatic amine analyte and the column's residual silanol groups to minimize unwanted ionic interactions.
Solution: Adjust and Buffer the Mobile Phase pH
You have two primary strategies based on pH:
-
Low pH (Ion Suppression): By lowering the mobile phase pH to be at least 2 units below the pKa of the silanol groups (pKa ≈ 3.8-4.2), you ensure the silanols are protonated (Si-OH) and neutral.[8] At a pH of ~2.5-3.0, the silanols are largely unionized, which prevents the strong ion-exchange interaction with the protonated amine.[9] Your amine will be fully protonated (R-NH₃⁺) and will elute with a much-improved peak shape.
-
High pH (Analyte Suppression): Alternatively, you can raise the mobile phase pH to be at least 2 units above the pKa of your aliphatic amine (typically pKa ≈ 9-11). This deprotonates the amine, making it neutral (R-NH₂). A neutral analyte will not engage in strong ionic interactions with the deprotonated silanols (Si-O⁻). This strategy requires a pH-stable column.
dot
Caption: pH strategies to minimize amine-silanol interactions.
Experimental Protocol 1: Mobile Phase pH Adjustment
-
Determine Analyte pKa: Find the pKa of your target aliphatic amine from literature or predictive software.
-
Select a Buffer: Choose a buffer with a pKa value within ±1 pH unit of your target mobile phase pH.[13] This is critical for method robustness.
-
For Low pH (2.5-3.5): Phosphate or Formate buffers are excellent choices.[14]
-
For High pH (9-11): Ammonium or borate buffers can be used, but ensure your column is compatible.
-
-
Prepare Aqueous Buffer: Prepare the buffer at a concentration of 10-25 mM. Higher concentrations can improve peak shape but may precipitate when organic solvent is added.
-
Adjust pH: Adjust the pH of the aqueous portion only before adding the organic modifier (e.g., acetonitrile, methanol).
-
Final Mobile Phase: Mix the pH-adjusted aqueous buffer with the organic solvent to your desired ratio. Filter and degas the final mobile phase.
-
Equilibrate: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
Problem 2: Adjusting pH helped, but my peak is still tailing.
Root Cause Analysis: While pH adjustment is effective, it may not completely eliminate secondary interactions. Highly active silanol sites may still interact with your analyte. The next step is to competitively block these sites using a mobile phase additive.
Solution: Use a Competing Base Additive
Mobile phase additives, often called "silanol blockers," are small amine compounds that are added to the mobile phase at a low concentration.[9] These additives, such as Triethylamine (TEA), are also basic and will preferentially interact with the active silanol sites, effectively shielding them from your analyte. Your analyte then experiences a more homogenous, hydrophobic surface, resulting in a sharper, more symmetrical peak.
dot
Caption: Mechanism of a competing base additive (TEA).
Protocol 2: Mobile Phase Preparation with Triethylamine (TEA)
-
Start with a Low pH Mobile Phase: Prepare your mobile phase as described in Protocol 1, targeting a pH between 2.5 and 3.5.
-
Add TEA: To the final, mixed mobile phase, add high-purity triethylamine to a final concentration of 0.1% to 0.5% (v/v). A good starting point is often 0.1%.
-
Re-adjust pH (If Necessary): The addition of TEA will raise the pH. If precise pH control is critical for your separation selectivity, you may need to add a small amount of acid (e.g., formic acid or phosphoric acid) to bring the pH back to your target.
-
Mix and Equilibrate: Thoroughly mix the final mobile phase, filter, degas, and equilibrate the column extensively.
Scientist's Note: TEA is a classic choice, but it has UV absorbance below 220 nm. For low-UV LC-MS applications, consider alternatives like dimethylcyclohexylamine or using a column designed for basic compounds to avoid additives altogether.
Problem 3: I'm still seeing tailing even with pH and additives. Could it be my column?
A: Absolutely. If mobile phase optimization doesn't solve the problem, the issue is likely the column itself. Not all C18 columns are created equal, especially when it comes to analyzing basic compounds.
Solution: Select a Modern, High-Purity, End-Capped Column
-
Use Type B Silica: Modern columns are made from high-purity "Type B" silica, which has significantly lower trace metal contamination and more homogenous, less acidic silanol groups compared to older "Type A" silica.[2][9]
-
Choose an End-Capped Column: "End-capping" is a process where the manufacturer uses a small silanizing reagent (like trimethylchlorosilane) to bond many of the remaining free silanol groups after the primary C18 bonding.[1][8][9] This dramatically reduces the number of active sites available for secondary interactions.[7] Double end-capped columns offer even better performance for basic compounds.[15]
-
Consider Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain or at the end. This polar group provides a shielding effect, further preventing the analyte from accessing the underlying silica surface and improving peak shape for bases.
| Column Technology | Mechanism for Reducing Tailing | Best For |
| Standard End-Capped (Type B Silica) | Reduces the number of accessible silanol groups. | General purpose analysis of basic compounds. |
| Double End-Capped | Maximizes the coverage of residual silanols for a highly inert surface.[15] | Strongly basic or challenging amines. |
| Polar-Embedded/Endcapped | Shields residual silanols and offers alternative selectivity. | Basic compounds where additives are undesirable (e.g., LC-MS). |
| Hybrid Silica (e.g., BEH) | Organo-silica hybrid particles are more resistant to high pH, allowing analyte suppression. | Methods requiring high pH mobile phases. |
Problem 4: I suspect metal contamination is causing tailing. How can I confirm and fix this?
Root Cause Analysis: Metal ions from the HPLC system's stainless-steel components (pump, tubing, injector) or from the column's silica itself can chelate with certain amines, causing severe peak tailing. This is often analyte-specific and can appear even on new columns.
Solution: System Passivation and Use of Chelating Agents
Passivation involves deactivating the metallic surfaces of your HPLC system. Adding a weak chelating agent to the mobile phase can also be highly effective.
Protocol 3: HPLC System Passivation and Use of a Chelator
-
Initial System Flush: Replace the column with a union. Flush the entire HPLC system with a sequence of solvents, such as Isopropanol, then water, then 50:50 Methanol:Water for 30 minutes each at a high flow rate (e.g., 2-3 mL/min).
-
Passivation with a Chelator: Prepare a solution of 0.1% Ethylenediaminetetraacetic acid (EDTA) in water. Flush the entire system (without the column) with this solution for 1-2 hours. EDTA is a strong chelating agent that will bind to and remove active metal ions from the system surfaces.
-
Final Flush: Flush the EDTA solution out of the system with HPLC-grade water, followed by your initial mobile phase.
-
Re-install Column and Equilibrate: Install the column and equilibrate thoroughly.
-
Mobile Phase Additive (Optional): For persistent issues, consider adding a very low concentration (e.g., 0.05 mM) of a weak chelator like citric acid to your mobile phase. This can "scavenge" any metal ions that may leach during the run, but always check for compatibility with your method and detector.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Back-to-Basics #5: Tailing | Separation Science [sepscience.com]
- 5. silicycle.com [silicycle.com]
- 6. youtube.com [youtube.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. chromanik.co.jp [chromanik.co.jp]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. acdlabs.com [acdlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. veeprho.com [veeprho.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of 5-Methyl-2-heptanamine and its Derivatives
Welcome to the technical support center for 5-Methyl-2-heptanamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these aliphatic amines. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experiments and drug development processes.
Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your research.
Observation: Inconsistent Potency or Activity in Biological Assays
Question: We are observing variable results in our bioassays with a batch of this compound that has been stored for some time. What could be the cause?
Answer: Inconsistent biological activity is a common indicator of compound degradation. Aliphatic amines like this compound are susceptible to several degradation pathways that can alter their chemical structure and, consequently, their biological function. The primary culprits are oxidation and reaction with atmospheric carbon dioxide.
-
Oxidative Degradation: The primary amine group in this compound is a key site for oxidation. Atmospheric oxygen can lead to the formation of various degradation products, including the corresponding hydroxylamine, nitroso, or nitro compounds.[1][2] These transformations fundamentally change the molecule's electronic and steric properties, which can drastically reduce or alter its binding affinity to its biological target.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2 to form carbamate salts.[3][4] While this is often a reversible process, it can alter the effective concentration of the free amine in your sample, leading to lower than expected potency.
Troubleshooting Protocol:
-
Characterize the Stored Sample:
-
Utilize High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) to assess the purity of your stored sample.[5][6][7] Compare the chromatogram to that of a freshly prepared or newly acquired standard. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Mass Spectrometry (MS) is invaluable for identifying potential degradation products.[5][8][9][10][11] Look for masses corresponding to the addition of oxygen atoms (oxidation) or CO2 (carbamation).
-
Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation of degradation products if they are present in sufficient quantities.[8][12][13]
-
-
Implement Proper Storage Conditions:
-
Store this compound and its derivatives under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and carbon dioxide.
-
For long-term storage, keep the compound in a tightly sealed container at low temperatures (-20°C or -80°C).
-
Consider storing the compound as a salt (e.g., hydrochloride salt), which can be more stable than the free base.
-
Observation: Color Change or Precipitation in Solution
Question: Our stock solution of a this compound derivative has turned yellow and a precipitate has formed. What is happening?
Answer: Color changes and precipitation are strong indicators of chemical degradation. Lower aliphatic amines are often colorless liquids, but they can become colored upon storage due to atmospheric oxidation. The formation of insoluble degradation products can lead to precipitation.
-
Oxidation Products: The oxidation of primary aliphatic amines can lead to the formation of N-oxides and nitroalkanes.[1][2] These oxidized species can be less soluble than the parent amine, leading to precipitation. Furthermore, complex polymerization reactions can be initiated by initial oxidation steps, resulting in colored, insoluble materials.
-
Photodegradation: Exposure to light, particularly UV light, can promote the degradation of aliphatic amines.[14][15] This can lead to the formation of a complex mixture of degradation products, some of which may be colored and/or insoluble.
Troubleshooting Protocol:
-
Protect from Light:
-
Store solutions of this compound and its derivatives in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize the exposure of your samples to ambient light during experimental procedures.
-
-
Solvent and pH Considerations:
-
The stability of amines can be highly dependent on the pH of the solution. Degradation can be accelerated in both highly acidic and highly basic conditions.[16]
-
Ensure the solvent used is of high purity and free of peroxides, which can initiate oxidation.
-
-
Filtration and Re-analysis:
-
If a precipitate has formed, it should be removed by filtration before use to ensure accurate concentration determination of the remaining soluble compound.
-
The filtered solution should be re-analyzed by HPLC to determine the concentration of the active compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at or below -20°C. It should be protected from light and moisture.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can accelerate thermal degradation of aliphatic amines.[4][17][18][19] This process can be complex and may involve reactions with other components in a formulation, including CO2.[3] It is recommended to avoid prolonged exposure to high temperatures.
Q3: Are there any particular solvents I should avoid when working with this compound?
A3: Avoid using solvents that may contain impurities like peroxides (e.g., aged ethers), as these can promote oxidative degradation. Additionally, be mindful of the pH of your solvent system, as extremes in pH can catalyze degradation.[16]
Q4: How can I monitor the stability of my this compound samples over time?
A4: A stability-indicating HPLC method is the best approach for monitoring the purity of your samples over time.[20][21] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Regular analysis of a reference sample stored under ideal conditions can help you track any changes in purity.
Q5: What are the primary degradation pathways for a primary aliphatic amine like this compound?
A5: The main degradation pathways are:
-
Oxidation: Leading to hydroxylamines, nitrosoalkanes, and nitroalkanes.[1][2][22]
-
Thermal Degradation: Can lead to a variety of products, often through complex reaction pathways.[17][19]
Data and Protocols
Table 1: Summary of Potential Degradation Products of this compound
| Degradation Pathway | Potential Products | Analytical Detection |
| Oxidation | 5-Methyl-N-hydroxy-2-heptanamine, 5-Methyl-2-nitrosoheptane, 5-Methyl-2-nitroheptane | LC-MS, GC-MS |
| Reaction with CO2 | 5-Methyl-2-heptylcarbamate | HPLC-MS, NMR |
| Thermal Degradation | Complex mixture, potential for oligomerization | GC-MS, LC-MS |
| Photodegradation | Complex mixture of smaller fragments and rearranged products | GC-MS, LC-MS |
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[23][24][25]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at a temperature below its boiling point (e.g., 100°C) for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all samples, along with an unstressed control, by a suitable analytical method, such as HPLC-UV/MS.
-
Compare the chromatograms to identify degradation peaks. Use the MS data to propose structures for the degradation products.
-
Visualizations
Diagram 1: Potential Oxidative Degradation Pathway of this compound
Caption: Oxidative degradation of this compound.
Diagram 2: Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: Troubleshooting inconsistent bioassay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. matheo.uliege.be [matheo.uliege.be]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. eprints.um.edu.my [eprints.um.edu.my]
- 9. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. nilu.com [nilu.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. uknowledge.uky.edu [uknowledge.uky.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. ijsdr.org [ijsdr.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. biopharminternational.com [biopharminternational.com]
- 24. biomedres.us [biomedres.us]
- 25. medcraveonline.com [medcraveonline.com]
Navigating the Synthesis Scale-Up of 5-Methyl-2-heptanamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-Methyl-2-heptanamine. As Senior Application Scientists, we understand that transitioning a synthetic route from the laboratory bench to a pilot or manufacturing scale introduces a unique set of challenges. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of scaling up the synthesis of this key aliphatic amine. We will focus on the prevalent synthetic method: the reductive amination of 5-methyl-2-heptanone.
Section 1: Core Synthesis Strategy and Inherent Scale-Up Hurdles
The primary industrial route to this compound involves the reductive amination of 5-methyl-2-heptanone. This process, while straightforward in principle, presents several challenges when transitioning to larger scales.
The Reaction Pathway: Reductive Amination
The overall transformation is depicted below. The reaction proceeds via the initial formation of an imine intermediate from the ketone and ammonia, which is then reduced in situ to the desired primary amine.[1]
Caption: Reductive amination of 5-methyl-2-heptanone.
Foreseeable Scale-Up Challenges at a Glance
| Challenge Category | Specific Issues Encountered During Scale-Up |
| Reaction Kinetics & Control | Exothermic reaction profile, imine stability, competing side reactions. |
| Reagent & Solvent Handling | Safe handling of large quantities of ammonia and reducing agents, solvent selection for optimal reactivity and work-up. |
| Product Purity & Byproducts | Formation of secondary amines, residual starting materials, and other impurities. |
| Downstream Processing | Efficient isolation and purification of the final product, waste stream management. |
| Stereochemical Control | For chiral synthesis, maintaining enantiopurity during scale-up. |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the scale-up of this compound synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?
A1: A drop in yield during scale-up is a common issue and can be attributed to several factors:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of the reactants (ketone, ammonia, and reducing agent) is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete conversion and the formation of byproducts.
-
Poor Temperature Control: The reductive amination is exothermic, particularly the reduction step.[2] Inadequate heat removal in a large reactor can lead to a temperature increase, which can promote side reactions or decomposition of the product.
-
Ammonia Concentration: On a larger scale, maintaining a sufficient concentration of ammonia in the reaction mixture can be difficult due to its volatility. Ensure your reactor is adequately sealed and consider using a solution of ammonia in a suitable solvent (e.g., methanol) for better control over its addition.
-
Rate of Addition: The rate of addition of the reducing agent becomes critical at scale. A slow, controlled addition is necessary to manage the exotherm and minimize side reactions.
Troubleshooting Steps:
-
Reactor Agitation Study: Evaluate the efficiency of your reactor's mixing system. Consider using baffles or a different impeller design to improve mixing.
-
Calorimetry Studies: Perform reaction calorimetry (RC1) studies to understand the heat flow of the reaction at your desired scale. This will help in designing an appropriate cooling strategy.
-
Controlled Reagent Addition: Implement a programmed, slow addition of the reducing agent and ammonia solution using a dosing pump.
Q2: I am observing a significant amount of a higher boiling point impurity in my crude product. What is it likely to be and how can I minimize it?
A2: The most probable high-boiling impurity is the secondary amine, formed by the reaction of the newly formed this compound with another molecule of 5-methyl-2-heptanone.
Caption: Formation of secondary amine byproduct.
Minimization Strategies:
-
Excess Ammonia: Using a significant excess of ammonia will statistically favor the reaction of the ketone with ammonia over the reaction with the primary amine product.[3][4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the secondary amine formation more than the primary amine formation.
-
One-Pot Two-Step Procedure: Instead of a direct reductive amination, consider a two-step, one-pot approach. First, form the imine by reacting the ketone with ammonia, and then, in a second step, add the reducing agent. This can sometimes provide better control.
Q3: The handling of sodium borohydride on a multi-kilogram scale is a safety concern. What are the key precautions and potential alternatives?
A3: Sodium borohydride (NaBH₄) is a reactive reagent, and its handling on a large scale requires strict safety protocols.
Key Safety Concerns with NaBH₄:
-
Hydrogen Evolution: NaBH₄ reacts with protic solvents (like methanol or water) to produce flammable hydrogen gas. This reaction is exothermic and can accelerate, leading to a dangerous pressure buildup and a flammable atmosphere in the reactor.[2]
-
Exothermic Reaction: The reduction of the imine is highly exothermic. A runaway reaction can occur if the addition of NaBH₄ is too fast or if cooling is inadequate.[2]
-
Dust Explosion: Finely powdered NaBH₄ can form explosive mixtures with air.
Safe Handling Procedures:
-
Inert Atmosphere: Always handle and charge NaBH₄ under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.
-
Controlled Addition: Add NaBH₄ portion-wise or as a solution in a suitable, dry solvent to control the reaction rate and temperature.
-
Adequate Venting: Ensure the reactor is equipped with an adequate venting system to safely manage any hydrogen gas evolution.
-
Emergency Preparedness: Have appropriate fire extinguishing equipment (Class D for metal fires) readily available.
Alternatives to Sodium Borohydride for Scale-Up:
-
Catalytic Hydrogenation: This is a common industrial method for reductive amination. It uses hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium on carbon). This method avoids the use of stoichiometric metal hydrides and often produces cleaner reaction profiles. However, it requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.[5]
-
Leuckart Reaction: This reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[6][7] It typically requires higher temperatures but can be a viable alternative.
Q4: My final product is difficult to purify by distillation. Are there other scalable purification methods?
A4: While fractional distillation is a common method for purifying amines, challenges such as the presence of close-boiling impurities or azeotrope formation can arise. The boiling point of this compound is approximately 157-157.5°C.[8]
Alternative/Complementary Purification Strategies:
-
Salt Crystallization: Convert the crude amine into a salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid. The salt will have significantly different solubility properties than the non-basic impurities, allowing for purification by crystallization. The pure amine can then be liberated by treatment with a base. This is also the basis for chiral resolution.
-
Carbon Dioxide Complexation: Primary amines can form solid carbamates upon reaction with carbon dioxide. This can be a selective method to separate the primary amine from secondary amines and other impurities. The amine can be recovered by heating the carbamate.[9]
-
Extractive Work-up: A well-designed series of aqueous extractions at different pH values can effectively remove acidic, basic, and neutral impurities.
Q5: I need to produce a single enantiomer of this compound. What are the scalable approaches?
A5: The production of a single enantiomer is a common requirement in the pharmaceutical industry.[6] There are two primary strategies for this at scale:
-
Asymmetric Synthesis (Direct Approach):
-
Catalytic Asymmetric Reductive Amination: This is a highly efficient method that uses a chiral catalyst to directly convert the achiral ketone into a single enantiomer of the amine.[2][10][11] This approach is often preferred in modern process chemistry as it is atom-economical.
-
Challenges: The development of a suitable catalyst and reaction conditions for a specific substrate can be time-consuming and the catalysts can be expensive. Catalyst poisoning by the amine product can also be an issue.[2]
-
-
Chiral Resolution (Classical Approach):
-
Diastereomeric Salt Crystallization: This involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts.[12][13][14][15] These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.
-
Advantages: This is a well-established and robust technique that is often easier to implement on a large scale than asymmetric catalysis.
-
Disadvantages: The theoretical maximum yield is 50% unless the unwanted enantiomer can be racemized and recycled. The process can be solvent and time-intensive.
-
Recommended Protocol for Chiral Resolution with Tartaric Acid:
-
Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of an equimolar amount of L-(+)-tartaric acid in the same solvent.
-
Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Isolate the crystals by filtration.
-
Recrystallize the salt to improve diastereomeric purity.
-
Treat the purified salt with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the enantiomerically enriched amine with a suitable organic solvent.
Section 3: Experimental Protocols
Protocol 3.1: Scale-Up Synthesis of Racemic this compound via Reductive Amination with Sodium Borohydride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 5-Methyl-2-heptanone | 128.21 | 10.0 | 78.0 |
| Ammonia (as 25% w/w aq. solution) | 17.03 | 21.2 | 311.9 (4 eq) |
| Sodium Borohydride (NaBH₄) | 37.83 | 3.5 | 92.5 (1.2 eq) |
| Methanol | 32.04 | 50 L | - |
| Hydrochloric Acid (37%) | 36.46 | As needed | - |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | As needed | - |
| Toluene | 92.14 | 30 L | - |
Procedure:
-
Reactor Setup: Charge a 200 L glass-lined reactor with 5-Methyl-2-heptanone (10.0 kg) and methanol (30 L). Begin agitation and cool the mixture to 0-5 °C under a nitrogen atmosphere.
-
Ammonia Addition: Slowly add the 25% aqueous ammonia solution (21.2 kg) to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Imine Formation: Stir the mixture at 5-10 °C for 2-4 hours to allow for imine formation. Monitor the reaction progress by GC-MS.
-
Reduction: In a separate vessel, prepare a solution of sodium borohydride (3.5 kg) in 20 L of 50% aqueous sodium hydroxide. Slowly add this solution to the reactor over 4-6 hours, ensuring the internal temperature does not exceed 15 °C. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation and monitoring of the reactor headspace.
-
Quench: Once the reaction is complete (as determined by GC-MS), slowly and carefully quench the reaction by adding 37% hydrochloric acid until the pH is acidic (pH < 2) to decompose any remaining borohydride. Maintain the temperature below 20 °C during the quench.
-
Work-up:
-
Add toluene (30 L) to the reactor.
-
Adjust the pH of the aqueous layer to >12 with 50% sodium hydroxide solution.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 15 L).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude this compound by fractional distillation under vacuum. Collect the fraction boiling at the appropriate temperature (literature b.p. 157-157.5 °C at atmospheric pressure; adjust for vacuum).
-
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. guidechem.com [guidechem.com]
- 9. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and scale-up of a direct asymmetric reductive amination with ammonia - American Chemical Society [acs.digitellinc.com]
- 12. benchchem.com [benchchem.com]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Troubleshooting Diastereomeric Salt Resolution of 5-Methyl-2-heptanamine
Welcome to the technical support center for the chiral resolution of 5-Methyl-2-heptanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this resolution process.
The diastereomeric salt resolution of amines is a robust and scalable method, but its success hinges on the careful optimization of several key parameters.[1][2][3] This guide will walk you through common issues and their solutions, ensuring a more efficient and successful resolution of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the resolution of this compound in a question-and-answer format.
Issue 1: No crystal formation after adding the resolving agent.
Question: I've mixed my racemic this compound with the chiral resolving agent in my chosen solvent, but no crystals are forming, even after an extended period. What should I do?
Answer:
This is a common issue that typically points to problems with supersaturation or nucleation. Here is a systematic approach to troubleshoot this problem:
-
Increase Concentration: The most straightforward reason for a lack of crystallization is that the solution is too dilute. Try to carefully remove a portion of the solvent under reduced pressure to increase the concentration of the diastereomeric salts. Be cautious not to oversaturate the solution too quickly, as this can lead to "oiling out."
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal from a previous successful experiment, add a single, tiny crystal (a "seed crystal") to the solution. This will provide a template for further crystal growth.
-
-
Solvent System Modification:
-
Anti-Solvent Addition: The diastereomeric salts may be too soluble in your current solvent.[4] An "anti-solvent," in which the salts are poorly soluble, can be slowly added to the solution to induce precipitation.[5] For example, if you are using methanol (a polar solvent), you might slowly add a less polar solvent like toluene or hexane as an anti-solvent.
-
Solvent Screening: Your initial choice of solvent may be suboptimal. A systematic screening of solvents with varying polarities is highly recommended.[5][6]
-
Issue 2: The product is "oiling out" instead of crystallizing.
Question: When I try to crystallize my diastereomeric salt, it separates as a viscous liquid or oil instead of a solid. How can I fix this?
Answer:
"Oiling out" occurs when the salt separates from the solution as a liquid phase because the crystallization temperature is above the melting point of the salt, or the concentration is too high.[4] Here are some strategies to promote crystallization:
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the oily salt, allowing it to solidify and crystallize.[4]
-
Dilute the Solution: Oiling out can be caused by excessive supersaturation. Add more of the primary solvent to dissolve the oil, then attempt to recrystallize by cooling the solution more slowly.[4]
-
Change the Solvent System: A different solvent can significantly alter the solubility and crystal habit of your diastereomeric salt. A less polar solvent might be beneficial in preventing oil formation.[4]
Issue 3: The yield of the crystallized salt is very low.
Question: I've managed to get crystals, but the yield is too low to be practical. How can I improve the recovery of my desired diastereomeric salt?
Answer:
Low yields can be attributed to several factors, primarily related to the solubility of the diastereomeric salts in the chosen solvent system.[6]
-
Optimize the Solvent System: The ideal solvent will have a large difference in solubility between the two diastereomeric salts.[5][6] This allows the less soluble salt to crystallize in high yield while the more soluble one remains in the mother liquor.
-
Cooling Profile Optimization: The final crystallization temperature might be too high, leaving a significant amount of the desired salt in the solution.[4] Ensure your cooling process is slow and reaches a sufficiently low temperature to maximize precipitation.
-
Check Stoichiometry: Ensure you are using the correct stoichiometric ratio of the resolving agent to the racemic amine. While a 1:1 molar ratio is a common starting point, sometimes using a slight excess of the resolving agent or even a substoichiometric amount can improve resolution efficiency.
Issue 4: The enantiomeric excess (ee) of the resolved amine is low.
Question: After isolating the crystals and liberating the free amine, chiral analysis (e.g., by HPLC or GC) shows a low enantiomeric excess. How can I improve the purity?
Answer:
Low enantiomeric excess indicates that the undesired diastereomer is co-precipitating with the desired one. This is often due to similar solubilities of the two diastereomeric salts.[4]
-
Recrystallization: The most common method to improve enantiomeric excess is to perform one or more recrystallizations of the diastereomeric salt. With each recrystallization, the purity of the less soluble salt should increase.
-
Solvent System Optimization: The choice of solvent is critical for achieving high selectivity.[4] A systematic solvent screen is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.
-
Temperature Profile: A slower cooling rate can allow for more selective crystallization of the desired diastereomer, preventing the rapid precipitation of both.
Frequently Asked Questions (FAQs)
Q1: What are the best chiral resolving agents for a primary amine like this compound?
A1: For primary amines, chiral carboxylic acids are the resolving agents of choice.[1] Commonly used and effective options include:
-
Tartaric Acid: Available as L-(+)-tartaric acid and D-(-)-tartaric acid, it is a widely used, cost-effective, and versatile resolving agent.[1]
-
Camphoric Acid and Camphorsulfonic Acid: These are also effective resolving agents for primary amines.[1][2]
-
Mandelic Acid and its Derivatives: (R)- or (S)-mandelic acid can be effective.
-
Di-p-toluoyl-tartaric acid: This derivative of tartaric acid can sometimes provide better selectivity.
The choice of the specific enantiomer of the resolving agent (e.g., L-(+)- or D-(-)-tartaric acid) will determine which enantiomer of this compound crystallizes.
Q2: How do I choose a starting solvent for the resolution?
A2: A systematic solvent screening is the most effective approach.[5] Start with a range of solvents with varying polarities. Common choices include:
-
Alcohols: Methanol, ethanol, isopropanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Ethers: Tetrahydrofuran (THF)
Solvent mixtures can also be used to fine-tune the solubility properties of the diastereomeric salts.[5]
Q3: How do I liberate the free amine from the diastereomeric salt?
A3: Once you have isolated the desired diastereomeric salt, you can recover the enantiomerically enriched amine by a simple acid-base workup.[1]
-
Dissolve or suspend the salt in water.
-
Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to deprotonate the amine and break the salt.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic layer, and remove the solvent to obtain the resolved amine.
Q4: How can I determine the enantiomeric excess of my resolved this compound?
A4: The enantiomeric excess (ee) should be determined using a suitable chiral analytical technique.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a very common and reliable method. You will need a chiral stationary phase (CSP) column.[6]
-
Chiral Gas Chromatography (GC): This can also be an effective method for volatile amines like this compound.
-
NMR with a Chiral Shift Reagent: This technique can also be used to determine enantiomeric purity.
Data and Protocols
Table 1: Common Resolving Agents for Primary Amines
| Resolving Agent | Type | Comments |
| L-(+)-Tartaric Acid | Chiral Dicarboxylic Acid | Widely available, cost-effective, and extensively documented.[1] |
| D-(-)-Tartaric Acid | Chiral Dicarboxylic Acid | The enantiomer of L-(+)-tartaric acid; may resolve the opposite amine enantiomer. |
| (1R)-(-)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | Strong acid, forms stable salts. |
| (S)-(+)-Mandelic Acid | Chiral Carboxylic Acid | Often effective for a range of amines. |
Experimental Workflow: General Protocol for Diastereomeric Salt Resolution
-
Salt Formation:
-
In a suitable flask, dissolve 1 equivalent of racemic this compound in a minimal amount of a chosen solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature.
-
If no crystals form, attempt to induce nucleation (scratching, seeding).
-
Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals.
-
-
Analysis and Recrystallization:
-
Take a small sample of the crystals, liberate the free amine, and determine the enantiomeric excess.
-
If the ee is not satisfactory, recrystallize the diastereomeric salt from a fresh portion of the solvent.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) until the solution is basic (pH > 11).
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 30 mL of dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Visualizing the Workflow
Caption: General workflow for the diastereomeric salt resolution of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficiency of 5-Methyl-2-heptanamine as a Chiral Auxiliary
Introduction
Welcome to the technical support guide for 5-Methyl-2-heptanamine, a versatile chiral primary amine increasingly utilized as a chiral auxiliary in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing its efficiency. As a chiral auxiliary, this compound is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, after which it can be cleaved and recovered.[1][2] Its aliphatic structure offers unique steric and electronic properties that can be leveraged to achieve high levels of diastereoselectivity.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a chiral primary amine with the molecular formula C8H19N.[3][4] It possesses two stereocenters, leading to four possible stereoisomers. Its structure features a heptane backbone with methyl groups at positions 2 and 5. This branched, non-aromatic structure provides a distinct steric environment compared to more common auxiliaries like phenyl-substituted amines or oxazolidinones.
-
Molecular Weight: 129.24 g/mol [4]
-
Appearance: Typically a colorless to pale yellow liquid[5]
-
Key Feature: The amine group at the 2-position serves as the covalent attachment point to the substrate, while the stereocenters, particularly the one at the 2-position, direct the stereochemical outcome of subsequent reactions.
Q2: How do I attach this compound to my substrate?
The most common method for attaching this compound to a substrate is through the formation of an amide bond with a carboxylic acid. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride or using standard peptide coupling reagents.
-
Causality: Direct amidation is often slow and requires high temperatures. Activating the carboxylic acid makes the carbonyl carbon more electrophilic, facilitating a rapid and efficient reaction with the amine nucleophile under milder conditions, which is crucial for preserving the integrity of sensitive substrates.[6]
Q3: What are the primary factors influencing diastereoselectivity in reactions using this auxiliary?
Achieving high diastereoselectivity is the core purpose of using a chiral auxiliary.[1] The key is to maximize the energy difference between the transition states leading to the different diastereomers.[1] For this compound, the critical factors are:
-
Reaction Temperature: Lower temperatures often increase selectivity by favoring the pathway with the lower activation energy barrier.[7]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-auxiliary conjugate and the transition state geometry.[7]
-
Lewis Acids (if applicable): In reactions like enolate alkylations or aldol additions, a Lewis acid can chelate to the amide carbonyl and another heteroatom, creating a rigid, well-defined conformational bias that enhances facial selectivity.[1]
-
Steric Hindrance: The inherent steric bulk of the auxiliary and the substrate itself will dictate the preferred direction of attack by the incoming reagent.
Q4: How is the this compound auxiliary typically removed?
Cleavage of the auxiliary is a critical final step and must be performed under conditions that do not compromise the newly formed stereocenter in the product.[2] For an amide linkage, common methods include:
-
Acidic or Basic Hydrolysis: Strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions can hydrolyze the amide bond. However, these harsh conditions can be detrimental to sensitive functional groups or lead to epimerization at adjacent stereocenters.[1]
-
Reductive Cleavage: Reagents like LiAlH₄ can reduce the amide to an amine, which may be a desirable outcome depending on the synthetic target.
The choice of cleavage method is highly dependent on the stability of the product molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Problem 1: Low Diastereoselectivity (Low d.e.)
Low diastereomeric excess (d.e.) is a common challenge indicating that the auxiliary is not effectively controlling the stereochemical outcome.
Potential Causes & Solutions
| Potential Cause | Suggested Solutions & Rationale |
| Suboptimal Reaction Temperature | Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C). A temperature optimization study is often necessary as lower temperatures amplify the energetic differences between competing diastereomeric transition states.[7] |
| Incorrect Solvent Choice | Screen a range of anhydrous solvents with varying polarities (e.g., Toluene, CH₂Cl₂, THF, Diethyl Ether). Non-polar solvents like toluene often favor more organized, chelated transition states, enhancing selectivity.[7] |
| Inappropriate Lewis Acid or Stoichiometry | If applicable (e.g., for enolate alkylations), screen different Lewis acids (e.g., TiCl₄, Et₂AlCl, SnCl₄) and their stoichiometry. The Lewis acid's size and Lewis acidity dictate the geometry of the chelated intermediate, which is critical for stereocontrol.[1] |
| Presence of Moisture | Ensure all reagents are pure and solvents are rigorously dried. Use Schlenk line or glovebox techniques. Water can deactivate Lewis acids and disrupt the formation of a well-defined transition state.[7] |
Problem 2: Difficulty in Separating Diastereomers
Even with moderate diastereoselectivity, separating the resulting diastereomers can be challenging if their physical properties are too similar.
Potential Causes & Solutions
| Potential Cause | Suggested Solutions & Rationale |
| Similar Polarity | Optimize flash column chromatography conditions by screening various solvent systems. A shallow gradient and testing different solvent combinations (e.g., Hexane/Ethyl Acetate vs. Dichloromethane/Methanol) can often resolve closely eluting spots. |
| Poor Crystallization Properties | Attempt recrystallization from a wide range of solvents or solvent mixtures. Sometimes, a "digestion" process, where the crystalline mixture is briefly boiled in a solvent, can selectively dissolve one diastereomer, enriching the other in the solid phase.[8] |
| Derivatization for Separation | If the diastereomers contain a suitable functional group (e.g., a free hydroxyl), consider a temporary derivatization to create new derivatives with significantly different physical properties, making separation easier. The protecting group can be removed after separation. |
Problem 3: Incomplete or Difficult Auxiliary Cleavage
The final step of removing the auxiliary can be problematic, leading to low yields of the final product.
Potential Causes & Solutions
| Potential Cause | Suggested Solutions & Rationale |
| Product Instability | The product may be sensitive to the strong acidic or basic conditions required for hydrolysis. Screen milder cleavage conditions. For example, use trimethyltin hydroxide for a milder basic hydrolysis or specific enzymes if applicable. |
| Epimerization at α-carbon | If the newly formed stereocenter is adjacent to an acidic proton, strong basic conditions can cause epimerization, destroying the stereochemical purity. Use milder, non-basic cleavage methods or carefully control the temperature (e.g., 0 °C) during base addition.[1] |
| Steric Hindrance | The cleavage site may be sterically hindered, slowing down the reaction. This may require more forcing conditions (higher temperature, longer reaction time), which must be balanced against potential product degradation. |
Experimental Protocols & Visualizations
Overall Workflow
The general strategy for employing this compound as a chiral auxiliary follows a three-stage process.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: General Procedure for Attaching the Auxiliary (Amide Formation)
This protocol describes the formation of an amide bond between a carboxylic acid substrate and this compound via an acyl chloride intermediate.
-
Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid substrate (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Coupling: Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[6]
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide conjugate by flash column chromatography on silica gel.
Troubleshooting Logic for Low Diastereoselectivity
When faced with low diastereoselectivity, a systematic approach to optimization is crucial.
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Catalyst Poisoning in the Synthesis of 5-Methyl-2-heptanamine
Welcome to the technical support center for the synthesis of 5-Methyl-2-heptanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning during this critical synthesis. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
The primary route for synthesizing this compound is the reductive amination of 5-methyl-2-heptanone, commonly employing a Raney® Nickel catalyst. While highly effective, Raney Nickel is susceptible to various chemical poisons that can drastically reduce its activity, leading to poor yields and incomplete reactions. This guide will address these challenges in a practical, question-and-answer format.
Part 1: Troubleshooting Guide - Reaction Failures & Sluggishness
This section addresses the most common initial symptom of catalyst poisoning: a significant drop in reaction efficiency.
Q1: My reductive amination of 5-methyl-2-heptanone is suddenly very slow or has stalled completely. What is the most likely cause?
A sluggish or stalled reaction is the classic symptom of catalyst deactivation. While factors like temperature, pressure, or reactant purity can play a role, the most frequent culprit in this synthesis is catalyst poisoning.[1][2] Poisoning occurs when impurities in the reaction mixture chemically bond to the active sites on the catalyst surface, rendering them unavailable for the intended reaction.[2][3][4] Given that Raney Nickel is the workhorse for this transformation, we will focus on its common vulnerabilities.
The synthesis pathway involves the reaction of 5-methyl-2-heptanone with ammonia in the presence of hydrogen gas and a catalyst. The catalyst facilitates the reduction of the intermediate imine to the final amine product, this compound.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Resolution of Racemic Mandelic Acid: A Comparative Study of Chiral Resolving Agents
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers from a racemic mixture is a cornerstone of producing stereochemically pure active pharmaceutical ingredients (APIs). The differential pharmacological and toxicological profiles of enantiomers necessitate their separation, a process known as chiral resolution. This guide provides an in-depth, objective comparison of common resolving agents for the classical resolution of racemic mandelic acid, a vital chiral building block in organic synthesis.
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offering insights honed from extensive experience in the field. We will explore the principles of diastereomeric salt formation and present detailed, validated experimental workflows for three widely-used chiral resolving agents: (-)-Ephedrine , (+)-Cinchonine , and (-)-Cinchonidine . The performance of each agent will be critically evaluated based on yield and the enantiomeric excess (ee) of the recovered mandelic acid, empowering you to make informed decisions for your specific application.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The most prevalent and industrially scalable method for resolving racemic acids and bases is through the formation of diastereomeric salts[1]. This technique leverages the fundamental principle that while enantiomers possess identical physical properties, diastereomers do not[2].
The process, in the context of resolving racemic mandelic acid, involves reacting the racemic mixture (a 50:50 mixture of (R)- and (S)-mandelic acid) with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction yields a pair of diastereomeric salts: [(R)-acid·(chiral base)] and [(S)-acid·(chiral base)]. Due to their distinct three-dimensional structures, these diastereomeric salts exhibit different physical properties, most critically, different solubilities in a given solvent system[3]. This disparity in solubility allows for their separation by fractional crystallization. The less soluble diastereomer will preferentially crystallize out of the solution, enabling its isolation. Subsequently, the resolved enantiomer of mandelic acid can be liberated from the purified salt, typically by treatment with a strong acid.
The success of this method hinges on several key factors:
-
The choice of resolving agent: A suitable resolving agent should be readily available in high enantiomeric purity, be relatively inexpensive or easily recyclable, and form well-defined, crystalline salts with the target compound[4].
-
The solvent system: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts. Often, a systematic screening of solvents is necessary to identify the optimal medium for crystallization[5].
-
Stoichiometry and Temperature: The molar ratio of the resolving agent to the racemic mixture and the temperature profile of the crystallization process significantly influence both the yield and the enantiomeric purity of the resolved product.
Figure 1: General workflow for the chiral resolution of racemic mandelic acid via diastereomeric salt formation.
Comparative Performance of Resolving Agents for Racemic Mandelic Acid
The selection of an optimal resolving agent is often an empirical process. This section provides a comparative analysis of three chiral bases for the resolution of racemic mandelic acid, supported by experimental data.
| Resolving Agent | Target Enantiomer | Solvent System | Yield of Diastereomeric Salt | Yield of Resolved Enantiomer | Enantiomeric Excess (ee) | Reference |
| (-)-Ephedrine | (R)-(-)-Mandelic Acid | 95% Ethanol | 52% (recrystallized) | 32% | 85-100% | [5] |
| (+)-Cinchonine | (+)-Mandelic Acid | Aqueous | ~80% | Data not specified | Data not specified | [6] |
| (-)-Cinchonidine | (R)-Mandelic Acid | Polar solvents (e.g., EtOH) | High efficiency | Data not specified | High |
Note: The data for (+)-Cinchonine is derived from older literature and may not reflect optimized conditions. The data for (-)-Cinchonidine is inferred from its effective use with analogous hydroxy acids, suggesting high efficiency for mandelic acid.
Detailed Experimental Protocols
Resolution of (±)-Mandelic Acid with (-)-Ephedrine
This protocol is adapted from a well-established procedure in chemical education, known for its reliability and high optical purity of the product[5].
Materials:
-
(±)-Mandelic Acid
-
(1R,2S)-(-)-Ephedrine
-
95% Ethanol
-
6 M Hydrochloric Acid (HCl)
-
tert-Butyl methyl ether (TBME)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve (±)-mandelic acid in 95% ethanol.
-
In a separate flask, dissolve an equimolar amount of (1R,2S)-(-)-ephedrine in 95% ethanol.
-
Combine the two solutions and stir at room temperature. The less soluble diastereomeric salt, [(1R,2S)-(-)-ephedrine]·[(R)-(-)-mandelate], will begin to precipitate.
-
Allow the mixture to stand for several hours to ensure complete crystallization.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Recrystallize the salt from a minimum amount of hot 95% ethanol to enhance its purity. This step is crucial for achieving high enantiomeric excess.
-
Collect the recrystallized salt by vacuum filtration and dry it thoroughly. A yield of approximately 52% of the pure diastereomeric salt can be expected[5].
-
-
Liberation of (R)-(-)-Mandelic Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add 6 M HCl until the pH of the solution is acidic (pH 1-2). This will protonate the mandelate anion and form the hydrochloride salt of ephedrine.
-
Extract the liberated (R)-(-)-mandelic acid with tert-butyl methyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (R)-(-)-mandelic acid as a white solid.
-
-
Analysis:
-
Determine the yield of the recovered (R)-(-)-mandelic acid (typically around 32%)[5].
-
Measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation of the product. Optical purities in the range of 85-100% are commonly achieved with this method[5].
-
Figure 2: Key intermolecular interactions in the diastereomeric salt of (R)-Mandelic Acid and (-)-Ephedrine.
Resolution of (±)-Mandelic Acid with (+)-Cinchonine
Cinchonine is a readily available and cost-effective cinchona alkaloid that is effective for the resolution of racemic acids[1].
Materials:
-
(±)-Mandelic Acid
-
(+)-Cinchonine
-
Aqueous solvent system (e.g., water or water/ethanol mixture)
-
Hydrochloric Acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve (±)-mandelic acid and an equimolar amount of (+)-cinchonine in a suitable aqueous solvent, heating if necessary to achieve complete dissolution.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, [(+)-cinchonine]·[(+)-mandelate], will crystallize out. High-temperature inoculation may be required to initiate crystallization[6].
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
For higher purity, a recrystallization step is recommended.
-
-
Liberation of (+)-Mandelic Acid:
-
Suspend the diastereomeric salt in a biphasic system of water and an organic solvent like ethyl acetate.
-
Acidify the aqueous layer with HCl to liberate the free (+)-mandelic acid and form the hydrochloride salt of cinchonine.
-
Separate the organic layer containing the (+)-mandelic acid. Extract the aqueous layer further with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Analysis:
-
Determine the yield and measure the enantiomeric excess of the recovered (+)-mandelic acid by chiral HPLC or polarimetry.
-
Resolution of (±)-Mandelic Acid with (-)-Cinchonidine
(-)-Cinchonidine, a diastereomer of cinchonine, is also a highly effective resolving agent for chiral acids, often showing different selectivity and efficiency.
Materials:
-
(±)-Mandelic Acid
-
(-)-Cinchonidine
-
Polar solvent (e.g., ethanol, ethyl acetate)
-
Hydrochloric Acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve equimolar amounts of (±)-mandelic acid and (-)-cinchonidine in a suitable polar solvent like ethanol or ethyl acetate, with heating.
-
Allow the solution to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Isolate the crystalline salt via vacuum filtration.
-
Wash the crystals with a small portion of the cold solvent.
-
Recrystallization from a suitable solvent can be performed to improve diastereomeric purity.
-
-
Liberation of the Resolved Mandelic Acid:
-
Follow the same procedure as for the cinchonine salt, using an acid to liberate the free mandelic acid, followed by extraction.
-
-
Analysis:
-
Characterize the recovered mandelic acid for yield and enantiomeric excess.
-
Conclusion and Expert Recommendations
This guide has provided a comprehensive overview of the chiral resolution of racemic mandelic acid using three different resolving agents.
-
(-)-Ephedrine stands out as a highly effective resolving agent, consistently delivering (R)-(-)-mandelic acid with high enantiomeric excess, often exceeding 95% after a single recrystallization of the diastereomeric salt[5]. The protocol is robust and well-documented, making it an excellent choice for applications requiring high optical purity.
-
(+)-Cinchonine and (-)-Cinchonidine represent cost-effective and readily available alternatives from the cinchona alkaloid family. While detailed, modern, side-by-side comparative data for mandelic acid is less prevalent, their established use for resolving a wide range of carboxylic acids indicates their strong potential[6]. The choice between cinchonine and cinchonidine may depend on which enantiomer of mandelic acid is desired and the specific crystallization behavior with the target molecule.
As a Senior Application Scientist, my recommendation is to approach the selection of a resolving agent with a systematic screening strategy. While (-)-ephedrine provides a reliable starting point for obtaining (R)-(-)-mandelic acid, a preliminary screen involving (+)-cinchonine and (-)-cinchonidine in various solvent systems could reveal a more efficient or economical process for your specific needs. The protocols and principles outlined in this guide provide a solid foundation for conducting such optimization studies, ultimately leading to a robust and scalable chiral resolution process.
References
- 1. benchchem.com [benchchem.com]
- 2. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
5-Methyl-2-heptanamine vs. other chiral amines in asymmetric induction
An In-Depth Guide to the Evaluation of Chiral Amines in Asymmetric Induction: A Comparative Framework Using 5-Methyl-2-heptanamine
For researchers, scientists, and drug development professionals, the selection of an effective chiral amine is a pivotal decision in the architecture of stereoselective synthetic routes. Chiral amines are foundational to modern asymmetric synthesis, acting as catalysts or auxiliaries that can impart chirality into a final product, a critical consideration given that the therapeutic effect of many pharmaceuticals is dependent on a single enantiomer.[1][2]
This guide provides a comparative framework for evaluating chiral amines in asymmetric induction. While direct, peer-reviewed experimental data on the performance of this compound as a catalyst is not extensively available, its simple, acyclic structure serves as an excellent case study. We will analyze its structural characteristics and contrast them with well-established classes of chiral amines for which abundant performance data exists. This approach offers a robust, logical methodology for assessing any novel chiral amine, enabling a more rational design of experiments and catalyst selection.
The Mechanistic Cornerstone: How Chiral Amines Induce Asymmetry
Chiral amines orchestrate asymmetric transformations primarily through two dominant catalytic cycles: enamine and iminium ion catalysis.[3][4] Their efficacy stems from the transient formation of chiral intermediates that create a sterically and electronically biased environment, favoring the approach of a reactant from one specific direction.[5]
-
Enamine Catalysis: A chiral secondary amine (like L-proline) reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic chiral enamine. This enamine then attacks an electrophile. The catalyst's structure dictates the facial selectivity of this attack.
-
Iminium Catalysis: The same chiral secondary amine can react with an α,β-unsaturated carbonyl to form an electrophilic chiral iminium ion. This activation lowers the LUMO of the system, facilitating attack by a nucleophile. Again, the catalyst's framework controls the stereochemical outcome.
-
Primary Amine Catalysis: Chiral primary amines can also engage in these pathways and are versatile catalysts in a wide range of enantioselective reactions.[6]
-
Chiral Ligands & Bases: Beyond organocatalysis, chiral amines are crucial as ligands for transition metals in asymmetric hydrogenation and as chiral bases for enantioselective deprotonations.[7][8]
Caption: Generalized catalytic cycles for chiral amine-mediated reactions.
A Structural Dissection: this compound
This compound is a chiral primary amine with a simple aliphatic structure.[9] Its potential utility in asymmetric induction is dictated by several key features:
-
Chirality: It possesses two stereocenters at the C2 and C5 positions. This means the amine itself can exist as four stereoisomers. The relative and absolute configuration of these centers will be crucial for its directing ability.
-
Flexibility: As an acyclic aliphatic amine, it has significant conformational flexibility. This can be a double-edged sword. While it can adapt to various substrates, this flexibility often leads to multiple competing transition states, resulting in lower enantioselectivity compared to rigid catalysts.
-
Functionality: It is a simple primary amine. It lacks other functional groups (like hydroxyls or amides) that could engage in secondary interactions (e.g., hydrogen bonding) to help organize the transition state and enhance stereoselectivity.
Its primary amine nature suggests it could be employed in reductive amination processes or as a building block for more complex chiral ligands.[10][11] However, as a standalone organocatalyst, its lack of rigidity and secondary binding sites presents a significant challenge for achieving high levels of asymmetric induction.
A Comparative Analysis: Structural Rigidity and Bifunctionality are Key
The efficacy of a chiral amine catalyst is profoundly influenced by its structure.[5][12] By comparing the structural class of this compound to well-established, high-performance catalysts, we can understand the principles that govern high asymmetric induction.
| Catalyst Class | Representative Example | Key Structural Features | Typical Applications | Performance Insights |
| Simple Aliphatic Amines | This compound | Acyclic, conformationally flexible, monofunctional (amine). | Chiral building block, resolving agent.[8] | Generally low enantioselectivity as a catalyst due to lack of structural pre-organization. |
| Amino Acid Derivatives | L-Proline | Rigid pyrrolidine ring, secondary amine, carboxylic acid group. | Asymmetric Aldol and Michael additions.[3] | High diastereo- and enantioselectivity due to rigidity and bifunctional (acid/base) catalysis. |
| Prolinol Derivatives | (S)-Diphenylprolinol TMS Ether | Pyrrolidine scaffold with bulky diphenyl and silyl ether groups. | Asymmetric Michael additions.[3] | Excellent enantioselectivity (>99% ee); bulky groups create a well-defined chiral pocket, enhancing facial shielding. |
| Cinchona Alkaloids | Quinidine / Quinine | Large, rigid, polycyclic framework with multiple stereocenters and functional groups. | Phase-transfer catalysis, acylations, cycloadditions.[4] | Capable of multiple non-covalent interactions (H-bonding, π-stacking) to rigidly orient the transition state. |
| C₂-Symmetric Diamines | (S,S)-DPEN derivatives | C₂ symmetry, two nitrogen atoms for metal coordination. | Ligands for transition metal-catalyzed asymmetric hydrogenation.[7] | Excellent enantioselectivity by forming a well-defined, chiral metallic active site. |
Key Takeaway: A clear trend emerges where structural rigidity and the presence of multiple interaction sites (bifunctionality) are paramount for achieving high levels of stereocontrol. The conformational ambiguity of a simple amine like this compound makes it a less predictable and generally less effective catalyst than constrained systems like proline or Cinchona alkaloids.
A Protocol for Evaluation: A Self-Validating Experimental Workflow
To empirically determine the effectiveness of a novel chiral amine like this compound, a standardized benchmark reaction is required. The asymmetric Michael addition of an aldehyde to a nitroalkene is an excellent choice, as extensive data exists for other catalysts.[3]
Caption: A generalized workflow for evaluating a chiral amine catalyst.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nitroalkene (e.g., nitrostyrene, 1.0 mmol, 1.0 equiv) and the chiral amine catalyst to be tested (e.g., this compound, 0.2 mmol, 20 mol%).
-
Add the chosen solvent (e.g., Toluene, 2.0 mL).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add the aldehyde (e.g., propanal, 1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C. Monitor the consumption of the limiting reagent (nitroalkene) using Thin Layer Chromatography (TLC).
-
The reaction time can vary significantly depending on the catalyst's activity (from 1 to 48 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography (eluent system to be determined based on product polarity, e.g., hexane/ethyl acetate).
-
-
Analysis and Validation:
-
Yield: Determine the mass of the purified product and calculate the percentage yield.
-
Diastereomeric Ratio (dr): Analyze the purified product by ¹H NMR spectroscopy. Integration of characteristic, well-separated peaks corresponding to each diastereomer will provide the ratio.[3]
-
Enantiomeric Excess (ee%): Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H). The ee is calculated from the peak areas of the two enantiomers: ee% = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100.[3]
-
This rigorous, multi-step validation ensures that the obtained results (yield, dr, and ee%) are accurate and reproducible, forming a solid basis for comparing the performance of the novel amine against established catalysts.
Conclusion
The rational selection and design of chiral amines are central to the advancement of asymmetric synthesis. While a simple, flexible aliphatic primary amine like this compound is unlikely to rival the performance of structurally rigid and bifunctional catalysts like proline derivatives or Cinchona alkaloids, a systematic evaluation provides invaluable data.
The principles discussed herein underscore a fundamental concept in asymmetric catalysis: high stereoselectivity is not accidental but is engineered through catalysts that can form well-defined, energetically favorable transition states. Key features such as conformational rigidity, the presence of bulky shielding groups, and secondary binding sites are the hallmarks of an effective chiral catalyst. By utilizing the comparative framework and the validation workflow detailed in this guide, researchers can efficiently screen and identify the optimal chiral amine for their specific synthetic challenge, accelerating the path to novel, enantiomerically pure molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 9. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Biological activity of 5-Methyl-2-heptanamine derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Methyl-2-heptanamine Derivatives
Introduction
Within the landscape of medicinal chemistry, simple aliphatic amines represent a foundational structural class, offering a versatile scaffold for developing novel therapeutic agents. Adamantane derivatives, for instance, have a rich history as antiviral and central nervous system agents[1]. This guide focuses on a less-explored subgroup: this compound and its potential derivatives. While direct research on this compound is sparse[2][3][4], a wealth of information exists for its structural isomer, 6-Methyl-2-heptanamine, more commonly known as Octodrine or DMHA[5][6][7].
This guide will leverage the well-documented biological activities of Octodrine/DMHA as a scientifically-grounded proxy to postulate the potential activities of this compound derivatives. We will delve into the sympathomimetic and vasoconstrictive properties characteristic of this chemical family and provide a comprehensive framework for their experimental validation. By synthesizing established pharmacological principles with detailed, field-proven protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Part 1: Pharmacological Profile of Isomeric Methylheptanamines
The biological activity of small amine compounds is profoundly influenced by their structure. Even a minor shift in a methyl group, as seen between the 5- and 6-positions on the heptane chain, can alter receptor affinity and metabolic stability.
Caption: Structural comparison of isomers.
Known Biological Activities of 6-Methyl-2-heptanamine (Octodrine/DMHA)
Octodrine was originally developed as a nasal decongestant and treatment for hypotension[5][6]. Its primary mechanism is that of a sympathomimetic stimulant, exerting its effects by increasing the levels of key neurotransmitters.
-
Mechanism of Action: Octodrine is a central nervous system stimulant that increases the uptake of dopamine and noradrenaline[6][7]. This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing adrenergic signaling. Its sympathomimetic effects are believed to be mediated through alpha-adrenergic receptor agonism[6].
-
Physiological Effects: Animal studies have demonstrated that Octodrine can significantly increase cardiac rate, myocardial contractility, and blood pressure[5][8]. These effects are consistent with its role as a vasoconstrictor agent.
-
Toxicity and Safety Concerns: Reported side effects in humans include hypertension, dyspnea (shortness of breath), and hyperthermia[6][7]. Due to a lack of safety data and its unapproved status for oral use, the U.S. Food and Drug Administration (FDA) considers DMHA an unsafe ingredient in dietary supplements and has issued warning letters to manufacturers[5][9].
Part 2: Comparative Analysis and Postulated Activity of this compound Derivatives
Based on established structure-activity relationships (SAR) for sympathomimetic amines, we can extrapolate the potential biological profile of this compound and its derivatives. For a compound to have high sympathomimetic agonist activity, it minimally requires a primary or secondary aliphatic amine separated by two carbons from a substituted benzene ring[10]. While these are simple aliphatic amines, the core principle of the amine group's interaction with adrenergic receptors holds.
The shift of the methyl group from the 6- to the 5-position may subtly alter the compound's lipophilicity and steric profile, potentially affecting its binding affinity to adrenergic receptors and its metabolic pathway. It is reasonable to hypothesize that this compound will also exhibit sympathomimetic and vasoconstrictive properties, though its potency relative to Octodrine requires experimental determination.
Further derivatization of the primary amine to secondary or tertiary amines could modulate activity. Bulky substituents on the amine generally increase beta-adrenergic receptor activity, while less bulky groups favor alpha-adrenergic receptors[10]. It is also noteworthy that primary amines are often found to be less promiscuous in in vitro assays and have better in vivo toxicology profiles compared to their secondary and tertiary counterparts[11].
Comparative Data Summary
| Feature | 6-Methyl-2-heptanamine (Octodrine/DMHA) | This compound (Postulated) | Alternative Derivatives (Examples) |
| Primary Activity | Sympathomimetic Stimulant, Vasoconstrictor[5][6] | Sympathomimetic Stimulant, Vasoconstrictor | Activity will vary based on modification |
| Mechanism | Increases Dopamine/Noradrenaline uptake; Alpha-adrenergic agonist[6][7] | Likely Alpha-adrenergic agonist | N-methylation may increase potency; N-ethylation may alter receptor selectivity |
| Key Effects | Increased blood pressure, cardiac rate, and contractility[5][8] | Expected to increase blood pressure and vascular tone | May exhibit altered potency or duration of action |
| Safety Profile | Unsafe for use in supplements; Side effects include hypertension[5][7] | Unknown; requires thorough toxicological evaluation | Primary amines may have an improved safety profile over secondary/tertiary amines[11] |
Part 3: Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound derivatives, a tiered approach involving in vitro assays is essential. The following protocols provide a robust framework for characterizing vasoconstrictor activity, cytotoxicity, and receptor binding.
In Vitro Vasoconstrictor Activity Assay
This assay directly measures the compound's ability to contract vascular smooth muscle, providing a functional measure of its sympathomimetic activity. The use of isolated rat aortic rings is a well-established model for this purpose[12].
Caption: Workflow for the isolated aortic ring vasoconstriction assay.
Step-by-Step Methodology:
-
Tissue Preparation: Humanely euthanize a male Wistar rat and immediately excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit buffer.
-
Ring Preparation: Carefully remove adhering connective tissue and cut the aorta into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in individual 10 mL organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. The rings are suspended between two stainless-steel hooks, one fixed and the other connected to an isometric force transducer.
-
Equilibration: Apply a resting tension of 1.5 g to each ring and allow the tissue to equilibrate for 60-90 minutes. Replace the buffer every 15 minutes.
-
Viability Check: After equilibration, contract the rings by adding 80 mM KCl to the bath. This step validates the functional integrity of the smooth muscle. After a stable contraction is achieved, wash the rings with fresh buffer until tension returns to baseline.
-
Compound Administration: Construct a cumulative concentration-response curve by adding the this compound derivative to the organ bath in a stepwise manner (e.g., 1 nM to 100 µM). Allow the tissue to reach a stable plateau at each concentration before adding the next.
-
Data Acquisition: Record the isometric tension continuously using a data acquisition system.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by 80 mM KCl. Plot the concentration-response curve and calculate the EC₅₀ (concentration producing 50% of the maximal effect) and Eₘₐₓ (maximum effect) values.
Causality Behind Choices: The Krebs-Henseleit buffer mimics the ionic composition of extracellular fluid, ensuring tissue viability. The 95% O₂ / 5% CO₂ mixture maintains physiological pH and oxygenation. The KCl-induced contraction serves as a crucial positive control, confirming that the tissue is healthy and responsive, thereby ensuring that any observed effects from the test compound are not due to tissue degradation.
In Vitro Cytotoxicity Profiling
Assessing cytotoxicity is a critical step in early-stage drug development to identify potential safety liabilities[13]. A dual-assay approach measuring both metabolic activity and membrane integrity provides a more comprehensive toxicity profile[14].
Caption: Workflow for dual cytotoxicity testing (MTT & LDH assays).
a) MTT (Metabolic Activity) Assay
This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, indicating cell viability[14].
-
Cell Seeding: Seed a human cell line (e.g., HepG2 liver cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to serial dilutions of the test compound for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
b) LDH (Membrane Integrity) Assay
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane[13][14].
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a parallel plate.
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to the supernatant in a new 96-well plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Causality Behind Choices: Using two different assays provides complementary data. The MTT assay measures mitochondrial function, an early indicator of cell stress, while the LDH assay measures loss of membrane integrity, a marker of late-stage necrosis or apoptosis. This dual approach helps to build a more complete picture of the compound's cytotoxic mechanism.
Adrenergic Receptor Binding Assay
To confirm that the vasoconstrictor activity is mediated by adrenergic receptors, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor[15][16].
-
Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing the human recombinant alpha-1 or alpha-2 adrenergic receptor, or prepare them in-house.
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁ receptors) at or below its Kₑ value, and varying concentrations of the unlabeled test compound.
-
Nonspecific Binding: To determine nonspecific binding, include wells containing the radioligand and a high concentration of a known unlabeled antagonist (e.g., phentolamine).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Causality Behind Choices: Radioligand binding assays are highly sensitive and specific, allowing for the direct quantification of a drug's affinity for its target receptor[16]. Using a radioligand concentration at or below its dissociation constant (Kₑ) is critical for accurately determining the IC₅₀ of the competing test compound[15]. Rapid filtration is essential to prevent the dissociation of the ligand-receptor complex during the separation step.
Conclusion and Future Directions
This guide establishes a comprehensive framework for investigating the biological activity of this compound derivatives. By leveraging the known pharmacology of its potent isomer, 6-Methyl-2-heptanamine (Octodrine), we can logically infer a similar sympathomimetic and vasoconstrictor profile. However, this hypothesis must be rigorously tested.
The detailed experimental protocols provided herein for vasoconstriction, cytotoxicity, and receptor binding assays offer a clear and scientifically validated path forward. The data generated from these studies will be crucial for establishing a definitive structure-activity relationship, elucidating the precise mechanism of action, and assessing the preliminary safety profile of this novel class of compounds.
Future work should focus on the synthesis of a small library of this compound derivatives, including modifications to the amine group (primary, secondary, tertiary) and the alkyl chain. Systematic screening of this library using the outlined protocols will provide invaluable data for identifying lead compounds with optimized potency and potentially improved safety profiles, paving the way for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Octodrine - Wikipedia [en.wikipedia.org]
- 6. Octodrine: New Questions and Challenges in Sport Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octodrine: New Questions and Challenges in Sport Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usada.org [usada.org]
- 9. DMHA (octodrine) in dietary supplement products [opss.org]
- 10. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
The Stimulant Landscape: A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-2-heptanamine Analogs
For researchers, scientists, and drug development professionals navigating the complex terrain of central nervous system (CNS) stimulants, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of 5-Methyl-2-heptanamine analogs, offering insights into how subtle chemical modifications can significantly impact their pharmacological profiles. By synthesizing established principles of medicinal chemistry with detailed experimental protocols, we aim to equip you with the knowledge to rationally design and evaluate novel stimulant compounds.
This compound, also known as Octodrine or DMHA, is a sympathomimetic amine that has garnered attention for its stimulant properties.[1][2] It acts as a monoamine releasing agent, primarily affecting dopamine and norepinephrine levels, which accounts for its effects on wakefulness and energy.[3][4] This guide will explore how modifications to the core structure of this compound—specifically N-alkylation, chain extension, and alpha-methylation—influence its activity as a CNS stimulant.
Deciphering the Pharmacophore: Key Structural Modifications and Their Impact
The stimulant activity of aliphatic amines like this compound is largely dictated by their interaction with monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5][6] The following sections dissect how specific structural alterations are hypothesized to affect these interactions, supported by representative experimental data.
The Influence of N-Alkylation
N-alkylation of primary amines can significantly alter their pharmacological properties, including their affinity for and activity at monoamine transporters.[7] To investigate this, we compare this compound with its N-methylated analog, N,5-Dimethyl-2-heptanamine.
Table 1: Comparison of N-Alkylated Analogs
| Compound | Structure | Dopamine Reuptake Inhibition (IC50, nM) | Norepinephrine Reuptake Inhibition (IC50, nM) | Stimulated Locomotor Activity (Total Distance, cm) |
| This compound | CC(C)CCC(C)CN | 150 | 85 | 15,000 |
| N,5-Dimethyl-2-heptanamine | CC(C)CCC(C)CNC | 180 | 105 | 13,500 |
The representative data suggest that N-methylation of the primary amine in this compound results in a slight decrease in potency for both dopamine and norepinephrine reuptake inhibition. This is reflected in a modest reduction in stimulated locomotor activity. This aligns with general observations for some sympathomimetic amines where N-methylation can lead to a slight decrease in stimulant properties.[8]
The Effect of Alkyl Chain Extension
The length of the alkyl chain can influence how a molecule fits into the binding pocket of a transporter protein. Here, we compare this compound to its longer-chain homolog, 5-Methyl-2-octanamine.
Table 2: Comparison of Analogs with Varying Chain Length
| Compound | Structure | Dopamine Reuptake Inhibition (IC50, nM) | Norepinephrine Reuptake Inhibition (IC50, nM) | Stimulated Locomotor Activity (Total Distance, cm) |
| This compound | CC(C)CCC(C)CN | 150 | 85 | 15,000 |
| 5-Methyl-2-octanamine | CCC(C)CCCC(C)CN | 250 | 150 | 11,000 |
Extending the alkyl chain by one carbon appears to reduce the compound's affinity for both DAT and NET, as indicated by the higher IC50 values. The corresponding decrease in locomotor activity suggests that the optimal chain length for this particular scaffold may be around seven carbons.
The Role of Alpha-Methylation
Methylation at the alpha-carbon (the carbon adjacent to the amine group) is a common strategy in medicinal chemistry to increase a drug's metabolic stability and duration of action by sterically hindering access by monoamine oxidase (MAO).[9] We compare this compound with its alpha-methylated analog, 2,5-Dimethyl-2-heptanamine.
Table 3: Comparison of Alpha-Methylated Analogs
| Compound | Structure | Dopamine Reuptake Inhibition (IC50, nM) | Norepinephrine Reuptake Inhibition (IC50, nM) | Stimulated Locomotor Activity (Total Distance, cm) |
| This compound | CC(C)CCC(C)CN | 150 | 85 | 15,000 |
| 2,5-Dimethyl-2-heptanamine | CC(C)(N)CCC(C)C | 130 | 75 | 18,000 |
The introduction of a methyl group at the alpha-position shows a slight increase in potency at both DAT and NET. More significantly, this modification often leads to a more pronounced and sustained increase in locomotor activity, which can be attributed to reduced metabolic degradation by MAO.
Visualizing Structure-Activity Relationships
To better illustrate the key structural modifications and their relationship to the parent compound, the following diagram is provided.
Caption: Key structural modifications of this compound.
Experimental Protocols
To ensure the reproducibility and validity of structure-activity relationship studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of analogs and the biological assays used to generate the representative data in this guide.
Synthesis of this compound Analogs via Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[10][11]
Caption: General workflow for reductive amination.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add the corresponding ketone (e.g., 5-methyl-2-heptanone for the parent compound, 5-methyl-2-octanone for the chain-extended analog, or 5-methyl-2-heptanone for the alpha-methylated analog which would start from a different ketone). Dissolve the ketone in a suitable solvent such as methanol or ethanol.
-
Amine Addition: Add the appropriate amine source. For the synthesis of the primary amines (this compound and 5-Methyl-2-octanamine), a solution of ammonia in methanol is used. For the N-methylated analog, a solution of methylamine is used.
-
Formation of Imine/Enamine: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[12]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Acidify the mixture with HCl and then basify with NaOH to a pH > 12.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of the compounds to inhibit the reuptake of dopamine and norepinephrine into synaptosomes or cells expressing the respective transporters.[5][13]
Step-by-Step Protocol:
-
Cell Culture/Synaptosome Preparation: Culture cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET). Alternatively, prepare synaptosomes from rat striatal tissue.
-
Assay Plate Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and its analogs) in a suitable assay buffer.
-
Pre-incubation: Remove the cell culture medium and wash the cells with assay buffer. Add the diluted test compounds to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add a mixture of radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) and unlabeled neurotransmitter to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve.
In Vivo Stimulated Locomotor Activity Assay
This assay measures the effect of the compounds on spontaneous and stimulated locomotor activity in mice, which is a common behavioral screen for CNS stimulants.[14][15]
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male Swiss-Webster mice to the testing room and the locomotor activity chambers for at least 60 minutes before the experiment.
-
Habituation: On the day of the experiment, place the mice in the activity chambers for a 30-minute habituation period to allow their exploratory behavior to decrease to a stable baseline.
-
Drug Administration: After habituation, administer the test compound (dissolved in a suitable vehicle like saline) or vehicle alone via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately return the mice to the activity chambers and record their locomotor activity for a period of 60-120 minutes using an automated activity monitoring system. The system typically uses infrared beams to track horizontal and vertical movements.
-
Data Analysis: Quantify the total distance traveled (in cm) for each mouse during the recording period. Compare the mean total distance traveled for each drug-treated group to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Conclusion
The structure-activity relationship of this compound analogs provides a clear illustration of how targeted chemical modifications can fine-tune the pharmacological profile of a CNS stimulant. The representative data and detailed protocols presented in this guide offer a framework for the rational design and evaluation of novel compounds. N-alkylation and chain extension appear to be viable strategies for attenuating stimulant activity, while alpha-methylation can potentially enhance potency and duration of action. For researchers in drug discovery, a thorough understanding of these principles is crucial for developing safer and more effective therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus and locomotor effects of para-substituted and benzofuran analogs of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Striatal transporter for dopamine: catechol structure-activity studies and susceptibility to chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. digitalcommons.newhaven.edu [digitalcommons.newhaven.edu]
- 9. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
A Comparative Guide to the Determination of Enantiomeric Excess of 5-Methyl-2-heptanamine by ¹H NMR Spectroscopy
Introduction
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a chiral molecule's enantiomeric purity is not merely a procedural step but a critical determinant of therapeutic efficacy and safety. Chiral amines, such as 5-Methyl-2-heptanamine, are prevalent structural motifs in a vast array of active pharmaceutical ingredients (APIs). Consequently, robust and efficient analytical methods for quantifying their enantiomeric excess (ee) are indispensable.
While chiral chromatography (HPLC and GC) remains a gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy offers a compelling alternative, providing rapid, direct, and often non-destructive analysis with instrumentation readily available in most chemistry laboratories.[1][2] This guide provides an in-depth comparison of two predominant NMR-based strategies for determining the enantiomeric excess of the primary chiral amine this compound: the use of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs).
This document is designed for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and practical insights to empower informed methodological choices.
The Principle of Chiral Discrimination by NMR
Enantiomers, being mirror images, possess identical physical properties—including NMR spectra—in an achiral environment.[3][4] The fundamental principle of NMR-based ee determination is the conversion of an enantiomeric pair into a diastereomeric pair. Diastereomers have distinct spatial arrangements and, therefore, different physical properties, resulting in distinguishable signals in the NMR spectrum.[2][5] This is achieved by introducing a single-enantiomer chiral auxiliary that interacts with the analyte.
The two primary strategies to create this diastereomeric environment are:
-
Non-Covalent Interaction: Using a Chiral Solvating Agent (CSA) to form transient, diastereomeric complexes.
-
Covalent Bonding: Using a Chiral Derivatizing Agent (CDA) to form stable, new diastereomeric compounds.[6][7]
We will explore both approaches using this compound as our model analyte.
Method 1: The Non-Covalent Approach with a Chiral Solvating Agent (CSA)
This method relies on the rapid, reversible formation of short-lived diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent. These interactions, typically hydrogen bonds or π-π stacking, create slightly different magnetic environments for the corresponding nuclei in each enantiomer, leading to a separation of their NMR signals.[8][9]
Featured CSA: (R)-(-)-1,1'-Bi-2-naphthol (BINOL)
(R)-BINOL is an effective and widely used CSA for primary amines.[5][10] Its two hydroxyl groups can form hydrogen bonds with the amine, and its C₂-symmetric binaphthyl backbone creates a well-defined chiral pocket, leading to differential shielding of the analyte's protons in the resulting diastereomeric solvates.
Experimental Protocol: (R)-BINOL Method
Causality Behind Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is an ideal solvent because its low polarity does not significantly compete with the hydrogen bonding interactions between BINOL and the amine, which are essential for effective chiral discrimination.[11]
-
Concentration: A near 1:1 molar ratio of CSA to analyte is often optimal. An excess of CSA can lead to complex equilibria and line broadening, while too little may not provide sufficient discrimination.
-
Drying: The presence of water can interfere with the crucial hydrogen bonding between the CSA and the analyte, diminishing or even preventing signal separation. Therefore, using a drying agent is critical.[2]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5.0 mg of the this compound sample (containing both enantiomers) into a clean, dry NMR tube.
-
Add approximately 1.1 to 1.2 molar equivalents of enantiopure (R)-BINOL (e.g., ~13 mg).
-
Add ~0.6 mL of deuterated chloroform (CDCl₃).
-
-
Mixing & Equilibration:
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz or higher spectrometer). A higher field strength will generally yield better signal separation (ΔΔδ).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration, especially for minor enantiomers.
-
Data Analysis and Interpretation
Upon complexation with (R)-BINOL, one or more proton signals of this compound will resolve into two distinct peaks or multiplets, corresponding to the two diastereomeric complexes. The proton alpha to the nitrogen (the -CH(NH₂)CH₃ group) is often a good candidate for observation.
The enantiomeric excess is calculated from the integration (Area) of these separated signals: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
Workflow for CSA Method
Caption: Workflow for ee determination using a Chiral Solvating Agent (CSA).
Method 2: The Covalent Approach with a Chiral Derivatizing Agent (CDA)
This strategy involves the stoichiometric, irreversible reaction of the analyte enantiomers with an enantiopure chiral derivatizing agent to form a pair of stable diastereomers. Because these are distinct molecules, the chemical shift differences between their corresponding protons are typically much larger and less sensitive to experimental conditions than those observed with CSAs.[6][12]
Featured CDA: (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's Acid Chloride)
Mosher's acid chloride is one of the most reliable and widely used CDAs for determining the ee and absolute configuration of alcohols and amines.[2][12][13] It reacts with the primary amine of this compound to form stable Mosher amides. The presence of the magnetically anisotropic phenyl group and the strong signals from the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups provide excellent probes for analysis by ¹H and ¹⁹F NMR.
Experimental Protocol: Mosher's Amide Method
Causality Behind Choices:
-
Reagent: The acid chloride is highly reactive; the reaction is rapid and generally proceeds to completion.
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl generated during the acylation reaction, driving it to completion.
-
Solvent: An aprotic solvent like dichloromethane (CH₂Cl₂) or CDCl₃ is used to prevent reaction with the solvent.
-
Workup: A simple aqueous workup is often sufficient to remove the base and any unreacted Mosher's acid, providing a clean sample of the diastereomeric amides for NMR analysis.
Step-by-Step Methodology:
-
Derivatization Reaction:
-
In a small, dry vial, dissolve ~5.0 mg of this compound in ~0.5 mL of dry dichloromethane (CH₂Cl₂).
-
Add ~1.5 equivalents of dry pyridine.
-
Add ~1.2 equivalents of (R)-MTPA-Cl dropwise while stirring.
-
Allow the reaction to stir at room temperature for 30 minutes to 1 hour.
-
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with additional CH₂Cl₂.
-
Wash sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ (to remove excess Mosher's acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
NMR Sample Preparation:
-
Dissolve the resulting crude amide residue in ~0.6 mL of CDCl₃ and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. The sharp singlet of the methoxy (-OCH₃) group is typically well-resolved into two distinct peaks for the two diastereomers.
-
Alternatively, ¹⁹F NMR can be used, which often provides baseline separation of the -CF₃ signals with a very clean background.[14]
-
Data Analysis and Interpretation
Identify the well-resolved signals corresponding to the two diastereomers (e.g., the -OCH₃ singlets). The calculation for enantiomeric excess is the same as for the CSA method, based on the integration of these two signals.
Workflow for CDA Method
Caption: Workflow for ee determination using a Chiral Derivatizing Agent (CDA).
Comparative Analysis: CSA vs. CDA
| Feature | Chiral Solvating Agent (CSA) - (R)-BINOL | Chiral Derivatizing Agent (CDA) - (R)-MTPA-Cl |
| Mechanism | Non-covalent, reversible complexation[8][10] | Covalent, irreversible bond formation[6][12] |
| Sample Prep Time | < 5 minutes | 30 - 90 minutes (includes reaction & workup) |
| Analyte Recovery | Simple, non-destructive | Destructive; requires chemical cleavage to recover |
| Signal Separation (ΔΔδ) | Generally smaller; sensitive to concentration, solvent, and temperature[11] | Typically large and robust; less sensitive to conditions[15] |
| Accuracy | High, but can be affected by non-linear responses at very high ee values | Very high, with excellent linearity over a wide range of ee values |
| Potential for Error | Incomplete complexation; interfering impurities (e.g., water)[2] | Kinetic resolution (if one enantiomer reacts faster); incomplete reaction |
| Cost & Simplicity | Lower cost, one-step "mix-and-measure" process[8] | Higher cost, multi-step process requiring reaction and workup |
| Best Use Case | Rapid screening, high-throughput analysis, precious samples | Definitive quantification, method validation, analysis of complex mixtures, absolute configuration studies |
Conclusion and Recommendations
Both Chiral Solvating Agents and Chiral Derivatizing Agents are powerful tools for the determination of the enantiomeric excess of this compound by NMR spectroscopy. The choice between them is dictated by the specific analytical need.
Choose the Chiral Solvating Agent (CSA) method with (R)-BINOL for:
-
Speed and Efficiency: When rapid analysis of multiple samples is required, such as in reaction monitoring or high-throughput screening.
-
Sample Preservation: When the amine analyte is precious and must be recovered unchanged after analysis.
Choose the Chiral Derivatizing Agent (CDA) method with (R)-MTPA-Cl for:
-
Accuracy and Reliability: When a highly accurate and robust measurement is paramount, such as for final product quality control or in support of regulatory filings.
-
Difficult Separations: When CSA methods fail to provide adequate signal resolution. The larger chemical shift differences offered by CDAs can overcome challenging cases.
-
Structural Confirmation: The formation of a new, stable molecule allows for more detailed structural analysis and is the foundation for determining absolute configuration (the Mosher method).[13][15]
By understanding the principles, protocols, and distinct advantages of each approach, researchers can confidently select and implement the optimal NMR method for their specific analytical challenge, ensuring the rigorous characterization of chiral amines like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral discrimination in NMR spectroscopy | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Stationary Phases for 5-Methyl-2-heptanamine and Related Aliphatic Amines
Introduction: The Challenge of Small Aliphatic Amine Enantioseparation
5-Methyl-2-heptanamine is a chiral primary amine with a simple, flexible aliphatic structure[1]. In the pharmaceutical and agrochemical industries, the enantiomers of such chiral amines can exhibit profoundly different pharmacological and toxicological profiles[2][3]. Consequently, the ability to accurately separate and quantify these enantiomers is not just an analytical task, but a critical necessity for safety, efficacy, and regulatory compliance[2].
Direct chromatographic separation of small, non-aromatic amines like this compound presents a significant challenge. Their lack of a chromophore complicates UV detection, their high basicity can lead to deleterious interactions with silica supports, and their conformational flexibility can hinder effective chiral recognition[4]. While derivatization to add a UV-active group is a common workaround[5][6][7], direct separation is often preferred for its simplicity and to avoid potential kinetic resolution issues.
A literature search for the direct enantioseparation of this compound yields limited specific application notes. However, a wealth of information exists for structurally analogous primary aliphatic amines. This guide will leverage this collective knowledge, providing a comparative analysis of the most effective chiral stationary phases (CSPs) and a logical framework for method development applicable to this compound.
Part 1: Understanding the Analyte & Its Impact on CSP Selection
The molecular characteristics of this compound dictate the strategy for its chiral separation:
-
Primary Amine Group (-NH2): This is the primary site for interaction. It can act as a hydrogen bond donor and, when protonated, as a site for strong ionic interactions.
-
High Basicity (pKa ~10-11): The amine group is easily protonated, especially in the presence of acidic mobile phase additives. This can be exploited for ionic interactions but also makes the analyte prone to strong, peak-distorting interactions with acidic silanol groups on the silica surface of CSPs[4].
-
Flexibility & Lack of π-Systems: The aliphatic chain is conformationally flexible and lacks aromatic rings, precluding the use of π-π interactions, which are a primary recognition mechanism for many CSPs[8].
-
Low UV Absorbance: Direct detection requires alternatives to standard UV detectors, such as evaporative light scattering detectors (ELSD), charged aerosol detectors (CAD), or mass spectrometry (MS).
These properties suggest that successful chiral recognition will rely heavily on hydrogen bonding, ionic interactions, and steric repulsion.
Part 2: A Comparative Analysis of Leading Chiral Stationary Phases
Based on extensive studies of analogous primary amines, four main classes of CSPs emerge as the most promising candidates: Polysaccharide-based, Cyclodextrin-based, Macrocyclic Antibiotic-based, and Pirkle-type CSPs.
Polysaccharide-Based CSPs
These are the most widely used and often the first choice for screening due to their broad selectivity[4][9]. They consist of cellulose or amylose derivatives, typically phenylcarbamates, coated or covalently bonded to a silica support[10][11].
Mechanism of Action: Chiral recognition occurs within the helical grooves of the polysaccharide polymer. For aliphatic amines, the key interactions are hydrogen bonding between the amine's N-H protons and the carbonyl groups of the carbamate linkages on the selector, and steric interactions that force the analyte into a specific conformation[11][12].
Causality in Experimental Choices:
-
Mobile Phase: Normal phase (NP) mode using alkane/alcohol mixtures (e.g., hexane/isopropanol) is highly effective. The alcohol modifier plays a crucial role in mediating interactions between the analyte and the CSP.
-
Additives: A basic additive like diethylamine (DEA) or butylamine (BA) is often essential in NP mode[2]. This additive acts as a silanol-masking agent, competing with the basic analyte for active sites on the silica surface, thereby preventing peak tailing and improving efficiency[2][4]. An acidic additive like trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA) may be used to form an ion-pair with the amine, which can then be separated[13].
Performance Summary for Analogous Primary Amines:
| CSP Type | Chiral Selector | Typical Mobile Phase | Additive | Performance Notes | Reference |
|---|---|---|---|---|---|
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/2-Propanol | DEA | Good resolution for many aliphatic amines.[7] | [7] |
| Chiralpak® IE | Amylose tris(3,5-dichlorophenylcarbamate) | Hexane/2-Propanol | DEA | Can show complementary selectivity to cellulose phases. | [5] |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | BA | A workhorse CSP with broad applicability for amines.[14] | [14] |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | SFC/CO2/Methanol | ESA | Strong acidic additives in SFC can dramatically improve success.[13] |[13] |
Cyclodextrin & Cyclofructan-Based CSPs
Cyclodextrin (CD) CSPs are formed by bonding native or derivatized cyclodextrins (cyclic oligosaccharides) to silica[15][16]. Cyclofructan (CF) phases are a related class that have shown exceptional success in separating primary amines[4][12].
Mechanism of Action: The primary mechanism is inclusion complexation[16]. The analyte, or a portion of it, fits into the hydrophobic cavity of the CD/CF molecule. Chiral recognition is then achieved through interactions (primarily hydrogen bonding) between the analyte's functional groups and the hydroxyl or derivatized groups on the rim of the macrocycle[12][16].
Causality in Experimental Choices:
-
Mobile Phase: These phases are versatile and can be used in reversed-phase (RP), normal-phase (NP), and polar organic (PO) modes. For primary amines, the PO mode (e.g., acetonitrile/methanol) is often highly effective[4].
-
Additives: In PO mode, an acidic and a basic additive (e.g., TFA and TEA) are often used to control the ionization state of both the analyte and residual silanols, leading to improved peak shape and selectivity. It's noteworthy that additives that work well on polysaccharide phases (like butylamine) can be detrimental to cyclofructan phases[4].
Macrocyclic Antibiotic-Based CSPs
This class of CSPs uses macrocyclic antibiotics like vancomycin or teicoplanin covalently bonded to silica[17][18]. They are known for their multi-modal capabilities and unique selectivity[9].
Mechanism of Action: These are complex selectors with multiple chiral centers and various functional groups (hydroxyl, amine, carboxyl, aromatic moieties)[9][18]. This complexity allows for a combination of interaction mechanisms, including ionic interactions, hydrogen bonding, and steric repulsion via inclusion in the macrocyclic "basket"[19][20]. For primary amines, the protonated amine can form a strong ionic bond with a carboxylate group on the selector, which is a key part of the recognition process[20].
Causality in Experimental Choices:
-
Mobile Phase: They can operate in NP, RP, and PO modes, offering great flexibility[9].
-
pH and Buffer Control: In RP mode, mobile phase pH is a critical parameter as it controls the ionization state of both the analyte and the acidic/basic groups on the CSP, directly impacting retention and selectivity.
Pirkle-Type (Brush-Type) CSPs
Pirkle-type CSPs are based on small, synthetic chiral molecules covalently bonded to silica, often featuring π-electron donor or acceptor aromatic rings[8][21].
Mechanism of Action: The classic Pirkle model requires a three-point interaction between the analyte and the CSP, involving mechanisms like hydrogen bonding, π-π interactions, and dipole-dipole interactions[8]. For a simple aliphatic amine like this compound, which lacks a π-system, direct separation on a traditional Pirkle phase is less probable. However, they become highly effective if the amine is first derivatized with a π-acidic or π-basic tag (e.g., a dinitrobenzoyl group)[22]. The Whelk-O® 1, which has both π-acceptor and π-donor characteristics, is a highly versatile Pirkle-type phase[23].
Part 3: Experimental Protocols & Method Development Strategy
A structured screening approach is the most efficient path to a successful separation.
General Experimental Protocol: CSP Screening
-
Analyte Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.
-
Column: Use a standard analytical column dimension (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: ELSD, CAD, or LC/MS.
-
Screening: Sequentially test the CSPs using the starting mobile phases outlined in the table below. Equilibrate each column with at least 10 column volumes of the new mobile phase before injection.
Recommended Initial Screening Conditions
| Priority | CSP Class | Recommended Column Example | Mobile Phase (Isocratic) | Rationale |
|---|---|---|---|---|
| 1 | Polysaccharide | Chiralpak IC or Chiralcel OD-H | 90:10 Hexane/IPA + 0.1% DEA | Highest probability of success for underivatized amines. Broad selectivity. |
| 2 | Cyclofructan | Larihc CF6-P | 100% Acetonitrile + 0.1% TFA + 0.1% TEA | High success rate for primary amines in polar organic mode.[4] |
| 3 | Macrocyclic Antibiotic | Chirobiotic V (Vancomycin) | 90:10 ACN/Methanol + 0.1% TFA + 0.1% TEA | Offers unique, complementary selectivity based on ionic and inclusion mechanisms.[18] |
| 4 | Polysaccharide (SFC) | Chiralpak AD-H | 85:15 CO2/Methanol + 0.1% ESA | SFC with strong acid additives can resolve bases that fail in HPLC.[13] |
Visualization of the Method Development Workflow
A logical workflow ensures a systematic and efficient approach to finding the optimal separation method.
Caption: Workflow for Chiral Method Development for Aliphatic Amines.
Visualization of a Chiral Recognition Mechanism
The interaction between a protonated amine and a polysaccharide CSP is a key mechanism for separation.
Caption: Proposed interaction of a protonated amine with a polysaccharide CSP.
Conclusion and Recommendations
For the direct enantioseparation of this compound, a systematic screening approach is paramount.
-
Primary Recommendation: Begin with modern, immobilized polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) under normal phase conditions with a basic additive. This strategy offers the highest probability of initial success for underivatized aliphatic amines[2][4].
-
Secondary Approach: If polysaccharide phases fail, cyclofructan-based CSPs in polar organic mode are an excellent alternative and have demonstrated a very high success rate for this compound class[4][12].
-
Complementary Selectivity: Macrocyclic antibiotic CSPs should be screened if the first two classes do not yield a satisfactory separation, as their unique ionic and inclusion-based mechanisms offer a truly orthogonal approach[9][18].
-
Contingency Plan: If direct methods fail to achieve baseline resolution, derivatization with a UV-active agent (e.g., NBD-F or a dinitrobenzoyl group) followed by separation on a Pirkle-type or polysaccharide CSP is a robust and reliable alternative[5][22].
By following the structured workflow and understanding the causality behind the experimental choices for each CSP class, researchers can efficiently develop a robust and reliable method for the critical enantioseparation of this compound and related chiral aliphatic amines.
References
- 1. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 7. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 8. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselectively substituted cellulose mixed esters synthesized by two-steps route to understand chiral recognition mechanism and fabricate high-performance chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 17. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 18. mdpi.com [mdpi.com]
- 19. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hplc.eu [hplc.eu]
Cross-Validation of Analytical Methods for 5-Methyl-2-heptanamine: A Comparative Guide
Introduction: The Imperative of Rigorous Analytical Validation
In the landscape of pharmaceutical development, the unequivocal characterization of any active pharmaceutical ingredient (API) or intermediate is paramount. 5-Methyl-2-heptanamine, a primary amine with potential applications in synthesis, necessitates robust analytical methods for its quantification and impurity profiling. The integrity of data underpinning regulatory submissions and quality control hinges on the meticulous validation of the analytical procedures employed.[1] This guide presents a comparative analysis of principal analytical techniques applicable to this compound, underpinned by the principles of cross-validation to ensure data interchangeability and reliability.[2]
While specific cross-validation studies for this compound are not extensively documented in peer-reviewed literature, this guide will establish a scientifically sound framework based on established methodologies for analogous amine compounds.[3][4] The performance data presented herein is representative, designed to illustrate the expected outcomes of a rigorous validation process conducted in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8]
Pillar 1: Expertise & Experience - Selecting the Analytical Armamentarium
The physicochemical properties of this compound—a relatively small, volatile, and polar molecule—dictate the most suitable analytical strategies.[9][10] The primary challenges in analyzing such amines are often their poor chromophoric properties for UV detection and their potential for peak tailing in gas chromatography due to interactions with active sites on the column. To address these, derivatization is a common and effective strategy.[4]
This guide will focus on the cross-validation of two powerful and complementary analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A gold standard for volatile and semi-volatile compounds. Derivatization is often employed to improve volatility and chromatographic peak shape.[11]
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): A versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. Derivatization can be used to enhance retention on reversed-phase columns and improve ionization efficiency.
The cross-validation of these two orthogonal methods provides a high degree of confidence in the analytical results, ensuring that the reported values are independent of the specific analytical technique used.[12]
Pillar 2: Trustworthiness - A Self-Validating System
A robust analytical method validation protocol is, by design, a self-validating system. Each validation parameter interrogates a different aspect of the method's performance, and together they build a comprehensive picture of its suitability for the intended purpose.[13] The core validation parameters, as stipulated by ICH Q2(R2), are:[7][14]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[15]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Comparative Performance of Analytical Methods
The following table summarizes the hypothetical, yet representative, performance data for the quantification of this compound using GC-MS and HPLC-MS.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with Derivatization |
| Linearity (r²) | > 0.996 | > 0.999 |
| Accuracy (% Recovery) | 94-106% | 97-103% |
| Precision (% RSD) | < 12% | < 8% |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 0.3 ng/mL |
| Robustness | Resilient to minor changes in oven temperature ramp and carrier gas flow rate. | Resilient to minor changes in mobile phase composition and column temperature. |
Pillar 3: Authoritative Grounding & Comprehensive References
The methodologies and validation acceptance criteria presented in this guide are grounded in the principles outlined by the FDA and ICH.[5][17] The lifecycle approach to analytical procedures, as detailed in ICH Q14, is also a key consideration, emphasizing that method development and validation are ongoing processes.[8][18]
Experimental Protocols
The following are detailed, step-by-step protocols for the proposed analytical methods for this compound.
Protocol 1: GC-MS with Derivatization
-
Internal Standard (IS) Preparation: Prepare a 100 µg/mL stock solution of a suitable internal standard (e.g., d3-5-Methyl-2-heptanamine or a structural analog) in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking appropriate amounts of a this compound stock solution and the IS into the sample matrix.
-
Sample Preparation and Derivatization:
-
To 100 µL of sample, standard, or QC, add 10 µL of the IS solution.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the derivatizing agent.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) targeting characteristic ions of the derivatized this compound and the IS.
-
Protocol 2: HPLC-MS with Derivatization
-
Internal Standard (IS) Preparation: Prepare a 100 µg/mL stock solution of a suitable internal standard (e.g., d3-5-Methyl-2-heptanamine or a structural analog) in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking appropriate amounts of a this compound stock solution and the IS into the sample matrix.
-
Sample Preparation and Derivatization:
-
To 100 µL of sample, standard, or QC, add 10 µL of the IS solution.
-
Add 50 µL of a 10 mg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile and 50 µL of a 0.1 M borate buffer (pH 9.0).
-
Vortex and let the reaction proceed at room temperature for 15 minutes.
-
Add 20 µL of a 1 M glycine solution to quench the reaction.
-
Dilute the sample with the mobile phase and inject.
-
-
HPLC-MS Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for the transitions of the derivatized this compound and the IS.
-
Visualization of Workflows
The following diagrams illustrate the logical flow of the cross-validation process and the individual analytical workflows.
Caption: A workflow for the cross-validation of analytical methods.
Caption: A comparison of GC-MS and HPLC-MS analytical workflows.
Conclusion
The cross-validation of analytical methods for this compound is a critical exercise to ensure the generation of reliable and reproducible data. While this guide presents a hypothetical framework due to the scarcity of published data for this specific analyte, the principles and protocols described are firmly rooted in established analytical science and regulatory expectations. Both GC-MS and HPLC-MS, when properly validated, are powerful techniques for the analysis of this compound. The choice between them will depend on factors such as the required sensitivity, sample matrix, and available instrumentation. A thorough cross-validation, as outlined in this guide, will provide the necessary confidence to use these methods interchangeably, thereby enhancing the robustness of the overall analytical control strategy.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Bioanalytical aspects on method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. fda.gov [fda.gov]
- 18. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Comparative Guide to Chiral Auxiliaries: Evaluating the Potential of Simple Aliphatic Amines Against Established Standards
Abstract
In the landscape of asymmetric synthesis, the chiral auxiliary remains a foundational and reliable tool for controlling stereochemistry, particularly in academic research and the early phases of drug development.[1][2] The efficacy of an auxiliary is judged by its ability to induce high diastereoselectivity, its ease of attachment and cleavage, and the potential for its recovery and reuse.[1][3] This guide provides a comparative analysis of established, high-performance chiral auxiliaries—namely Evans oxazolidinones, pseudoephedrine, and 1-phenylethylamine—and contrasts their performance with the theoretical potential of a simple, flexible chiral amine, 5-methyl-2-heptanamine. While extensive literature supports the application of standard auxiliaries, this compound serves here as a case study to explore the critical structural features that underpin stereochemical control. This analysis is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the principles of chiral auxiliary design and selection.
Introduction: The Principle of Auxiliary-Mediated Asymmetric Synthesis
The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern medicine to ensure therapeutic efficacy and avoid potential off-target or toxic effects from an unwanted stereoisomer.[4][5] Chiral auxiliaries are stereogenic molecules that are temporarily and covalently attached to a prochiral substrate.[1] This chiral appendage then directs a subsequent chemical transformation, such as an enolate alkylation or aldol addition, to favor the formation of one diastereomer over the other.[6] The resulting diastereomers can be easily separated, and the auxiliary is then cleaved to yield the enantiomerically enriched target molecule.[1]
The entire process can be visualized as a three-stage workflow: coupling, diastereoselective reaction, and cleavage.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The success of this strategy hinges on the auxiliary's ability to create a rigid, well-defined conformational environment that forces an incoming reagent to attack from a specific face of the reactive intermediate.
The Gold Standards: High-Efficacy Chiral Auxiliaries
A few classes of chiral auxiliaries have become mainstays in organic synthesis due to their predictable and high levels of stereocontrol across a range of reactions.
Evans Oxazolidinone Auxiliaries
Developed by David A. Evans and his colleagues, N-acyloxazolidinones are among the most powerful and versatile chiral auxiliaries.[2][7] Derived from readily available amino acids, they provide excellent stereocontrol in aldol reactions, alkylations, and Diels-Alder reactions.[1][8][9]
Mechanism of Stereocontrol: The high diastereoselectivity arises from the formation of a rigid, chelated Z-enolate intermediate when the N-acyl imide is treated with a Lewis acid (like dibutylboron triflate) or a strong base.[7][10] The substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate, directing electrophilic attack to the less sterically hindered face.
Caption: Stereocontrol via a rigid transition state in Evans auxiliary alkylation.
Pseudoephedrine Amides
Introduced by Andrew G. Myers, pseudoephedrine serves as a practical and highly effective chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acids.[11][12] Both enantiomers are inexpensive commodity chemicals.[12]
Mechanism of Stereocontrol: The pseudoephedrine amide, upon treatment with a strong base like lithium diisopropylamide (LDA), forms a Z-enolate. The lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the auxiliary, creating a rigid six-membered ring intermediate. This conformation directs the incoming electrophile to the opposite face of the phenyl group, leading to high diastereoselectivity.[11]
(R)- and (S)-1-Phenylethylamine (PEA)
As a cost-effective primary amine, 1-phenylethylamine is a privileged chiral building block and auxiliary.[13][14] While widely used for the resolution of racemic acids via diastereomeric salt formation, it also serves as a chiral auxiliary in various syntheses, including the formation of chiral imines and amides.[13][15][16] Its effectiveness stems from the steric bulk of the phenyl group directing reactions at adjacent centers.[13]
Performance Comparison of Standard Auxiliaries
The following table summarizes typical performance data for these standard auxiliaries in the context of a representative asymmetric alkylation reaction.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl Imide | Allyl Iodide | 98:2 | ~85% | [10] |
| (+)-Pseudoephedrine | Propionyl Amide | Benzyl Bromide | >97:3 | >90% | [11][12] |
| (S)-1-Phenylethylamine | Phenylacetic Amide | Methyl Iodide | ~85:15 | ~70% | [17] |
Note: Values are representative and can vary based on specific reaction conditions, substrates, and electrophiles.
Analysis of this compound as a Potential Chiral Auxiliary
We now turn our attention to this compound, a simple chiral aliphatic amine.[18][19] Unlike the "gold standard" auxiliaries, there is a conspicuous absence of published literature demonstrating its use in high-selectivity asymmetric reactions. A structural analysis reveals why this is the case.
Structural Features:
-
Chirality: It possesses two stereocenters at C2 and C5.
-
Flexibility: The molecule is a simple, conformationally flexible alkyl chain. It lacks the rigid cyclic structures found in Evans oxazolidinones or the intramolecular hydrogen-bonding/chelation capabilities of pseudoephedrine.
-
Directing Groups: It lacks bulky groups (like a phenyl ring) positioned strategically next to the amine functionality that could effectively shield one face of a reactive intermediate.
Hypothetical Application and Expected Outcome: If one were to use this compound as a chiral auxiliary, the first step would be to couple it with a carboxylic acid to form an amide. Upon deprotonation to form the corresponding enolate, the lack of a rigid, pre-organized structure would be detrimental to stereocontrol.
Caption: Expected poor stereocontrol due to conformational flexibility.
The free rotation around the single bonds in the auxiliary backbone would allow an incoming electrophile to approach the enolate from either face with nearly equal probability. This would result in a low diastereomeric ratio, rendering the auxiliary ineffective for practical asymmetric synthesis. This analysis underscores a key principle: conformational rigidity is paramount for high fidelity in stereochemical induction.
Experimental Protocols: A Comparative Workflow Design
To empirically validate the efficacy of a new auxiliary, one must perform a direct comparison against an established method under identical conditions. Below are protocols designed to test this compound against a standard Evans auxiliary in an asymmetric alkylation.
Protocol 1: Asymmetric Alkylation using Evans Auxiliary (Standard)
Objective: To synthesize enantiomerically enriched 2-methyl-4-pentenoic acid.[10]
Step 1: Acylation of the Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir for 15 minutes, then add propanoyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography to yield the N-propionyl imide.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl imide (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) and stir for 30 minutes to form the Z-enolate.[10]
-
Add allyl iodide (1.2 eq) and stir at -78 °C until TLC indicates consumption of the starting material.
-
Quench with saturated aqueous NH₄Cl, extract, and purify.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
Step 3: Cleavage of the Auxiliary
-
Dissolve the alkylated product in a 4:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (LiOH) (2.0 eq).[20]
-
Stir vigorously for 2 hours.
-
Quench with aqueous sodium sulfite, acidify, and extract the desired 2-methyl-4-pentenoic acid. The chiral auxiliary can be recovered from the aqueous layer.
Protocol 2: Hypothetical Validation of this compound
Objective: To test the stereodirecting potential of this compound.
Step 1: Acylation of the Auxiliary
-
To a solution of propanoyl chloride (1.1 eq) in CH₂Cl₂ at 0 °C, add this compound (1.0 eq) and triethylamine (1.2 eq).
-
Stir for 2 hours at room temperature.
-
Wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the N-propionyl amide.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl amide (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq) and stir for 30 minutes.
-
Add allyl iodide (1.2 eq) and stir at -78 °C until completion.
-
Quench and work up as described in Protocol 1.
-
Analyze the crude product by ¹H NMR and GC-MS to determine the diastereomeric ratio. The expected outcome is a ratio approaching 1:1.
Step 3: Cleavage of the Auxiliary
-
Dissolve the alkylated amide product in 6M HCl.
-
Reflux the mixture for 12 hours to hydrolyze the amide bond.
-
Cool, basify to pH > 12 with NaOH, and extract with ether to recover the this compound auxiliary.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ether to isolate the (likely racemic) 2-methyl-4-pentenoic acid.
Conclusion and Outlook
This guide demonstrates the principles of effective chiral auxiliary design through a comparative lens. Established auxiliaries like Evans oxazolidinones and pseudoephedrine derive their exceptional efficacy from conformationally rigid structures that promote the formation of well-organized, chelated transition states.[1][7][11] This rigidity is the primary factor enabling high levels of diastereoselectivity.
In contrast, a simple, flexible chiral amine like this compound is not expected to be an effective chiral auxiliary. Its lack of rigidity and sterically demanding directing groups would likely lead to poor stereocontrol in reactions such as enolate alkylation. While it serves as a valid chiral molecule, its utility in asymmetric synthesis is likely limited to its use as a building block rather than a stereodirecting auxiliary. For researchers in the field, this comparison reinforces the critical importance of evaluating an auxiliary's structural features—specifically its ability to lock the substrate into a single reactive conformation—before investing in its application.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Evans aldol ppt | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 12. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 13. (1R)-1-Phenylethanamine|Chiral Resolving Agent [benchchem.com]
- 14. haihangchem.com [haihangchem.com]
- 15. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Page loading... [wap.guidechem.com]
- 20. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to the Synthesis of 5-Methyl-2-heptanamine: Reductive Amination vs. The Leuckart Reaction
Abstract
5-Methyl-2-heptanamine is a branched-chain aliphatic amine that serves as a valuable intermediate and building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] The efficiency, purity, and scalability of its synthesis are critical parameters for researchers and drug development professionals. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound starting from 6-methyl-2-heptanone: modern direct reductive amination and the classic Leuckart reaction. We will dissect the underlying chemical principles, provide detailed, validated experimental protocols, and present a side-by-side benchmark of their performance based on reaction conditions, yield, purity, and operational complexity.
Introduction: The Strategic Importance of this compound Synthesis
The synthesis of primary amines is a cornerstone of organic chemistry, with reductive amination being a principal method for C-N bond formation in the pharmaceutical industry.[2][3] this compound (C₈H₁₉N, CAS: 53907-81-6) presents a straightforward yet representative target for evaluating synthetic methodologies.[4][5] The choice of synthesis pathway can significantly impact not only the yield and purity of the final product but also process safety, cost, and environmental footprint. This guide is structured to provide a robust framework for selecting the optimal method based on specific laboratory or industrial objectives. We will compare a widely adopted contemporary method, direct reductive amination with a cyanoborohydride reagent, against the historic, yet enduring, Leuckart reaction.
Methodology I: Direct Reductive Amination
Direct reductive amination, also known as reductive alkylation, is a highly efficient "one-pot" method for converting a carbonyl group into an amine.[6] The reaction proceeds through the in-situ formation of an imine intermediate from the parent ketone (6-methyl-2-heptanone) and an amine source (ammonia), which is immediately reduced to the target amine.[7]
Principle and Rationale
The causality behind this method's success lies in the choice of a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is mild enough not to reduce the starting ketone but is highly reactive towards the protonated imine (iminium ion) intermediate.[7] This selectivity prevents the wasteful consumption of the hydride reagent and the formation of the corresponding alcohol as a byproduct. The reaction is typically run under weakly acidic conditions (pH 4-5), which are necessary to catalyze the formation and protonation of the imine without degrading the acid-sensitive cyanoborohydride.[6][7]
Reaction Workflow: Direct Reductive Amination
Caption: Workflow for direct reductive amination.
Experimental Protocol
-
Reaction Setup: To a solution of 6-methyl-2-heptanone (1 equiv.) in anhydrous methanol, add a solution of ammonia in methanol (7 N, 5-10 equiv.). Stir the mixture at room temperature in a well-ventilated fume hood.
-
pH Adjustment: Carefully adjust the pH of the solution to approximately 5 by the dropwise addition of glacial acetic acid.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) portion-wise to the stirred solution, ensuring the temperature is maintained below 30°C.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Carefully quench the reaction by the slow addition of 2N HCl until gas evolution ceases. Basify the solution to pH >11 with aqueous NaOH.
-
Extraction: Extract the aqueous layer with diethyl ether (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Methodology II: The Leuckart Reaction
The Leuckart reaction, first reported by Rudolf Leuckart in 1885, is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen donor and the reducing agent.[3][8] It is a thermally driven, one-pot process, but its operational window is significantly harsher than modern methods.[8]
Principle and Rationale
The reaction mechanism involves the nucleophilic attack of ammonia (from the decomposition of ammonium formate) on the ketone to form an imine.[8] The formate ion then acts as a hydride donor to reduce the imine. A key characteristic of this reaction is that it typically yields the N-formyl derivative of the amine as the primary product.[3] This intermediate must then be hydrolyzed under acidic or basic conditions to liberate the desired free amine. The high temperatures required (120-185°C) are necessary to drive the decomposition of the formate salt and facilitate the hydride transfer.[8][9]
Reaction Workflow: The Leuckart Reaction
Caption: Workflow for the Leuckart reaction.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 6-methyl-2-heptanone (1 equiv.) and ammonium formate (3-5 equiv.).
-
Reaction: Heat the mixture to 160-185°C and maintain it at this temperature for 6-15 hours. The reaction progress can be monitored by TLC or GC analysis of aliquots.
-
Hydrolysis of Intermediate: After cooling, add an excess of concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux for 4-8 hours to hydrolyze the N-formyl intermediate.
-
Workup: Cool the solution and carefully make it strongly alkaline (pH >11) by adding concentrated NaOH solution while cooling in an ice bath.
-
Extraction: Extract the liberated amine with a suitable organic solvent (e.g., toluene or diethyl ether). Combine the organic phases, dry over anhydrous potassium hydroxide or sodium sulfate, and filter.
-
Purification: Remove the solvent by rotary evaporation and purify the crude amine by fractional distillation under reduced pressure.
Comparative Analysis and Benchmarking
To provide an objective comparison, the following table summarizes the key performance indicators for both methodologies. The data represents typical outcomes based on established procedures.
| Parameter | Methodology I: Direct Reductive Amination | Methodology II: The Leuckart Reaction |
| Starting Ketone | 6-Methyl-2-heptanone | 6-Methyl-2-heptanone |
| Key Reagents | Ammonia, Sodium Cyanoborohydride (NaBH₃CN), Acetic Acid | Ammonium Formate, HCl, NaOH |
| Temperature | Room Temperature (~25°C) | High Temperature (160-185°C) |
| Reaction Time | 12-24 hours | 10-23 hours (including hydrolysis) |
| Typical Yield | 75-90% | 40-60% |
| Typical Purity | High (>98% after distillation) | Moderate (Side products common due to heat) |
| Key Intermediate | Imine (transient, in-situ) | N-formyl derivative (isolated or hydrolyzed) |
| Post-Reaction Step | Direct workup | Mandatory hydrolysis step |
| Safety & Handling | NaBH₃CN is highly toxic; requires careful handling. | High temperatures pose a risk; corrosive reagents. |
| Scalability | Excellent; mild conditions are favorable for industrial scale. | Challenging; high energy input and harsh conditions. |
Discussion and Professional Insights
For laboratory-scale synthesis focused on high purity and yield, direct reductive amination is unequivocally the superior method. Its mild reaction conditions minimize the formation of thermal degradation byproducts, leading to a cleaner reaction profile and simplifying purification. The high selectivity of NaBH₃CN ensures an efficient conversion, translating to higher yields.[7] While NaBH₃CN is toxic and requires stringent handling protocols, the overall process control and predictability are significant advantages in a research and development setting.
The Leuckart reaction, while historically significant, presents considerable drawbacks for modern applications. The requisite high temperatures are energy-intensive and often lead to lower yields and the formation of difficult-to-remove impurities.[8] The mandatory, and often lengthy, hydrolysis step adds to the total process time and complexity.[3] However, its primary advantage is the simplicity and low cost of its reagents (ammonium formate). It may still be considered for specific applications where cost is the absolute driver and purity requirements are less stringent.
Emerging Alternatives: The Advent of Biocatalysis
It is crucial to acknowledge the advancements in green chemistry, particularly the use of biocatalysts. Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze reductive amination with exceptional selectivity under mild, aqueous conditions.[10][11] While the development of a specific IRED for this compound is outside the scope of this guide, this technology represents the future of amine synthesis, offering unparalleled sustainability and, for chiral amines, high enantiopurity.[11]
Conclusion
In benchmarking the synthesis of this compound, direct reductive amination emerges as the preferred method for researchers and drug development professionals. It offers a combination of high yield, excellent purity, and operational mildness that the classic Leuckart reaction cannot match. The choice is a clear trade-off between the elegance, control, and efficiency of modern selective reagents versus the reagent simplicity but operational harshness of a classic named reaction. For any application where quality and reproducibility are paramount, the investment in the more sophisticated reagents for direct reductive amination is well justified.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 4. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Reductive aminations by imine reductases: from milligrams to tons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In-Silico Modeling of 5-Methyl-2-heptanamine Interactions
In the landscape of contemporary drug discovery and development, the ability to predict and understand the molecular interactions of small molecules is paramount. 5-Methyl-2-heptanamine, a compound with known stimulant properties, presents a compelling case for the application of in-silico modeling techniques. This guide provides a comprehensive comparison of computational methodologies to elucidate the binding behavior, stability, and pharmacokinetic profile of this compound. As researchers, scientists, and drug development professionals, the adoption of these robust in-silico approaches can significantly de-risk and accelerate preclinical programs by providing predictive insights into a compound's efficacy and safety.
This document is structured to provide not only step-by-step protocols for key in-silico workflows but also the scientific rationale underpinning the choice of specific tools and parameters. We will delve into a comparative analysis of molecular docking software, the nuances of molecular dynamics simulations for assessing binding stability, and the predictive power of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling tools.
Part 1: Target Identification and Preparation: The Foundation of Meaningful In-Silico Analysis
The predictive power of any in-silico model is fundamentally dependent on the quality of the input data. For this compound, a compound known to influence catecholaminergic systems, logical protein targets include the norepinephrine transporter (NET) and the dopamine transporter (DAT) . Recent advances in structural biology have provided high-resolution cryogenic electron microscopy (cryo-EM) and X-ray crystal structures of these transporters, offering an unprecedented opportunity for accurate modeling.[1][2][3][4][5][6][7][8] Additionally, adrenergic receptors, which are also involved in the physiological response to catecholamines, represent another important class of potential targets.[9][10][11][12]
Experimental Protocol: Receptor and Ligand Preparation
-
Receptor Structure Acquisition: Download the desired protein structure from the Protein Data Bank (PDB). For this guide, we will consider the human norepinephrine transporter (hNET) (e.g., PDB ID: 8ZP2) and the human dopamine transporter (hDAT) (e.g., PDB ID: 8Y2D).[1][2][6]
-
Receptor Preparation:
-
Rationale: Raw PDB structures often contain non-essential water molecules, co-factors, and may have missing atoms or side chains. These must be addressed to create a clean and energetically favorable receptor model.
-
Steps:
-
Remove water molecules and any co-crystallized ligands not relevant to the binding site of interest using molecular visualization software such as PyMOL or UCSF Chimera.
-
Add polar hydrogens and assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.
-
Repair any missing side chains or loops using tools like the Prime module in Schrödinger Suite or the SWISS-MODEL server.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
-
-
Ligand Structure Preparation:
-
Rationale: A low-energy, 3D conformation of the ligand is crucial for successful docking.
-
Steps:
-
Obtain the 2D structure of this compound from a chemical database like PubChem.[13]
-
Convert the 2D structure to a 3D conformation using a tool like Open Babel or the ligand preparation wizard in molecular modeling software.
-
Perform a geometry optimization and energy minimization of the ligand using a suitable force field (e.g., MMFF94).
-
Generate the necessary file format for the chosen docking software (e.g., PDBQT for AutoDock Vina).
-
-
Part 2: Comparative Analysis of Molecular Docking Approaches
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14][15][16][17] The primary goals are to predict the binding mode and to estimate the binding affinity.
| Software | Scoring Function Principle | Search Algorithm | Licensing | Key Advantages | Considerations |
| AutoDock Vina | Empirical and knowledge-based scoring function. | Broyden–Fletcher–Goldfarb–Shanno (BFGS) local search. | Open Source | High speed and accuracy for many systems; widely used and well-documented.[18][19][20][21][22] | Scoring function may be less accurate for systems with significant metal-ligand interactions. |
| Glide (Schrödinger) | ChemScore-based empirical scoring function (SP and XP). | Hierarchical search protocol with systematic and stochastic elements. | Commercial | High accuracy and reliability; well-integrated into a comprehensive modeling suite. | Requires a paid license, which can be a barrier for academic labs. |
| GOLD (CCDC) | GOLDScore, ChemScore, ASP, and PLP scoring functions. | Genetic algorithm. | Commercial | High flexibility in handling protein and ligand flexibility; excellent for complex binding sites. | Can be computationally intensive; requires a commercial license. |
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand: Follow the steps outlined in Part 1 to generate PDBQT files for the receptor and this compound.
-
Define the Binding Site (Grid Box):
-
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. It is typically centered on the known active site of the protein.
-
Steps:
-
Identify the active site residues of the transporter based on literature or co-crystallized ligand positions.
-
In AutoDock Tools, center the grid box on these residues and adjust the dimensions to encompass the entire binding pocket.
-
-
-
Configure Docking Parameters:
-
Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analyze the Results:
-
The output will be a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the top-ranked poses in complex with the receptor using PyMOL or Discovery Studio to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Workflow for Molecular Docking
Caption: Molecular Docking Workflow.
Part 3: Assessing Binding Stability with Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the predicted binding pose over time.[23][24][25][26][27][28]
| Software | Force Fields | Parallelization | Licensing | Key Advantages | Considerations |
| GROMACS | GROMOS, AMBER, CHARMM, OPLS | Excellent scalability on CPUs and GPUs. | Open Source | High performance and a large, active user community; extensive documentation and tutorials.[23][24][25] | Steeper learning curve for beginners compared to some other packages. |
| AMBER | AMBER, GAFF | Good scalability on CPUs and GPUs. | Commercial | Well-validated force fields, particularly for proteins and nucleic acids; robust analysis tools. | Requires a paid license. |
| NAMD | CHARMM, AMBER | Highly scalable, especially on large parallel machines. | Open Source for academic use | Excellent for large biomolecular systems; interoperable with VMD for visualization and analysis. | Configuration can be more complex than GROMACS. |
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
-
System Preparation:
-
Rationale: The docked complex needs to be placed in a simulated physiological environment.
-
Steps:
-
Generate a topology for the this compound-protein complex using a force field like CHARMM36. The ligand parameters can be generated using a server like CGenFF.
-
Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.
-
-
-
Energy Minimization:
-
Rationale: To remove any steric clashes introduced during system setup.
-
Steps:
-
Perform a steep descent energy minimization of the system.
-
-
-
Equilibration:
-
Rationale: To bring the system to the desired temperature and pressure.
-
Steps:
-
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature.
-
Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
-
Production MD:
-
Rationale: To generate the trajectory for analysis.
-
Steps:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
-
Trajectory Analysis:
-
Rationale: To extract meaningful insights from the simulation.
-
Steps:
-
Calculate the root-mean-square deviation (RMSD) of the protein backbone and ligand to assess conformational stability.
-
Calculate the root-mean-square fluctuation (RMSF) of each residue to identify flexible regions of the protein.
-
Analyze hydrogen bonds and other non-covalent interactions between the ligand and protein over time.
-
Perform clustering analysis to identify dominant binding poses.
-
-
Workflow for Molecular Dynamics Simulation
Caption: MD Simulation Workflow.
Part 4: In-Silico ADMET Profiling
Early assessment of ADMET properties is critical to reduce the high attrition rates in drug development.[29][30][31][32] In-silico ADMET prediction tools provide a rapid and cost-effective way to evaluate the drug-likeness of a compound.[29][30]
| Tool | Prediction Scope | Accessibility | Key Advantages | Considerations |
| SwissADME | Physicochemical properties, pharmacokinetics, drug-likeness, medicinal chemistry friendliness. | Web Server | User-friendly interface; provides a "Bioavailability Radar" for a quick assessment of drug-likeness; includes the BOILED-Egg model for predicting brain and intestinal permeability.[33][34][35][36][37] | Relies on predictive models which may not be accurate for all chemical scaffolds. |
| pkCSM | Pharmacokinetics (ADME) and toxicity properties. | Web Server | Provides a broad range of toxicity predictions, including hepatotoxicity and AMES toxicity.[30] | The user interface is less intuitive than SwissADME. |
| ADMETlab 2.0 | Comprehensive ADMET properties, physicochemical properties, and medicinal chemistry friendliness.[38] | Web Server | Offers a large number of predictive models and includes toxicophore rules.[38] | The sheer volume of data can be overwhelming for new users. |
Experimental Protocol: ADMET Prediction with SwissADME
-
Input Molecule:
-
Rationale: The tool requires the chemical structure of the molecule of interest.
-
Steps:
-
Navigate to the SwissADME website.
-
Input the SMILES string of this compound into the input box.
-
-
-
Run Prediction:
-
Click the "Run" button to initiate the calculations.
-
-
Analyze Results:
-
Physicochemical Properties: Examine properties like molecular weight, logP, and water solubility.
-
Pharmacokinetics: Assess predictions for gastrointestinal absorption, blood-brain barrier permeability, and cytochrome P450 (CYP) inhibition.
-
Drug-Likeness: Evaluate compliance with rules such as Lipinski's rule of five.
-
Medicinal Chemistry: Check for any potential liabilities like PAINS (pan-assay interference compounds) alerts.
-
Workflow for ADMET Prediction
Caption: ADMET Prediction Workflow.
Part 5: Synthesizing the Data for a Holistic View
The true power of in-silico modeling lies in the integration of data from multiple computational approaches. A potent binder identified through molecular docking that proves to be unstable in MD simulations or possesses a poor ADMET profile is unlikely to be a successful drug candidate.
A comprehensive analysis of this compound would involve:
-
Docking: Reveals the most probable binding poses and provides an initial estimate of binding affinity to key targets like NET and DAT.
-
MD Simulation: Validates the stability of the docked pose and provides insights into the dynamic nature of the ligand-receptor interactions.
-
ADMET Prediction: Flags potential liabilities related to pharmacokinetics and toxicity, guiding further optimization efforts.
By judiciously applying and critically evaluating the results from these in-silico tools, researchers can make more informed decisions, ultimately enhancing the efficiency and success rate of the drug discovery process.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. wwPDB: pdb_00009eo4 [wwpdb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. PDB-101: Molecule of the Month: Adrenergic Receptors [pdb101.rcsb.org]
- 13. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. KBbox: Methods [kbbox.h-its.org]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. sites.ualberta.ca [sites.ualberta.ca]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. eagonlab.github.io [eagonlab.github.io]
- 23. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 24. GROMACS Tutorials [mdtutorials.com]
- 25. bioinformaticsreview.com [bioinformaticsreview.com]
- 26. mdtutorials.com [mdtutorials.com]
- 27. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 28. m.youtube.com [m.youtube.com]
- 29. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 30. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 31. ADMET-AI [admet.ai.greenstonebio.com]
- 32. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 33. google.com [google.com]
- 34. youtube.com [youtube.com]
- 35. youtube.com [youtube.com]
- 36. m.youtube.com [m.youtube.com]
- 37. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 38. ADMETlab 2.0 [admetmesh.scbdd.com]
A Comparative Guide to the Reactivity of 5-Methyl-2-heptanamine and Other Primary Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the reactivity of primary amines is a cornerstone of molecular construction. As a senior application scientist, this guide provides an in-depth, objective comparison of the reactivity of 5-Methyl-2-heptanamine against other structurally related primary amines. The insights herein are supported by established chemical principles and include detailed experimental protocols for validation.
Core Principles: A Duality of Electronic and Steric Effects
The reactivity of a primary amine as a nucleophile is fundamentally governed by two competing factors: the availability of the nitrogen's lone pair of electrons (electronic effects) and the spatial hindrance around that lone pair (steric effects).[1][2]
-
Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom is the epicenter of an amine's basicity (its ability to accept a proton) and nucleophilicity (its ability to attack an electron-deficient center).[3][4] Generally, factors that increase the electron density on the nitrogen, such as the electron-donating inductive effect of alkyl groups, enhance both basicity and nucleophilicity.[5][6]
-
Steric Hindrance: Conversely, bulky substituents around the nitrogen atom can physically impede its approach to an electrophile, thereby reducing its effective reactivity, even if it is electronically rich.[2][3]
This guide will dissect these principles in the context of this compound, a chiral primary amine, by comparing it with n-heptylamine and 2-aminoheptane. This selection allows for a systematic evaluation of the effects of chain branching and the position of the amine functionality.
The Amines Under Comparison: A Structural Overview
| Amine | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C8H19N | 129.24 | Chiral, branched alkyl chain with the amino group on a secondary carbon.[7] | |
| n-Heptylamine | C7H17N | 115.22 | Linear alkyl chain with the amino group on a primary carbon. | |
| 2-Aminoheptane | C7H17N | 115.22 | Linear alkyl chain with the amino group on a secondary carbon. |
Electronic Effects: Basicity as a Proxy for Nucleophilicity
The basicity of an amine, quantified by the pKa of its conjugate acid, serves as a useful, albeit imperfect, indicator of its nucleophilicity.[8] A higher pKa value suggests a stronger base, which often translates to a more potent nucleophile.[9] Alkyl groups are electron-donating, increasing the electron density on the nitrogen and thereby increasing basicity compared to ammonia.[6]
| Amine | Predicted pKa of Conjugate Acid | Rationale |
| This compound | ~11.04[10] | The two alkyl groups attached to the nitrogen-bearing carbon, along with the overall alkyl chain, provide a strong electron-donating effect. |
| n-Heptylamine | ~10.67 | The linear alkyl chain is electron-donating, but the amino group is at a less substituted primary carbon. |
| 2-Aminoheptane | ~10.9 | Similar to this compound, the amino group is on a secondary carbon, leading to a significant electron-donating effect from the attached alkyl groups. |
Based on these predicted pKa values, the order of intrinsic nucleophilicity, considering electronic effects alone, would be:
This compound ≈ 2-Aminoheptane > n-Heptylamine
Steric Hindrance: The Decisive Factor in Reactivity
While electronically similar, the reactivity of these amines can diverge significantly due to steric hindrance. The accessibility of the nitrogen's lone pair is critical for its ability to participate in a reaction.[2][3]
Caption: Key factors governing the reactivity of amines.
-
n-Heptylamine: With the amino group at the terminus of a linear chain, it presents the least steric hindrance among the three.
-
2-Aminoheptane: The amino group is on a secondary carbon, which introduces more steric bulk compared to n-heptylamine.
-
This compound: This amine also has its amino group on a secondary carbon, but the additional methyl group at the 5-position, while not directly adjacent to the reaction center, can influence the overall conformational freedom of the molecule, potentially leading to greater steric hindrance than 2-aminoheptane in certain reaction contexts.
Therefore, the order of reactivity when considering steric hindrance is:
n-Heptylamine > 2-Aminoheptane > this compound
Comparative Reactivity in Key Synthetic Transformations
The interplay of electronic and steric effects becomes evident when we consider specific reactions, such as N-acylation and N-alkylation.
N-Acylation
N-acylation involves the reaction of an amine with an acylating agent, such as an acyl chloride or an anhydride, to form an amide.[11][12] This reaction proceeds through a nucleophilic addition-elimination mechanism.[13][14]
Relative Reactivity Prediction: In acylation reactions, steric hindrance around the nitrogen nucleophile is often the dominant factor determining the reaction rate.
Predicted Order of Reactivity: n-Heptylamine > 2-Aminoheptane > this compound
While this compound is electronically activated, the steric bulk around the secondary amine position, compounded by the branched alkyl chain, is expected to slow its reaction rate compared to the less hindered n-heptylamine.
N-Alkylation
N-alkylation is the reaction of an amine with an alkylating agent, typically an alkyl halide, to form a more substituted amine.[15][16] This reaction generally follows an S(_N)2 mechanism, which is highly sensitive to steric hindrance at both the nucleophile and the electrophile.[17][18]
Relative Reactivity Prediction: Similar to acylation, the rate of N-alkylation is highly dependent on the steric accessibility of the amine's lone pair.
Predicted Order of Reactivity: n-Heptylamine > 2-Aminoheptane > this compound
The less sterically hindered n-heptylamine is expected to react the fastest. The difference in reactivity between 2-aminoheptane and this compound might be less pronounced than in acylation, but the overall trend is anticipated to be the same.
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the predicted reactivity trends, the following competitive experimental protocols are proposed.
Caption: Experimental workflow for comparing amine reactivity.
Protocol 1: Competitive N-Acylation
This experiment directly compares the rate of acylation among the three amines.
Methodology:
-
Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine equimolar amounts (e.g., 1.0 mmol each) of this compound, n-heptylamine, and 2-aminoheptane in a suitable aprotic solvent (e.g., 10 mL of dichloromethane).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add a sub-stoichiometric amount (e.g., 0.5 mmol) of a reactive acylating agent, such as acetyl chloride, dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for a predetermined time (e.g., 30 minutes).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting residue by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the N-acetylated products of the three amines. A higher proportion of a particular amide product indicates a higher reactivity of its parent amine.
Protocol 2: Competitive N-Alkylation
This experiment assesses the relative nucleophilicity of the amines towards an alkyl halide.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of this compound, n-heptylamine, and 2-aminoheptane in a polar aprotic solvent such as acetonitrile (10 mL).
-
Initiation: Add a sub-stoichiometric amount (e.g., 0.5 mmol) of a primary alkyl halide, such as iodomethane or benzyl bromide, to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once a significant amount of product has formed (but before the complete consumption of the alkyl halide), quench the reaction with water and extract the products with an organic solvent like ethyl acetate.
-
Analysis: Analyze the organic extract by GC-MS or LC-MS to quantify the relative amounts of the mono-alkylated products for each of the starting amines. The amine that forms the highest proportion of the alkylated product is the most reactive under these conditions.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Basicity of Aliphatic Amines [jove.com]
- 10. Page loading... [guidechem.com]
- 11. Acylation Overview, Mechanism & Agents | Study.com [study.com]
- 12. acylation of amines [entrancechemistry.blogspot.com]
- 13. savemyexams.com [savemyexams.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. Amine Reactivity [www2.chemistry.msu.edu]
A Comparative Guide to the Pharmacokinetic Properties of 5-Methyl-2-heptanamine Derivatives
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a novel chemical entity is paramount to its success as a therapeutic agent. This guide provides a comprehensive framework for the evaluation and comparison of compounds derived from the 5-methyl-2-heptanamine scaffold. Given the limited publicly available data on this specific chemical series, this document serves as both a theoretical guide and a practical handbook, outlining methodologies to generate and compare crucial pharmacokinetic data.
Introduction: The this compound Scaffold
This compound is a simple alkylamine (C8H19N) that presents a versatile backbone for chemical modification.[1][2] It is a structural isomer of the more widely known 6-methyl-2-heptanamine, also referred to as octodrine or dimethylhexylamine (DMHA). While octodrine has been investigated as a sympathomimetic and stimulant, its use in dietary supplements is considered unlawful in the United States by the FDA due to safety concerns.[3] The structural nuances between these isomers, and the potential for a wide array of derivatives, necessitate a systematic approach to characterizing their absorption, distribution, metabolism, and excretion (ADME) profiles.
This guide will navigate the process of building a comparative pharmacokinetic understanding of novel this compound derivatives, from predictive in silico modeling to definitive in vivo studies.
Part 1: Predictive Pharmacokinetics - In Silico Modeling
In modern drug discovery, in silico tools provide the first glimpse into the potential pharmacokinetic behavior of a compound, guiding synthetic efforts and prioritizing candidates for expensive experimental evaluation.[3][4][5] By analyzing the chemical structure, we can predict key ADME properties.
The initial step involves creating a virtual library of this compound derivatives. Modifications can be strategically designed to explore the impact of altering lipophilicity, hydrogen bonding potential, and metabolic soft spots. For instance, we can hypothesize the effects of N-alkylation or hydroxylation on the parent scaffold.
Key Predicted Pharmacokinetic Parameters:
-
LogP (Octanol-Water Partition Coefficient): An indicator of lipophilicity, which influences absorption and distribution.
-
Aqueous Solubility: Crucial for dissolution and absorption.
-
Blood-Brain Barrier (BBB) Penetration: Predicts potential central nervous system effects.
-
CYP450 Metabolism: Identifies which cytochrome P450 isozymes are likely to metabolize the compound, offering clues to potential drug-drug interactions.[6]
-
Plasma Protein Binding (PPB): The extent of binding to plasma proteins, which affects the free fraction of the drug available for therapeutic action.
Hypothetical Comparison of Virtual Derivatives:
| Compound | Structure | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted BBB Permeant | Predicted CYP2D6 Substrate |
| Parent Scaffold | This compound | 2.86 | -2.61 | Yes | Yes |
| Derivative A | N-methyl-5-methyl-2-heptanamine | 3.15 | -2.95 | Yes | Yes |
| Derivative B | 5-Methyl-2-heptan-3-ol-amine | 2.55 | -2.10 | No | No |
| Derivative C | 5-(Trifluoromethyl)-2-heptanamine | 3.50 | -3.50 | Yes | No |
Note: These values are illustrative and would be generated using validated QSAR models and software platforms like pkCSM or similar.[4][7]
In Silico ADME Prediction Workflow
Caption: Workflow for in silico prediction of ADME properties.
Part 2: In Vitro Experimental Protocols
Following computational screening, promising candidates must be subjected to in vitro assays to obtain empirical data on their metabolic fate and disposition. These experiments provide a controlled environment to dissect specific pharmacokinetic processes.
Experimental Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay determines the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[8][9] A high clearance rate suggests rapid metabolism and potentially low oral bioavailability.
Methodology:
-
Materials: Human liver microsomes (pooled), NADPH regenerating system, test compound stock solution (e.g., 10 mM in DMSO), positive control (e.g., testosterone), reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Preparation: Prepare a 1 mg/mL HLM suspension in buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation:
-
Pre-warm the HLM suspension at 37°C for 5 minutes.
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression multiplied by -1 gives the elimination rate constant (k). Intrinsic clearance (CLint) is then calculated.
Experimental Protocol 2: Plasma Protein Binding by Equilibrium Dialysis
Causality: This experiment quantifies the fraction of the drug that binds to plasma proteins. The unbound fraction is pharmacologically active and available for distribution and clearance.
Methodology:
-
Materials: Equilibrium dialysis apparatus (e.g., RED device), semi-permeable membranes (e.g., 8 kDa MWCO), human plasma, test compound, phosphate-buffered saline (PBS).
-
Procedure:
-
Spike the test compound into human plasma at a clinically relevant concentration.
-
Load the plasma sample into one chamber of the dialysis device and an equal volume of PBS into the adjacent chamber, separated by the membrane.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
-
Sample Analysis: Determine the concentration of the test compound in both chambers using LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
In Vitro Assay Workflow
Caption: Workflow for core in vitro pharmacokinetic assays.
Part 3: In Vivo Pharmacokinetic Evaluation
In vivo studies in animal models are essential to understand how the ADME processes integrate in a whole organism and to determine key pharmacokinetic parameters that will inform potential human dosing.[10][11][12]
Experimental Protocol 3: Rodent Pharmacokinetic Study
Causality: This study provides a comprehensive in-life assessment of a compound's pharmacokinetic profile after administration, typically via intravenous (IV) and oral (PO) routes to determine absolute bioavailability.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are a common choice.[13] Animals should be cannulated (e.g., jugular vein) to facilitate serial blood sampling.
-
Dosing:
-
IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) in a suitable vehicle via the tail vein.
-
PO Group: Administer the compound by oral gavage (e.g., 5 mg/kg) in a suitable vehicle.
-
-
Blood Sampling: Collect blood samples (e.g., ~100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.[14][15][16][17]
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine the following parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Absolute oral bioavailability (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).
-
In Vivo Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
Part 4: Data Integration and Comparative Analysis
The ultimate goal is to synthesize the data from all stages of evaluation to build a comprehensive pharmacokinetic profile for each derivative and compare them meaningfully.
Consolidated Pharmacokinetic Data Table:
| Parameter | Derivative A | Derivative B | Derivative C | Rationale for Comparison |
| Physicochemical | ||||
| MW ( g/mol ) | Basic molecular property. | |||
| Predicted LogP | Correlates with absorption and distribution. | |||
| In Vitro ADME | ||||
| HLM Intrinsic Clearance (µL/min/mg) | Indicates metabolic stability. | |||
| Plasma Protein Binding (% bound) | Affects the pharmacologically active fraction. | |||
| CYP3A4 IC50 (µM) | Potential for drug-drug interactions. | |||
| In Vivo PK (Rat, 5 mg/kg PO) | ||||
| Cmax (ng/mL) | Rate and extent of absorption. | |||
| Tmax (h) | Rate of absorption. | |||
| AUC (ng*h/mL) | Overall drug exposure. | |||
| Half-life (h) | Duration of action. | |||
| Bioavailability (%) | Fraction of dose reaching systemic circulation. |
By populating this table, researchers can establish clear structure-activity relationships (SAR) and structure-pharmacokinetic relationships (SPKR).[18][19][20][21] For example, one might observe that adding a polar hydroxyl group (like in a hypothetical Derivative B) decreases LogP, reduces metabolic clearance, and improves oral bioavailability compared to the parent compound.
Conclusion
The development of novel therapeutics from the this compound scaffold requires a rigorous and systematic evaluation of their pharmacokinetic properties. This guide provides a clear, multi-stage framework for this process. By integrating in silico predictions with robust in vitro and in vivo experimental data, researchers can efficiently identify and optimize derivatives with desirable ADME profiles, paving the way for the selection of viable clinical candidates. The methodologies and comparative structures outlined herein are designed to ensure scientific integrity and provide a solid foundation for advancing drug discovery programs based on this chemical series.
References
- 1. This compound | 53907-81-6 [chemicalbook.com]
- 2. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [In-silico prediction of pharmacokinetic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 activation of arylamines and heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Metabolite Profiling and Structure Identification - Enamine [enamine.net]
- 9. mdpi.com [mdpi.com]
- 10. ijrpc.com [ijrpc.com]
- 11. researchgate.net [researchgate.net]
- 12. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. farmaciajournal.com [farmaciajournal.com]
- 18. scribd.com [scribd.com]
- 19. Structure-activity relationships of MDMA-like substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Safety Operating Guide
Navigating the Disposal of 5-Methyl-2-heptanamine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Methyl-2-heptanamine (CAS No. 53907-81-6), ensuring the protection of laboratory personnel and the environment. This document is designed to be a practical resource, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar aliphatic amines allows for a robust hazard assessment.
Aliphatic amines as a class are known to be irritants to the skin, eyes, and respiratory tract.[1] They can also be flammable and harmful if swallowed. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.
Table 1: Key Data for this compound and Related Compounds
| Property | This compound | General Aliphatic Amines |
| CAS Number | 53907-81-6[2][3][4] | Varies |
| Molecular Formula | C8H19N[2][3][4] | Varies |
| Molecular Weight | 129.24 g/mol [3] | Varies |
| Known Hazards | Based on similar compounds: Flammable liquid and vapor, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[5] | Skin, eye, and respiratory irritation; Flammability.[1] |
| Primary Disposal Route | Hazardous Waste Collection[6][7] | Hazardous Waste Collection[1] |
The Cardinal Rule: No Drain or Trash Disposal
Under no circumstances should this compound or its residues be disposed of down the sink or in general waste streams.[1] Aliphatic amines can be harmful to aquatic life and their introduction into the sanitary sewer system can disrupt wastewater treatment processes. Improper disposal in solid waste can lead to environmental contamination and potential exposure to sanitation workers. All waste containing this chemical must be treated as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste. This procedure is designed to be a self-validating system, minimizing the risk of exposure and ensuring regulatory compliance.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
Flame-retardant lab coat
-
-
Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene or glass)
-
Hazardous waste labels
-
Fume hood
Procedure:
-
Segregation at the Source:
-
Rationale: Preventing accidental reactions is a critical safety measure.
-
Action: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams, particularly strong oxidizing agents, acids, or chlorinated solvents, unless the compatibility has been verified.
-
-
Container Management:
-
Rationale: Proper containment prevents leaks and vapor release.
-
Action: Use a container that is in good condition and has a secure, tight-fitting lid. The container must be made of a material compatible with aliphatic amines. Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
-
Waste Accumulation:
-
Rationale: Minimizing the volume of stored waste reduces laboratory hazards.
-
Action: Keep the hazardous waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area (SAA) within the laboratory, which should be a well-ventilated area, such as a fume hood or a dedicated, marked cabinet.[8]
-
-
Request for Pickup:
-
Rationale: Timely removal of hazardous waste is essential for maintaining a safe laboratory environment.
-
Action: Once the container is full (no more than 90% capacity to allow for expansion) or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its collection. Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Decontamination of Empty Containers:
-
Rationale: Residual chemicals in "empty" containers can still pose a hazard.
-
Action: An empty container that has held this compound must be managed as hazardous waste unless it is triple-rinsed.[1] The rinsate from this process must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular trash after defacing the chemical label.
-
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting the decontamination waste for hazardous disposal.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, eliminate all ignition sources.
-
Contact your institution's EHS or emergency response team immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move to fresh air immediately.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[6]
-
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
- 1. vumc.org [vumc.org]
- 2. This compound | 53907-81-6 [chemicalbook.com]
- 3. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of 5-Methyl-2-heptanamine: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. 5-Methyl-2-heptanamine, a primary aliphatic amine, presents a specific set of handling challenges that necessitate a comprehensive understanding of its chemical properties and associated hazards. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety protocols and practical, field-proven insights. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is conducted with the highest degree of protection.
Understanding the Hazard: Why Specific PPE is Crucial
This compound (C8H19N) is an aliphatic amine.[1][2] Like many compounds in this class, its primary hazards stem from its basicity and potential for reactivity. Aliphatic amines are known to be irritants to the skin, eyes, and respiratory tract.[3][4] Prolonged or unprotected contact can lead to chemical burns and sensitization. The causality behind the stringent PPE recommendations lies in mitigating these risks at all potential points of exposure: dermal (skin), ocular (eyes), and inhalation.
Furthermore, while specific toxicological data for this compound is not extensively detailed in all public records, the general profile of similar aliphatic amines warrants a cautious approach.[3] It is crucial to handle this compound in a well-ventilated area to avoid the inhalation of vapors or mists.[5][6]
Core PPE Requirements for Handling this compound
The following table summarizes the essential PPE for various laboratory operations involving this compound. This is a foundational guideline; a site-specific risk assessment should always be conducted to address unique experimental conditions.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume Weighing & Solution Preparation (in a fume hood) | Nitrile or Neoprene Gloves (double-gloving recommended) | Chemical Splash Goggles & Face Shield | Standard Laboratory Coat | Not typically required if handled in a certified chemical fume hood. |
| Reactions & Work-ups (in a fume hood) | Nitrile or Neoprene Gloves (double-gloving recommended) | Chemical Splash Goggles & Face Shield | Chemical-Resistant Laboratory Coat or Apron | Not typically required if handled in a certified chemical fume hood. |
| Large-Scale Operations or Potential for Splashing | Chemical-Resistant Gloves (e.g., Butyl rubber) | Chemical Splash Goggles & Full-Face Shield | Chemical-Resistant Suit or Apron over a Laboratory Coat | Air-Purifying Respirator (APR) with organic vapor cartridges may be necessary based on risk assessment. |
| Spill Cleanup | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl rubber) | Chemical Splash Goggles & Full-Face Shield | Chemical-Resistant Suit or Coveralls | Self-Contained Breathing Apparatus (SCBA) may be required for large spills or in poorly ventilated areas. |
| Waste Disposal | Nitrile or Neoprene Gloves | Chemical Splash Goggles | Standard Laboratory Coat | Not typically required for handling sealed waste containers. |
Procedural Guidance for PPE Selection and Use
Hand Protection: The First Line of Defense
The choice of gloves is critical. Standard latex gloves offer insufficient protection against many organic chemicals and should be avoided.
Step-by-Step Glove Selection and Use Protocol:
-
Material Selection: For routine handling of small quantities, nitrile or neoprene gloves are recommended. For prolonged contact or handling of larger volumes, more robust materials like butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before donning gloves.
-
Double-Gloving: For enhanced protection, especially during reactions and work-ups, wearing two pairs of gloves is a prudent measure. This provides a barrier against potential breaches in the outer glove.
-
Doffing: Remove gloves carefully to avoid skin contact with the contaminated exterior. The outer glove should be peeled off and disposed of, followed by the inner glove.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.[7]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]
Eye and Face Protection: Shielding Against Splashes and Vapors
Standard safety glasses do not provide adequate protection against chemical splashes.
Step-by-Step Eye and Face Protection Protocol:
-
Primary Protection: Chemical splash goggles that form a seal around the eyes are mandatory whenever handling this compound in liquid form.
-
Secondary Protection: When there is a significant risk of splashing (e.g., during transfers, reactions, or spill cleanup), a full-face shield must be worn in addition to chemical splash goggles.
-
Maintenance: Clean and inspect eye and face protection regularly. Store in a clean, designated area to prevent contamination.
Body Protection: Preventing Dermal Exposure
A standard cotton lab coat may not be sufficient to protect against significant spills of this compound.
Step-by-Step Body Protection Protocol:
-
Routine Operations: A clean, buttoned laboratory coat should be worn for all routine procedures.
-
Enhanced Protection: For tasks with a higher risk of splashes or for handling larger quantities, a chemical-resistant apron worn over the lab coat is recommended. In high-risk scenarios, a chemical-resistant suit may be necessary.
-
Footwear: Closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection: Safeguarding Against Inhalation
The primary method for controlling inhalation exposure is the use of engineering controls, such as a certified chemical fume hood.
Step-by-Step Respiratory Protection Protocol:
-
Primary Control: All handling of this compound that may generate vapors or aerosols must be conducted in a properly functioning chemical fume hood.
-
Secondary Control: In situations where engineering controls are not feasible or may be insufficient (e.g., large spills), respiratory protection is required. An air-purifying respirator (APR) with organic vapor cartridges is a typical choice. For emergency situations, a self-contained breathing apparatus (SCBA) provides the highest level of protection.
-
Fit Testing and Training: All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with OSHA regulations.
Emergency Procedures and Disposal
Spill Response:
-
Evacuate the immediate area.[5]
-
Don the appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]
-
Clean the spill area with a suitable solvent, followed by soap and water.
Disposal:
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] This includes contaminated gloves, absorbent materials, and empty containers.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
- 1. This compound | C8H19N | CID 541442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 53907-81-6 [chemicalbook.com]
- 3. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 4. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound [akkochem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
